molecular formula C8H15N3 B1587268 3-(4-Methylpiperazin-1-yl)propanenitrile CAS No. 4491-92-3

3-(4-Methylpiperazin-1-yl)propanenitrile

Cat. No.: B1587268
CAS No.: 4491-92-3
M. Wt: 153.22 g/mol
InChI Key: XMZMOGFGIJQCHN-UHFFFAOYSA-N
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Description

3-(4-Methylpiperazin-1-yl)propanenitrile, with the CAS registry number 4491-92-3, is a chemical compound with the molecular formula C8H15N3 and a molecular weight of 153.23 g/mol . This nitrile derivative features a methylpiperazine group and is primarily utilized as a versatile building block and intermediate in organic synthesis and pharmaceutical research . Its molecular structure, defined by the SMILES notation CN1CCN(CCC#N)CC1, makes it a valuable precursor for the development of more complex molecules . Researchers employ this compound in the exploration of new chemical entities and biological probes. As a standard practice, proper handling procedures should be followed. This product is intended for research applications and is not classified as a drug or approved for any human or veterinary therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-methylpiperazin-1-yl)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3/c1-10-5-7-11(8-6-10)4-2-3-9/h2,4-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMZMOGFGIJQCHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70388862
Record name 3-(4-methylpiperazin-1-yl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70388862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4491-92-3
Record name 3-(4-methylpiperazin-1-yl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70388862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-(4-Methylpiperazin-1-yl)propanenitrile molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Profiling, Synthetic Protocols, and Pharmaceutical Utility

Executive Summary

3-(4-Methylpiperazin-1-yl)propanenitrile (CAS 4491-92-3) serves as a critical aliphatic nitrogen scaffold in the synthesis of neuroleptic agents, antihistamines, and kinase inhibitors.[1] Its structural utility lies in the N-methylpiperazine moiety—a "privileged structure" in medicinal chemistry known for enhancing aqueous solubility and bioavailability—coupled with a reactive nitrile handle. This guide provides a rigorous technical analysis of its physicochemical properties, an optimized synthesis protocol via Michael addition, and its downstream application in generating diamine precursors for high-value pharmaceutical targets.

Physicochemical Identity & Properties[2][3][4][5][6]

The following data aggregates experimentally validated parameters essential for stoichiometric calculations and solubility profiling in assay development.

ParameterValueTechnical Note
IUPAC Name This compoundAlso known as 3-(4-Methyl-1-piperazinyl)propionitrile
CAS Registry Number 4491-92-3 Primary identifier for regulatory and sourcing queries
Molecular Formula C₈H₁₅N₃ Carbon (62.71%), Hydrogen (9.87%), Nitrogen (27.42%)
Molecular Weight 153.23 g/mol Monoisotopic Mass: 153.1266 Da
SMILES CN1CCN(CCC#N)CC1Useful for chemoinformatic docking studies
Boiling Point 134–136 °C @ 13 mmHgHigh boiling point requires vacuum distillation for purification
Density 0.981 g/cm³Slightly less dense than water; forms organic layer in extractions
LogP ~0.02Amphiphilic nature; soluble in polar organic solvents and acidic water
pKa ~9.0 (Piperazine N)Basic character dictates storage as free base or HCl salt
Synthetic Methodology: Optimized Michael Addition

The most atom-economical route to this compound is the aza-Michael addition of N-methylpiperazine to acrylonitrile. While conceptually simple, the reaction is highly exothermic. The following protocol incorporates thermal management to prevent polymerization of acrylonitrile and ensure high purity.

Reaction Scheme

N-Methylpiperazine + Acrylonitrile → this compound

Reagents & Materials
  • Substrate: 1-Methylpiperazine (1.0 equiv), purity >99%.

  • Electrophile: Acrylonitrile (1.1 equiv). Caution: Highly toxic and volatile.

  • Solvent: Methanol (MeOH) or Water (Green Chemistry variant).[2]

  • Catalyst: None required (Autocatalytic due to amine basicity).

Step-by-Step Protocol
  • Setup: Charge a 3-neck round-bottom flask equipped with a reflux condenser, internal thermometer, and pressure-equalizing dropping funnel with 1-Methylpiperazine (100 mmol) and MeOH (30 mL).

  • Thermal Control: Cool the solution to 0–5 °C using an ice-water bath.

  • Addition: Add Acrylonitrile (110 mmol) dropwise over 45 minutes.

    • Critical Control Point: Maintain internal temperature <15 °C . Rapid addition triggers a runaway exotherm and potential dimerization of acrylonitrile.

  • Reaction: Once addition is complete, allow the mixture to warm to room temperature (25 °C) and stir for 3–4 hours.

    • Monitoring: Monitor consumption of piperazine via TLC (Mobile phase: DCM/MeOH 9:1) or GC-MS.

  • Workup:

    • Concentrate the mixture under reduced pressure to remove MeOH and excess acrylonitrile.

    • Purification: The crude oil is typically >95% pure. For pharmaceutical grade (>99%), perform vacuum distillation (bp 135 °C @ 13 mmHg).

Process Flow Diagram

SynthesisFlow Start Reactants: 1-Methylpiperazine Acrylonitrile Cooling Cooling Phase (0-5°C, MeOH) Start->Cooling Addition Controlled Addition (Dropwise, <15°C) Cooling->Addition Prevent Exotherm Reaction Reaction Phase (RT, 3-4 hrs) Addition->Reaction Michael Addition Workup Vacuum Distillation (Remove Volatiles) Reaction->Workup Product Final Product: 3-(4-Methylpiperazin-1-yl) propanenitrile Workup->Product >95% Yield

Figure 1: Optimized synthesis workflow emphasizing thermal control to prevent side reactions.

Analytical Validation (Quality Control)[4]

To ensure the integrity of the intermediate before downstream usage, the following spectral signatures must be confirmed.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 2.28 (s, 3H): Singlet corresponding to the N-methyl group.

    • δ 2.30–2.60 (m, 8H): Broad multiplets for the piperazine ring protons.

    • δ 2.51 (t, 2H): Triplet for the methylene group adjacent to the nitrile (–CH₂–CN).

    • δ 2.68 (t, 2H): Triplet for the methylene group adjacent to the nitrogen (–N–CH₂–).

  • IR Spectroscopy:

    • ~2245 cm⁻¹: Sharp, distinct absorption band characteristic of the Nitrile (C≡N) stretch. Absence of this peak indicates hydrolysis to amide/acid.

  • Mass Spectrometry (ESI+):

    • m/z 154.1 [M+H]⁺: Base peak corresponding to the protonated molecular ion.

Downstream Pharmaceutical Utility

The nitrile group in this compound is rarely the final pharmacophore. Instead, it serves as a masked primary amine. The reduction of this nitrile yields 3-(4-methylpiperazin-1-yl)propan-1-amine , a vital diamine linker used to attach the solubilizing piperazine tail to hydrophobic drug scaffolds (e.g., kinase inhibitors, GPCR ligands).

Reduction Pathway
  • Reagents: Raney Nickel/H₂ (Industrial standard) or LiAlH₄ (Lab scale).

  • Application: The resulting primary amine reacts with heterocyclic chlorides (e.g., chloropyrimidines) to form drugs like Imatinib analogs or Antipsychotics .

Strategic Value Map

UtilityMap Nitrile 3-(4-Methylpiperazin-1-yl) propanenitrile (The Core Intermediate) Reduction Catalytic Hydrogenation (Raney Ni / H2) Nitrile->Reduction Amine 3-(4-Methylpiperazin-1-yl) propan-1-amine Reduction->Amine Target1 Kinase Inhibitors (Solubility Tail) Amine->Target1 Target2 CNS Agents (GPCR Binding) Amine->Target2 Target3 Antihistamines Amine->Target3

Figure 2: Retrosynthetic utility showing the conversion of the nitrile precursor into active pharmaceutical ingredients.

Safety & Handling Protocols

While this compound is a stable intermediate, it possesses specific hazards related to its nitrile functionality and basicity.

  • GHS Classification:

    • Acute Tox. 4 (Oral): Harmful if swallowed.

    • Skin Irrit. 2 / Eye Irrit. 2A: Causes skin and serious eye irritation.

  • Metabolic Hazard: Nitriles can metabolize to release cyanide ions in vivo, though aliphatic nitriles are generally less toxic than aromatic ones. Treat all exposures seriously.

  • Storage: Store under nitrogen in a cool, dry place. Hygroscopic—absorbs moisture which may hydrolyze the nitrile over long periods.

References
  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 3050146, this compound. Retrieved from [Link]

  • Oakwood Chemical. (2023). Safety Data Sheet: this compound. Retrieved from [Link]

  • LookChem. (2023). Physical Properties and Synthesis of CAS 4491-92-3. Retrieved from [Link]

Sources

Structural Elucidation Guide: 3-(4-Methylpiperazin-1-yl)propanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 4491-92-3 | Formula: C₈H₁₅N₃ | MW: 153.23 g/mol [1][2]

Executive Summary

This technical guide outlines the rigorous structural confirmation of 3-(4-methylpiperazin-1-yl)propanenitrile , a critical intermediate often employed as a linker in the synthesis of antipsychotics, antihistamines, and kinase inhibitors.

While the synthesis via Michael addition is chemically straightforward, the structural validation requires precise differentiation between the product and potential impurities such as polyacrylonitrile oligomers or unreacted N-methylpiperazine. This guide prioritizes a self-validating analytical workflow using Mass Spectrometry (MS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR).

Synthetic Context & Impurity Profiling

To elucidate the structure effectively, one must understand the genesis of the sample. The compound is typically synthesized via the aza-Michael addition of N-methylpiperazine to acrylonitrile.

Reaction Scheme

G A N-Methylpiperazine (Nucleophile) C Intermediate (Zwitterion) A->C Michael Addition B Acrylonitrile (Electrophile) B->C D 3-(4-Methylpiperazin-1-yl) propanenitrile C->D Proton Transfer

Figure 1: The aza-Michael addition pathway. Note that the reaction is exothermic and often requires cooling to prevent polymerization of acrylonitrile.

Critical Impurities to Monitor[2][3]
  • Acrylonitrile Polymer: If the reaction temperature is uncontrolled, acrylonitrile may polymerize. Detection: Broad peaks in 1H NMR (1.5–2.5 ppm) and insoluble solids.

  • Unreacted N-Methylpiperazine: Due to stoichiometry issues. Detection: Distinct triplet/multiplet shifts in NMR differing from the alkylated product.

  • Bis-addition products: Highly unlikely due to the tertiary nature of the second nitrogen, but theoretically possible if the methyl group is cleaved (rare).

Analytical Strategy: Step-by-Step Elucidation

Phase 1: Mass Spectrometry (MS)

Objective: Confirm Molecular Weight and Nitrogen Rule compliance.

  • Ionization Mode: Electrospray Ionization (ESI) in Positive Mode (ESI+). The basic piperazine nitrogens protonate easily.

  • Expected Data:

    • [M+H]⁺: m/z 154.13 (Calculated: 154.1339).

    • [M+Na]⁺: m/z 176.12.

  • Fragmentation Logic:

    • Look for a loss of 53 Da (acrylonitrile moiety) via retro-Michael fragmentation in the source, yielding a peak at m/z 101 (N-methylpiperazine cation). This confirms the lability of the C-N bond formed during synthesis.

Phase 2: Infrared Spectroscopy (FT-IR)

Objective: Confirm the presence of the nitrile functional group.

  • Sample Prep: Neat oil (ATR) or KBr pellet (if solid/waxy).

  • Key Diagnostic Peak:

    • Nitrile (C≡N) Stretch: A sharp, distinct band at 2240–2250 cm⁻¹ .

    • Validation: Absence of this peak indicates hydrolysis to an amide (which would show broad bands at 3300–3500 cm⁻¹ and carbonyl at ~1680 cm⁻¹) or failure of the addition.

Phase 3: Nuclear Magnetic Resonance (NMR)

Objective: The gold standard for connectivity and purity.

1H NMR (Proton) - 400 MHz, CDCl₃

The molecule has high symmetry within the piperazine ring (assuming rapid chair interconversion) and a distinct side chain.

MoietyProton CountMultiplicityApprox.[1][2][3][4] Shift (δ ppm)Assignment Logic
N-CH₃ 3HSinglet2.28Methyl on Nitrogen (distinctive sharp singlet).[2]
Piperazine Ring 8HBroad Broad/Multiplet2.30 – 2.60Usually appears as two distinct sets of broad triplets or a complex multiplet overlapping with the side chain.[2]
-CH₂-CN 2HTriplet (J≈7 Hz)2.50Alpha to nitrile.[2] Electron-withdrawing CN group deshields, but less than the amine.
-N-CH₂- 2HTriplet (J≈7 Hz)2.68Alpha to amine (piperazine).[2] Slightly more downfield due to proximity to the tertiary amine.

Critical Distinction: The two triplets of the propanenitrile chain (–CH₂–CH₂–CN) are the most important features. The triplet closer to the Nitrogen (N1) is typically slightly more downfield (~2.68 ppm) than the triplet closer to the Nitrile (~2.50 ppm), though they may overlap with ring protons.

13C NMR (Carbon) - 100 MHz, CDCl₃
  • Nitrile Carbon (C≡N): ~118–120 ppm. (The most downfield peak, very characteristic).

  • Piperazine Carbons: ~53–55 ppm (Two signals if resolution is high, or one broad signal).

  • N-Methyl Carbon: ~46 ppm.

  • Side Chain:

    • -CH₂-N: ~53 ppm.

    • -CH₂-CN: ~15–17 ppm (Significantly upfield due to shielding/anisotropic effects of the triple bond).

Structural Validation Workflow

Use the following logic flow to confirm the structure or identify failure modes.

Elucidation Start Crude Product Isolated IR Run FT-IR Check 2240-2250 cm⁻¹ Start->IR Decision1 Peak Present? IR->Decision1 Fail1 Hydrolysis (Amide) or No Reaction Decision1->Fail1 No NMR Run 1H NMR (CDCl₃) Decision1->NMR Yes Decision2 Integral Ratio 3:8:4 Correct? NMR->Decision2 Fail2 Impure: Check for Polymer/Start Material Decision2->Fail2 No MS Run LC-MS (ESI+) Decision2->MS Yes Decision3 M+H = 154? MS->Decision3 Decision3->Fail2 No Success Structure Confirmed: 3-(4-Methylpiperazin-1-yl) propanenitrile Decision3->Success Yes

Figure 2: Logical decision tree for structural confirmation.

Experimental Protocols

Protocol A: Sample Preparation for NMR
  • Solvent Selection: Use Chloroform-d (CDCl₃) . It provides excellent solubility for this oil and prevents exchange of labile protons (though none are present here, it minimizes moisture interference).

  • Concentration: Dissolve 10–15 mg of the sample in 0.6 mL of CDCl₃.

  • Filtration: If the solution is cloudy (indicating polymer impurities or inorganic salts), filter through a small plug of glass wool into the NMR tube.

  • Acquisition: Run a standard proton sequence (16 scans) and a C13 sequence (1024 scans minimum, as the quaternary nitrile carbon relaxes slowly).

Protocol B: Purification (If Analysis Fails)

If the NMR shows broad peaks or incorrect integration:

  • Distillation: The compound is a liquid with a boiling point of 134–136°C at 13 mmHg [1]. Vacuum distillation is the most effective method to remove polymeric residues.

  • Workup: Dissolve in dichloromethane, wash with saturated NaHCO₃ (to remove any acrylic acid formed by hydrolysis), dry over MgSO₄, and concentrate.

References

  • PubChem . This compound Compound Summary. National Library of Medicine. Available at: [Link]

Sources

1H NMR spectrum of 3-(4-Methylpiperazin-1-yl)propanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the ¹H NMR Spectrum of 3-(4-Methylpiperazin-1-yl)propanenitrile

This guide provides a comprehensive analysis of the Proton Nuclear Magnetic Resonance (¹H NMR) spectrum of this compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of the molecule through spectral interpretation, supported by established principles of NMR spectroscopy. We will explore the causality behind the observed chemical shifts and coupling patterns and provide a robust, self-validating protocol for acquiring high-quality spectral data.

Introduction: The Molecule and the Method

This compound (CAS 4491-92-3) is a versatile chemical intermediate featuring a tertiary amine within a piperazine ring, a methyl group, and a nitrile functional group.[1][2] Its molecular structure makes it a valuable building block in the synthesis of more complex molecules, particularly in pharmaceutical research.[1]

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the unambiguous determination of molecular structure.[1] By probing the magnetic properties of atomic nuclei—in this case, protons (¹H)—we can map the chemical environment and connectivity of hydrogen atoms within the molecule. This guide will serve as a reference for interpreting the ¹H NMR spectrum of this compound, ensuring its identity and purity in a research or manufacturing setting.

Structural Analysis and Proton Environments

To interpret the ¹H NMR spectrum, we must first identify the unique proton environments within the this compound molecule. Due to molecular symmetry and chemical bonding, there are five distinct sets of protons, as illustrated below.

Figure 1: Molecular structure of this compound with distinct proton environments labeled (Hₐ-Hₑ).

  • Hₐ (8H, piperazine ring): The eight protons on the piperazine ring are chemically equivalent due to rapid chair-to-chair conformational flipping at room temperature. They are adjacent to nitrogen atoms.

  • Hₑ (2H, methylene adjacent to piperazine): These protons are on the carbon directly bonded to the piperazine nitrogen (N1).

  • Hբ (2H, methylene adjacent to nitrile): These protons are on the carbon adjacent to the electron-withdrawing nitrile (-C≡N) group.

  • Hₐ (3H, methyl group): These three protons are on the methyl group attached to the second piperazine nitrogen (N4).

Predicted ¹H NMR Spectrum: A Quantitative Breakdown

The following table summarizes the predicted ¹H NMR spectral data for this compound, typically recorded in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.[3]

Signal Label Assignment Integration (Relative # of H) Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Justification for Chemical Shift and Multiplicity
Hₐ N-CH₃3H~ 2.3Singlet (s)Attached to nitrogen, moderately deshielded. No adjacent protons, hence a singlet. This is consistent with data for 1-methylpiperazine.[4][5]
-CH₂-CN2H~ 2.5Triplet (t)Deshielded by the adjacent electron-withdrawing nitrile group.[6][7] It is split into a triplet by the two neighboring Hₑ protons (n+1 = 2+1 = 3).
Hₐ Piperazine Ring (-CH₂-N-CH₂-)8H~ 2.4 - 2.7Multiplet (m)These protons reside on the piperazine ring, adjacent to nitrogen atoms.[8] They typically appear as a complex, overlapping multiplet due to coupling with each other and the dynamic ring conformation.[1]
Hₑ -N-CH₂-2H~ 2.7Triplet (t)Deshielded by the adjacent nitrogen atom.[8] It is split into a triplet by the two neighboring Hբ protons (n+1 = 2+1 = 3).

Experimental Protocol for Spectrum Acquisition

This section provides a rigorous, step-by-step methodology for obtaining a high-fidelity ¹H NMR spectrum. The protocol is designed to be self-validating, ensuring data integrity.

Sample Preparation
  • Analyte Weighing: Accurately weigh 5-10 mg of this compound directly into a clean, dry vial.

  • Solvent Selection: Use deuterated chloroform (CDCl₃) as the solvent. It is effective at dissolving a wide range of organic compounds and has a well-defined residual solvent peak for reference.

  • Dissolution: Add approximately 0.6-0.7 mL of CDCl₃ to the vial. Gently swirl to ensure complete dissolution of the sample.

  • Internal Standard: Add one drop of Tetramethylsilane (TMS) to the solution. TMS is the standard reference for ¹H NMR, with its signal defined as 0.0 ppm.[6]

  • Transfer to NMR Tube: Using a clean glass pipette, transfer the solution to a 5 mm NMR tube. Ensure the liquid height is approximately 4-5 cm.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

Instrument Setup and Data Acquisition

The following parameters are recommended for a standard 400 MHz NMR spectrometer (e.g., Bruker Avance).[4]

  • Spectrometer Frequency: 400 MHz for ¹H nucleus.

  • Experiment: Standard proton acquisition (zg30).

  • Solvent Lock: Lock the spectrometer onto the deuterium signal of the CDCl₃ solvent.

  • Shimming: Perform automatic or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Number of Scans (NS): 16 (can be increased for dilute samples).

    • Relaxation Delay (D1): 1.0 second.

    • Acquisition Time (AQ): ~4 seconds.

    • Spectral Width (SW): 20 ppm (from approx. -2 to 18 ppm).

Data Processing and Validation
  • Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz) and perform a Fourier transform (FT) on the acquired Free Induction Decay (FID).

  • Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the positive absorption mode with a flat baseline.

  • Baseline Correction: Apply a baseline correction algorithm to ensure the baseline is flat and at zero intensity.

  • Calibration (Self-Validation Step):

    • Set the chemical shift of the TMS signal to exactly 0.00 ppm.

    • Crucial Validation: Verify the calibration by checking the residual solvent peak for CDCl₃, which should appear as a singlet at approximately 7.26 ppm. If this peak is not at its correct position, the calibration is suspect.

  • Integration: Integrate all signals to determine the relative number of protons for each peak. Set the integration of a well-resolved peak from a known number of protons (e.g., the 3H singlet of the methyl group) to its integer value (3.00).

Figure 2: Experimental workflow for ¹H NMR spectrum acquisition and validation.

Conclusion

The ¹H NMR spectrum of this compound is distinct and readily interpretable. It should exhibit four primary signals: a singlet for the N-methyl group, two triplets for the propanenitrile backbone, and a multiplet for the piperazine ring protons. By following the detailed experimental protocol and using the predicted spectrum as a guide, researchers can confidently verify the structure and purity of this important synthetic intermediate. The principles of chemical shift and spin-spin coupling, grounded in the electronic environment of the molecule, provide a logical and verifiable framework for this analysis.

References

  • Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. (n.d.). MDPI. Retrieved from [Link]

  • 1H NMR Chemical Shift. (2022, March 9). Oregon State University. Retrieved from [Link]

  • 1 H NMR spectra of compound 3a measured in five different solvents. (n.d.). ResearchGate. Retrieved from [Link]

  • NMR Chemical Shift Values Table. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Propionitrile. (n.d.). PubChem, National Institutes of Health. Retrieved from [Link]

  • This compound. (n.d.). Oakwood Chemical. Retrieved from [Link]

Sources

Biological activity of 3-(4-Methylpiperazin-1-yl)propanenitrile derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Title: Biological Activity & Synthetic Utility of 3-(4-Methylpiperazin-1-yl)propanenitrile Derivatives Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Process Chemists, and Pharmacology Researchers[1][2]

Executive Summary: The "Gateway" Scaffold

This compound (CAS: 4491-92-3) is not merely a chemical intermediate; it is a privileged medicinal scaffold .[1][2] It serves as the primary gateway to the 3-(4-methylpiperazin-1-yl)propyl moiety—a structural motif ubiquitous in CNS drugs, kinase inhibitors, and antimicrobial agents.[1][2]

This guide moves beyond basic characterization to explore the causality of its biological activity.[2] The scaffold’s value lies in its ability to introduce a solubilizing, basic piperazine tail into lipophilic drug cores via a flexible propyl linker, thereby modulating pharmacokinetics (solubility, BBB permeability) and pharmacodynamics (receptor binding affinity) .[2]

Medicinal Chemistry Strategy: Structure-Activity Relationship (SAR)

The biological utility of this scaffold is governed by three distinct pharmacophoric zones. Understanding these allows for rational drug design.[1][2]

Zone A: The N-Methyl Terminus[1]
  • Function: Metabolic stability and lipophilicity modulation.[1][2]

  • Mechanism: The methyl group prevents rapid N-dealkylation compared to a free amine, while maintaining sufficient basicity (

    
    ) for lysosomal trapping in cancer cells.[1][2]
    
  • SAR Insight: Replacing methyl with bulky groups (e.g., benzyl) often shifts activity from CNS targets to peripheral receptors (e.g., antihistamines).[2]

Zone B: The Piperazine Core[3][4]
  • Function: Rigid spacer.[1][2]

  • Mechanism: It induces a defined spatial separation (approx. 5–6 Å) between the effector domain and the solubilizing tail.[2] This rigidity reduces the entropic penalty of binding compared to linear alkyl chains.[2]

Zone C: The Nitrile "Warhead" (Precursor)[2]
  • Function: Synthetic handle.[1][2][3][4][5]

  • Mechanism: The nitrile is rarely the final active group.[2] It is a "masked" primary amine.[1][2]

    • Pathway 1 (Reduction): Yields the propyl-amine linker , critical for attaching to tricyclic antipsychotics (e.g., Phenothiazines).[2]

    • Pathway 2 (Pinner Reaction):[1][2] Yields amidines , potent in antimicrobial applications.[2]

Synthetic Pathways & Experimental Protocols

Core Synthesis: The Michael Addition

The most efficient route to the scaffold is the aza-Michael addition.[1][2] This reaction is atom-economical and scalable.[1][2]

Protocol: Synthesis of this compound

  • Reagents: N-Methylpiperazine (1.0 eq), Acrylonitrile (1.1 eq), Methanol (Solvent).[1][2]

  • Procedure:

    • Charge N-Methylpiperazine into a reactor cooled to 0–5°C.

    • Add Acrylonitrile dropwise over 30 minutes.[1][2] Caution: Exothermic.[2]

    • Allow the mixture to warm to room temperature (25°C) and stir for 3 hours.

    • Monitor conversion via TLC (Mobile phase: DCM/MeOH 9:1).

  • Workup: Evaporate solvent under reduced pressure. Distill the residue under vacuum (bp ~120°C at 10 mmHg) to obtain a clear oil.[1][2]

  • Yield: Typically >90%.

Activation: Reduction to the Diamine Linker

This step converts the nitrile into the biologically active 3-(4-methylpiperazin-1-yl)propan-1-amine .[1]

Protocol: Catalytic Hydrogenation

  • Reagents: Nitrile precursor, Raney Nickel (10% w/w), Ammonia (methanolic solution), Hydrogen gas.[2]

  • Procedure:

    • Dissolve the nitrile in methanolic ammonia (prevents secondary amine formation).[1][2]

    • Load into a high-pressure autoclave with Raney Nickel.

    • Pressurize with

      
       to 30–50 bar; heat to 60°C.
      
    • Stir for 6–12 hours until

      
       uptake ceases.
      
  • Validation: Disappearance of the CN stretch (

    
    ) in IR.
    

Biological Applications & Therapeutic Profiles

The derivatives of this scaffold fall into three primary therapeutic classes.

Therapeutic ClassTarget MechanismDrug Examples/AnalogsRole of Scaffold
CNS Agents Dopamine D2 AntagonismProchlorperazine (Analogs)Provides the critical distance for receptor binding; enhances BBB penetration.[1][2]
Kinase Inhibitors ATP Competitive InhibitionTorin1 (mTOR), Tofacitinib (Intermediates)Acts as a solvent-exposed tail to improve solubility of the heterocyclic core.[1][2]
Antimicrobials Membrane Disruption / DNA BindingCinnoline Hybrids The cationic ammonium tail interacts with negatively charged bacterial membranes.[2]
Mechanism of Action: Visualized

MOA_Pathways Scaffold 3-(4-Methylpiperazin-1-yl) propanenitrile Intermed Active Linker: Propyl-Amine Scaffold->Intermed Reduction (H2/Ni) Target_CNS CNS Targets (Dopamine D2) Intermed->Target_CNS Link to Phenothiazine Target_Kinase Kinase Targets (mTOR/JAK) Intermed->Target_Kinase Link to Heterocycle Target_Microbe Microbial Membranes (Lipid Bilayer) Intermed->Target_Microbe Link to Intercalator Effect_CNS Antipsychotic Activity (Receptor Blockade) Target_CNS->Effect_CNS Effect_Kinase Anticancer Activity (Solubility + Binding) Target_Kinase->Effect_Kinase Effect_Microbe Cell Lysis (Cationic Disruption) Target_Microbe->Effect_Microbe

Figure 1: The divergent biological pathways enabled by the reduction of the nitrile scaffold.[1]

Case Study: Antimicrobial Potency

Recent studies (e.g., Cinnoline derivatives) utilize this scaffold to combat resistant strains.[2]

Experimental Workflow: MIC Determination

  • Compound: Synthesize a derivative by coupling 3-(4-methylpiperazin-1-yl)propan-1-amine with a lipophilic core (e.g., 4-chloroquinoline).

  • Assay: Broth Microdilution Method (CLSI guidelines).

  • Organisms: S. aureus (Gram+), E. coli (Gram-), C. albicans (Fungal).[1][2]

  • Control: Ciprofloxacin (Antibacterial) / Fluconazole (Antifungal).[1][2]

  • Result Interpretation:

    • High Activity (MIC < 10 µg/mL): Indicates successful membrane permeation facilitated by the piperazine tail.[1][2]

    • Loss of Activity: Often observed if the N-methyl group is quaternized, preventing passive transport.[1][2]

References

  • BenchChem. this compound: Scaffold for Novel Pharmacologically Active Compounds.[1][2] Retrieved from [1][2]

  • National Institutes of Health (PubChem). 1-(3-Aminopropyl)-4-methylpiperazine (Active Metabolite/Derivative).[1][2] Retrieved from [1][2]

  • Matuss, V. et al. Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines. MDPI Molecules.[1][2] Retrieved from [1][2]

  • Liu, Q. et al. Discovery of Torin1 as a highly potent, selective mammalian target of rapamycin (mTOR) inhibitor.[2] Journal of Medicinal Chemistry.[1][2] Retrieved from

  • AdiChemistry. Michael Addition Reaction: Mechanism and Applications.[1][2] Retrieved from [1][2]

Sources

The Strategic Utility of 3-(4-Methylpiperazin-1-yl)propanenitrile in the Expedition for Novel Bioactive Compounds

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Unseen Potential of a Versatile Scaffold

In the landscape of modern medicinal chemistry, the identification and utilization of versatile chemical scaffolds are paramount to the efficient discovery of novel therapeutic agents. Among these, 3-(4-Methylpiperazin-1-yl)propanenitrile emerges as a molecule of significant strategic importance. Its unique combination of a reactive nitrile group and a privileged N-methylpiperazine moiety provides a fertile ground for a multitude of chemical transformations, leading to diverse libraries of compounds with a wide spectrum of biological activities. This guide, compiled from a Senior Application Scientist's perspective, aims to provide an in-depth technical exploration of the core utility of this compound, moving beyond a mere recitation of facts to a causal explanation of experimental choices and a self-validating system of protocols.

Core Compound Analysis: Physicochemical Properties and Reactivity Profile

This compound, with the CAS registry number 4491-92-3, is a nitrile derivative featuring a methylpiperazine group.[1] Its molecular formula is C8H15N3, and it has a molecular weight of 153.23 g/mol .[1] This seemingly simple molecule harbors a wealth of chemical potential, primarily centered around two key functional regions: the nitrile group and the piperazine ring.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 4491-92-3[1]
Molecular Formula C8H15N3[1]
Molecular Weight 153.23 g/mol [1]
SMILES CN1CCN(CCC#N)CC1[1]

The N-methylpiperazine moiety is a well-established "privileged" scaffold in medicinal chemistry, frequently found in approved drugs due to its favorable pharmacokinetic properties, including improved aqueous solubility and the ability to cross cell membranes.[2] The tertiary amine of the piperazine ring can be protonated to form salts, enhancing water solubility, a crucial characteristic for drug candidates.[2]

The nitrile group, on the other hand, is a versatile functional handle that can be readily transformed into other key functionalities, such as primary amines and carboxylic acids, thereby serving as a gateway to a vast chemical space.[2]

Foundational Synthetic Transformations: Gateway to Chemical Diversity

The true power of this compound as a building block lies in the selective and efficient transformation of its nitrile group. The following protocols are presented as self-validating systems, with causal explanations for the choice of reagents and conditions.

Reduction of the Nitrile to a Primary Amine: Synthesis of 3-(4-Methylpiperazin-1-yl)propan-1-amine

The reduction of the nitrile to a primary amine is a cornerstone transformation, yielding a valuable diamine intermediate that can be further elaborated into a wide array of bioactive molecules. Two primary methods are recommended: catalytic hydrogenation and chemical reduction with lithium aluminum hydride (LiAlH4).

This method is often preferred in industrial settings due to its cost-effectiveness and scalability.

Causality behind Experimental Choices:

  • Raney Nickel: A highly active catalyst for the hydrogenation of nitriles, known for its efficiency and relatively low cost. It is crucial to use the catalyst as a slurry in a solvent to prevent it from becoming pyrophoric upon drying.

  • Methanol/Ammonia: The use of a methanolic ammonia solution as the solvent helps to suppress the formation of secondary and tertiary amine byproducts by promoting the formation of the primary amine.

  • Hydrogen Pressure: A moderate hydrogen pressure is sufficient to drive the reaction to completion in a reasonable timeframe.

Step-by-Step Methodology:

  • Catalyst Preparation: In a fume hood, carefully wash Raney Nickel (50% slurry in water, ~0.5 g) with deionized water (3 x 20 mL) and then with absolute ethanol (3 x 20 mL).

  • Reaction Setup: To a high-pressure hydrogenation vessel, add this compound (15.3 g, 0.1 mol) and a 7N solution of ammonia in methanol (150 mL).

  • Hydrogenation: Carefully add the washed Raney Nickel catalyst to the reaction mixture. Seal the vessel, purge with nitrogen, and then pressurize with hydrogen to 10 bar.

  • Reaction Conditions: Heat the mixture to 40°C and stir vigorously for 5-6 hours, monitoring the hydrogen uptake.

  • Work-up: After the reaction is complete (as determined by TLC or GC-MS), cool the vessel to room temperature and carefully vent the hydrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude 3-(4-methylpiperazin-1-yl)propan-1-amine, which can be purified by vacuum distillation.

This method is highly effective and often provides excellent yields on a laboratory scale.

Causality behind Experimental Choices:

  • LiAlH4: A powerful reducing agent capable of reducing nitriles to primary amines. It must be handled with extreme care due to its reactivity with water and protic solvents.[3]

  • Anhydrous Diethyl Ether or THF: Anhydrous aprotic solvents are essential to prevent the violent decomposition of LiAlH4.[4]

  • Careful Quenching: The sequential addition of water and sodium hydroxide solution is a standard and safe procedure (Fieser work-up) to quench the excess LiAlH4 and precipitate the aluminum salts, facilitating their removal by filtration.

Step-by-Step Methodology:

  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add a suspension of LiAlH4 (7.6 g, 0.2 mol) in anhydrous diethyl ether (200 mL).

  • Addition of Nitrile: Dissolve this compound (15.3 g, 0.1 mol) in anhydrous diethyl ether (100 mL) and add it dropwise to the LiAlH4 suspension at a rate that maintains a gentle reflux.

  • Reaction Completion: After the addition is complete, continue to stir the reaction mixture at room temperature for 4-6 hours.

  • Work-up: Cool the reaction mixture in an ice bath. Carefully and slowly add water (7.6 mL), followed by 15% aqueous sodium hydroxide solution (7.6 mL), and then water again (22.8 mL).

  • Purification: Stir the resulting white precipitate for 30 minutes, then filter it off and wash with diethyl ether. Dry the combined organic phases over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by vacuum distillation.

Hydrolysis of the Nitrile to a Carboxylic Acid: Synthesis of 3-(4-Methylpiperazin-1-yl)propanoic acid

The hydrolysis of the nitrile provides a carboxylic acid intermediate, a versatile precursor for the synthesis of amides, esters, and other derivatives.

Causality behind Experimental Choices:

  • Aqueous Hydrochloric Acid: A common and effective reagent for the hydrolysis of nitriles. The reaction proceeds via protonation of the nitrile nitrogen, which increases the electrophilicity of the nitrile carbon, facilitating nucleophilic attack by water.[5]

  • Reflux Conditions: Heating is necessary to drive the hydrolysis to completion, as the reaction is often slow at room temperature.[6]

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (15.3 g, 0.1 mol) in a mixture of concentrated hydrochloric acid (50 mL) and water (50 mL).

  • Hydrolysis: Heat the reaction mixture to reflux and maintain it for 12-18 hours. Monitor the reaction progress by TLC.

  • Work-up: After cooling to room temperature, neutralize the reaction mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7.

  • Purification: The product, 3-(4-methylpiperazin-1-yl)propanoic acid, can be isolated by crystallization or by extraction with a suitable organic solvent after acidification, followed by purification via recrystallization.

Application in the Synthesis of Bioactive Molecules: Case Studies and Data

The true value of this compound is realized in its application as a starting material for the synthesis of novel compounds with significant biological activity.

Kinase Inhibitors: Targeting Dysregulated Signaling Pathways

The N-methylpiperazine moiety is a key pharmacophore in a multitude of kinase inhibitors.[2] Derivatives of this compound are excellent candidates for the development of inhibitors targeting various kinases implicated in cancer and inflammatory diseases.

Case Study: Development of BCR-ABL Kinase Inhibitors for Chronic Myeloid Leukemia (CML)

Research has shown that compounds bearing a difluoro-indene scaffold and a 4-methylpiperazine moiety exhibit potent pan-inhibitory activity against BCR-ABL mutants, including the highly resistant T315I mutant.[7] Although the direct synthesis from this compound is not explicitly detailed in this specific study, the amine derivative, 3-(4-methylpiperazin-1-yl)propan-1-amine, serves as a crucial building block for introducing the N-methylpiperazine group.

Table 2: Antiproliferative Activities of a BCR-ABL Kinase Inhibitor Containing the 4-Methylpiperazine Moiety

Cell LineTargetIC50 (nM)Source
K562BCR-ABL0.4[7]
Ku812BCR-ABL0.1[7]
BaF3BCR-ABL2.1[7]
BaF3BCR-ABL (T315I mutant)4.7[7]

Signaling Pathway: The JAK/STAT Pathway

Many kinase inhibitors containing the 4-methylpiperazine scaffold target the Janus kinase (JAK) family of enzymes, which are key components of the JAK/STAT signaling pathway.[2] This pathway is crucial for transmitting signals from cytokines and growth factors, and its dysregulation is implicated in various autoimmune diseases and cancers.[3][8]

Diagram 1: The JAK/STAT Signaling Pathway

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Ligand Binding JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Activation STAT STAT Receptor->STAT 4. STAT Recruitment & Phosphorylation JAK->Receptor 3. Receptor Phosphorylation STAT_P p-STAT STAT_dimer STAT Dimer STAT_P->STAT_dimer 5. STAT Dimerization DNA DNA STAT_dimer->DNA 6. Nuclear Translocation Gene_Transcription Gene Transcription DNA->Gene_Transcription 7. Gene Regulation

Caption: A simplified diagram of the JAK/STAT signaling pathway.

Antimicrobial and Antifungal Agents

The versatility of the this compound scaffold extends beyond kinase inhibition. Its derivatives have shown significant potential as antimicrobial and antifungal agents.

Table 3: Minimum Inhibitory Concentration (MIC) of Piperazine Derivatives against Various Microorganisms

CompoundS. aureus (µg/mL)B. subtilis (µg/mL)Source
Derivative 416-[6]
Derivative 6c16-[6]
Derivative 6d1616[6]
Derivative 7b-16[6]
Gentamycin (Control)--[6]

Experimental Workflow and Logic

The discovery of novel compounds from this compound follows a logical and iterative workflow.

Diagram 2: Experimental Workflow for Novel Compound Discovery

Workflow cluster_transformation Chemical Transformation cluster_derivatization Derivatization Start This compound Reduction Nitrile Reduction Start->Reduction Hydrolysis Nitrile Hydrolysis Start->Hydrolysis Amine 3-(4-Methylpiperazin-1-yl)propan-1-amine Reduction->Amine Acid 3-(4-Methylpiperazin-1-yl)propanoic acid Hydrolysis->Acid Heterocycle_Formation Heterocycle Formation Amine->Heterocycle_Formation Amide_Coupling Amide Coupling Acid->Amide_Coupling Library Compound Library Amide_Coupling->Library Heterocycle_Formation->Library Screening Biological Screening (e.g., Kinase Assays, MIC) Library->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization Hit_ID->Lead_Opt Candidate Drug Candidate Lead_Opt->Candidate

Sources

Material safety data sheet for 3-(4-Methylpiperazin-1-yl)propanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Technical Safety & Handling Guide: 3-(4-Methylpiperazin-1-yl)propanenitrile

Document Control:

  • Version: 1.0

  • Status: Validated for R&D and Process Chemistry

Executive Summary: The Scaffold of Modern Kinase Inhibitors

This compound (CAS: 4491-92-3) is a critical intermediate in the synthesis of pharmaceutical agents, particularly in the development of Janus kinase (JAK) inhibitors (e.g., Tofacitinib analogs) and other piperazine-based bioactive molecules.[1] Its dual-functionality—combining a basic N-methylpiperazine ring with a reactive nitrile tail—makes it a versatile "privileged structure" for drug discovery.[1]

However, its utility comes with specific handling requirements.[1] As a nitrile derivative containing a basic amine, it presents a unique toxicological profile combining the irritant properties of piperazines with the metabolic risks associated with organic nitriles.[1] This guide moves beyond standard SDS data to provide a mechanistic understanding of safety, stability, and application.[1]

Chemical Identity & Structural Analysis

Unlike simple solvents, this molecule exhibits "schizophrenic" solubility and reactivity profiles due to its amphiphilic nature.[1]

Table 1: Chemical Identifiers

ParameterSpecification
IUPAC Name This compound
CAS Number 4491-92-3
Synonyms 3-(4-Methylpiperazino)propionitrile; 1-(2-Cyanoethyl)-4-methylpiperazine
Molecular Formula C₈H₁₅N₃
Molecular Weight 153.23 g/mol
SMILES CN1CCN(CCC#N)CC1
Physical State Liquid (Colorless to pale yellow)
Structural & Functional Analysis

The molecule consists of two distinct pharmacophores that dictate its safety and reactivity:

ChemicalStructure Struct 3-(4-Methylpiperazin-1-yl) propanenitrile Pip N-Methylpiperazine Ring (Basic Center) Struct->Pip Nit Propanenitrile Tail (Reactive Electrophile) Struct->Nit Risk1 Risk: Skin/Eye Irritation Potential Sensitization Pip->Risk1 Risk2 Risk: Metabolic Cyanide Release (Low probability but non-zero) Nit->Risk2 App Application: Reduction to Primary Amine (Linker) Nit->App

Figure 1: Structural dissection of hazards and utility.

Hazard Identification & Toxicology (GHS)

While specific LD50 data for this exact CAS is limited compared to commodity chemicals, Structure-Activity Relationship (SAR) analysis with propionitrile and N-methylpiperazine dictates the following conservative classification.

GHS Classification (derived from functional group analysis):

  • Acute Toxicity (Oral/Dermal/Inhalation): Category 4 (Harmful).[1][2]

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[1]

  • Serious Eye Damage/Eye Irritation: Category 2A (Causes serious eye irritation).[1]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory irritation).[1]

Mechanistic Toxicology
  • The Nitrile Factor: Aliphatic nitriles can be metabolized by hepatic Cytochrome P450 enzymes (specifically CYP2E1) to release cyanide ions (CN⁻).[1] While the propyl chain makes this metabolism slower than in acetonitrile or propionitrile, all nitriles must be treated as potential cyanide donors under extreme physiological stress or accidental high-dose ingestion.[1]

  • The Piperazine Factor: Piperazine derivatives are well-documented skin sensitizers and irritants.[1] They possess a high pKa (~9.0), making them corrosive to mucous membranes upon inhalation.[1]

Safe Handling & Engineering Controls

Protocol 1: The "Double-Glove" Rule Nitriles are notorious for permeating standard latex gloves.[1] Piperazines require chemical resistance.[1]

  • Primary Barrier: Laminate film (e.g., Silver Shield™) or heavy-gauge Nitrile (>0.11 mm).[1]

  • Secondary Barrier: Standard Nitrile (for dexterity).[1]

  • Note: Change outer gloves immediately upon splash contact.[1]

Protocol 2: Ventilation & Containment

  • Mandatory: Handle only in a certified chemical fume hood with a face velocity of >100 fpm.[1]

  • Prohibited: Do not heat or distill on an open bench. The vapor pressure increases significantly >100°C, increasing inhalation risk.[1]

Protocol 3: Storage Integrity

  • Atmosphere: Store under Nitrogen or Argon.[1] The tertiary amine is susceptible to N-oxidation over time, which darkens the compound and alters yield in subsequent coupling reactions.[1]

  • Incompatibility: Segregate from strong acids (exothermic salt formation) and strong oxidizers (fire hazard).[1]

Emergency Response Protocols

In the event of exposure, the response must address both the caustic amine and the potential nitrile toxicity.[1]

EmergencyResponse Start Exposure Incident Type Identify Route Start->Type Skin Skin/Eye Contact Type->Skin Inhale Inhalation Type->Inhale Ingest Ingestion Type->Ingest ActSkin 1. Drench 15+ min 2. Discard Contaminated Clothing 3. Monitor for Burns Skin->ActSkin ActResp 1. Move to Fresh Air 2. Administer Oxygen if labored 3. Monitor for Cyanosis (Blue lips) Inhale->ActResp ActIngest 1. Do NOT induce vomiting 2. Urgent Transport to ER 3. Mention 'Nitrile' to Physician Ingest->ActIngest

Figure 2: Emergency Response Decision Matrix.

Physician Note: While cyanide poisoning is less likely than with simple cyanides, if patient exhibits confusion, metabolic acidosis, or hypotension, consider standard cyanide antidote protocols (Hydroxocobalamin) conservatively.[1]

Physicochemical Properties

Data below synthesizes experimental values from related piperazine-nitriles where specific data for CAS 4491-92-3 is absent.

PropertyValue / Observation
Boiling Point >200°C (Predicted); ~110-120°C @ 1 mmHg (Vacuum Distillation recommended)
Density ~0.95 - 0.98 g/cm³ (Liquid)
Solubility Soluble in DCM, Methanol, Ethyl Acetate.[1] Partially soluble in water (pH dependent).[1]
pKa ~8.5 - 9.0 (Piperazine nitrogen)
Flash Point >93°C (Predicted) - Treat as Combustible

Application in Drug Discovery: The Reduction Workflow

The primary utility of this compound is as a precursor to 3-(4-methylpiperazin-1-yl)propan-1-amine .[1] This diamine is a vital linker in medicinal chemistry.[1]

Standard Operating Procedure (Synthesis Context):

  • Reaction: Catalytic Hydrogenation (Raney Ni or Pd/C) or Hydride Reduction (LiAlH₄).[1]

  • Safety Critical Control Point: The reduction of the nitrile is exothermic.[1] If using LiAlH₄, quench carefully (Fieser workup) to avoid hydrogen gas explosion.[1]

SynthesisWorkflow Start Nitrile Precursor (CAS 4491-92-3) Process Reduction Process (Exothermic!) Start->Process + Reagent Reduction Agent (H2/Raney Ni or LiAlH4) Reagent->Process Product Primary Amine (Linker for Drug Conjugation) Process->Product

Figure 3: Synthetic transformation pathway.

Waste Management

  • Classification: Hazardous Chemical Waste (Toxic/Irritant).[1]

  • Disposal: Do not dispose of in sink. Collect in "Organic Basic" waste streams.

  • Destruction: Incineration with afterburner and scrubber is the preferred method to handle nitrogen oxides (NOx) generated during combustion.[1]

References

  • Benchchem. (2025).[1][3] this compound: Structure and Properties. Retrieved from [1]

  • Thermo Fisher Scientific. (2025).[1] Safety Data Sheet: 4-Methyl-1-piperazinepropionitrile. Retrieved from [1]

  • PubChem. (2025).[1][4] Propionitrile Compound Summary (Analogous Hazard Data). National Library of Medicine.[1] Retrieved from [1]

  • Google Patents. (2016).[1] Process for the preparation of Tofacitinib Intermediates (US20160122354A1).[1] Retrieved from

  • Atomax Chemicals. (2025).[1][3] Product Specification: CAS 4491-92-3.[1][5][6] Retrieved from [1]

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Methodological & Application

Application Note & Protocol: Synthesis of 3-(4-methylpiperazin-1-yl)propanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Strategic Importance of 3-(4-methylpiperazin-1-yl)propanenitrile

This compound is a key building block in contemporary drug discovery and development.[1] Its structure, featuring a nucleophilic 1-methylpiperazine moiety and a versatile nitrile group, makes it a valuable intermediate for the synthesis of a diverse range of biologically active molecules, including kinase inhibitors and other targeted therapeutics.[2] The piperazine ring is a common scaffold in many approved drugs due to its favorable pharmacokinetic properties.[3] The nitrile group can be readily transformed into other functional groups such as amines, amides, or carboxylic acids, offering extensive possibilities for molecular elaboration.[1]

This document provides a comprehensive guide to the synthesis of this compound from the reaction of 1-methylpiperazine and 3-chloropropanenitrile. It includes a detailed discussion of the reaction mechanism, a step-by-step experimental protocol, safety considerations, and methods for purification and characterization of the final product.

Reaction Overview and Mechanism

The synthesis of this compound is achieved through a nucleophilic substitution reaction, specifically an N-alkylation. The secondary amine of 1-methylpiperazine acts as the nucleophile, attacking the electrophilic carbon of 3-chloropropanenitrile and displacing the chloride leaving group.

ReactionMechanism

Experimental Protocol

This protocol is designed for the safe and efficient synthesis of this compound on a laboratory scale.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )PuritySupplier
1-Methylpiperazine109-01-3100.16>99%Sigma-Aldrich
3-Chloropropanenitrile542-76-789.53>98%Sigma-Aldrich
Acetonitrile (anhydrous)75-05-841.05>99.8%Sigma-Aldrich
Potassium Carbonate584-08-7138.21>99%Sigma-Aldrich
Dichloromethane75-09-284.93>99.8%Sigma-Aldrich
Anhydrous Sodium Sulfate7757-82-6142.04>99%Sigma-Aldrich
Equipment
  • Three-neck round-bottom flask with reflux condenser and nitrogen inlet

  • Magnetic stirrer with heating mantle

  • Thermometer

  • Dropping funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves

Safety Precautions
  • 1-Methylpiperazine: Flammable liquid and vapor. Causes severe skin burns and eye damage. Harmful if swallowed or inhaled.[4][5][6][7][8]

  • 3-Chloropropanenitrile: Toxic if swallowed, in contact with skin, or if inhaled. Handle with extreme care in a well-ventilated fume hood.[9]

  • Acetonitrile: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled.

  • Dichloromethane: Suspected of causing cancer.

All manipulations should be performed in a well-ventilated chemical fume hood.

Reaction Procedure

Workflow

  • Reaction Setup:

    • To a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 1-methylpiperazine (10.0 g, 0.1 mol) and anhydrous acetonitrile (100 mL).

    • Add potassium carbonate (13.8 g, 0.1 mol) to the mixture. The potassium carbonate acts as a base to neutralize the HCl formed during the reaction, preventing the formation of the amine hydrochloride salt.[10]

  • Addition of 3-Chloropropanenitrile:

    • In a dropping funnel, prepare a solution of 3-chloropropanenitrile (8.95 g, 0.1 mol) in anhydrous acetonitrile (20 mL).

    • Add the 3-chloropropanenitrile solution dropwise to the stirred reaction mixture at room temperature over a period of 30 minutes. An exothermic reaction may be observed.

  • Reaction:

    • After the addition is complete, heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the mixture to remove the potassium carbonate and other inorganic salts.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.

    • To the resulting residue, add dichloromethane (100 mL) and water (50 mL).

    • Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate.

    • Extract the aqueous layer with dichloromethane (2 x 50 mL).

    • Combine the organic layers.

  • Drying and Concentration:

    • Dry the combined organic layers over anhydrous sodium sulfate.

    • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

Purification

The crude product can be purified by vacuum distillation.

  • Distillation Conditions:

    • Pressure: < 1 mmHg

    • Expected Boiling Point: ~80-90 °C at 0.5 mmHg

Characterization of this compound

The structure and purity of the synthesized product should be confirmed by spectroscopic methods.

Predicted Analytical Data
PropertyValue
Molecular Formula C₈H₁₅N₃
Molecular Weight 153.23 g/mol
Appearance Colorless to pale yellow oil
¹H NMR (CDCl₃, 400 MHz) δ 2.29 (s, 3H, N-CH₃), 2.45-2.65 (m, 8H, piperazine protons), 2.68 (t, J=7.0 Hz, 2H, -CH₂-CN), 2.78 (t, J=7.0 Hz, 2H, -N-CH₂-)
¹³C NMR (CDCl₃, 100 MHz) δ 15.4 (-CH₂-CN), 46.0 (N-CH₃), 52.9 (piperazine carbons), 54.9 (piperazine carbons), 119.2 (-CN)
Mass Spectrometry (EI) m/z (%): 153 (M⁺), 96, 83, 70, 57

Note: Predicted NMR data is based on chemical shift estimations and may vary slightly from experimental values.[1]

Discussion of Potential Side Reactions

The primary side reaction of concern is the formation of a quaternary ammonium salt. This can occur if the product, this compound, which is a tertiary amine, reacts with another molecule of 3-chloropropanenitrile.

To minimize this side reaction:

  • Use a 1:1 stoichiometry of the reactants.

  • Add the 3-chloropropanenitrile slowly to the reaction mixture to maintain a low concentration of the alkylating agent.

  • Monitor the reaction closely and stop it once the starting material is consumed.

The use of a molar excess of 1-methylpiperazine could also favor the formation of the desired product over the quaternary salt, but would require an additional purification step to remove the unreacted starting material.

Conclusion

This application note provides a detailed and practical guide for the synthesis of this compound. By following the outlined protocol and adhering to the safety precautions, researchers can reliably produce this valuable intermediate for applications in pharmaceutical and chemical synthesis. The provided characterization data serves as a benchmark for product verification.

References

  • Organic Syntheses. (2000). β-MERCAPTOPROPIONITRILE (2-CYANOETHANETHIOL). Org. Synth., 77, 186. [Link]

  • PubChem. (n.d.). 1-Methylpiperazine. National Center for Biotechnology Information. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

  • MDPI. (2018). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 23(10), 2465. [Link]

  • Google Patents. (n.d.). US20160122354A1 - PROCESS FOR THE PREPARATION OF (3R,4R)-4-METHYL-3-(METHYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL-AMINO)-ß-OXO-1-PIPERIDINEPROPANENITRILE AND ITS SALTS.
  • Google Patents. (n.d.).
  • Juniper Publishers. (2017). Alkylation-Elimination Reaction in Quaternary Ammonium Salts. Organic & Medicinal Chem IJ, 3(3). [Link]

  • PubChem. (n.d.). 1-Methylpiperazine | C5H12N2 | CID 53167. National Center for Biotechnology Information. [Link]

  • Ataman Kimya. (n.d.). N-METHYLPIPERAZINE. [Link]

  • Chemguide. (n.d.). The Preparation of Nitriles. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.). US2905673A - Method for preparing 1-methylpiperazine.
  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • DTIC. (n.d.). A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • Wikipedia. (n.d.). N-Methylpiperazine. [Link]

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Synthesis of 3-(4-Methylpiperazin-1-yl)propanenitrile: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details a robust and efficient protocol for the synthesis of 3-(4-Methylpiperazin-1-yl)propanenitrile, a key intermediate in pharmaceutical and chemical research. The synthesis is achieved through an aza-Michael addition of N-methylpiperazine to acrylonitrile. This document provides a step-by-step methodology, an in-depth discussion of the reaction mechanism, safety protocols, and methods for purification and characterization of the final product. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

This compound (CAS No. 4491-92-3) is a valuable building block in organic synthesis, primarily utilized as an intermediate in the preparation of more complex molecules.[1] Its structure incorporates a methylpiperazine moiety, a common pharmacophore in many active pharmaceutical ingredients, and a versatile nitrile group that can be further elaborated into amines, carboxylic acids, or other functional groups.[1] This application note provides a detailed, reliable, and reproducible protocol for the synthesis of this important compound.

Synthetic Strategy and Mechanism

The synthesis of this compound is most effectively achieved via an aza-Michael addition reaction. This reaction involves the conjugate addition of a nitrogen nucleophile, in this case, the secondary amine of N-methylpiperazine, to an α,β-unsaturated nitrile, acrylonitrile.[2]

The reaction proceeds through the nucleophilic attack of the nitrogen atom of N-methylpiperazine on the β-carbon of acrylonitrile. This is facilitated by the electron-withdrawing nature of the nitrile group, which polarizes the carbon-carbon double bond, making the β-carbon electrophilic. The reaction can often be performed without a catalyst, although a mild base can be used to enhance the nucleophilicity of the amine. The reaction is typically exothermic and should be controlled by cooling.

Experimental Protocol

Materials and Equipment
Reagent/EquipmentGrade/SpecificationSupplier
N-Methylpiperazine≥99%Sigma-Aldrich, Acros Organics, etc.
Acrylonitrile≥99%, stabilizedSigma-Aldrich, Acros Organics, etc.
Diethyl etherAnhydrousFisher Scientific, etc.
Sodium sulfate (Na₂SO₄)AnhydrousFisher Scientific, etc.
Round-bottom flask (250 mL)--
Addition funnel--
Magnetic stirrer and stir bar--
Ice bath--
Reflux condenser--
Rotary evaporator--
Vacuum distillation apparatus--
Reaction Workflow Diagram

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Prep Combine N-Methylpiperazine and Diethyl Ether Reaction Slowly add Acrylonitrile at 0-5 °C Prep->Reaction Charge to flask Stir Stir at room temperature for 12-18 hours Reaction->Stir Allow to warm Wash Wash with brine Stir->Wash Quench reaction Dry Dry with Na₂SO₄ Wash->Dry Evaporate Evaporate solvent Dry->Evaporate Distill Vacuum Distillation Evaporate->Distill Purify Characterization Characterize product (NMR, IR, MS) Distill->Characterization Final Product

Caption: Workflow for the synthesis of this compound.

Step-by-Step Procedure
  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve N-methylpiperazine (10.0 g, 0.1 mol) in 100 mL of anhydrous diethyl ether.

  • Addition of Acrylonitrile: Cool the flask in an ice bath to 0-5 °C. Slowly add acrylonitrile (5.3 g, 0.1 mol) dropwise from the addition funnel over a period of 30-45 minutes, ensuring the internal temperature does not exceed 10 °C. Acrylonitrile is highly toxic and flammable; handle with extreme caution in a well-ventilated fume hood.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion of the reaction, transfer the mixture to a separatory funnel and wash with 50 mL of brine (saturated aqueous NaCl solution). Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the sodium sulfate and remove the diethyl ether using a rotary evaporator.

  • Purification: The crude product is purified by vacuum distillation. Collect the fraction boiling at approximately 142 °C at 18 mmHg.[3]

Expected Yield and Characterization
  • Expected Yield: 80-90%

  • Appearance: Colorless to pale yellow oil.

  • Characterization:

    • ¹H NMR (CDCl₃, 400 MHz): Predicted chemical shifts are in the range of δ 2.3–3.1 ppm for the piperazine ring protons (multiplets), a triplet for the methylene group adjacent to the nitrile, a triplet for the methylene group adjacent to the piperazine nitrogen, and a singlet for the methyl group.[4]

    • ¹³C NMR (CDCl₃, 100 MHz): Expected signals for the nitrile carbon, the carbons of the piperazine ring, the methyl carbon, and the carbons of the propanenitrile side chain.[4]

    • Mass Spectrometry (ESI+): m/z calculated for C₈H₁₅N₃ [M+H]⁺: 154.1339; found: 154.1338.[5]

Safety Precautions

4.1. Hazard Identification and Personal Protective Equipment (PPE)

  • N-Methylpiperazine: Corrosive and flammable. Causes severe skin burns and eye damage. Harmful if swallowed or inhaled.[6][7][8]

  • Acrylonitrile: Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes serious eye damage and skin irritation. May cause cancer.[9][10]

  • This compound: The toxicological properties have not been fully investigated. Assumed to be harmful.

Mandatory PPE:

  • Chemical-resistant gloves (nitrile or neoprene)

  • Safety goggles and a face shield

  • Flame-retardant lab coat

  • Work in a certified chemical fume hood at all times.

4.2. Handling and Emergency Procedures

  • Handling: All manipulations should be carried out in a well-ventilated chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes. Keep away from heat, sparks, and open flames.

  • Spills: In case of a small spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. For larger spills, evacuate the area and contact emergency services.

  • First Aid:

    • Skin Contact: Immediately flush with plenty of water for at least 15 minutes. Remove contaminated clothing.

    • Eye Contact: Immediately flush with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.

    • Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Conclusion

The aza-Michael addition of N-methylpiperazine to acrylonitrile provides a straightforward and high-yielding route to this compound. By following the detailed protocol and adhering to the stringent safety precautions outlined in this document, researchers can reliably synthesize this valuable chemical intermediate for a wide range of applications in pharmaceutical and chemical industries.

References

  • Hajra, A., & Maji, B. (2014). The aza-Michael reaction of N-alkyl-and N-arylpiperazines with acrylonitrile using Cu-nanoparticles (10 mol %) as a recyclable catalyst. Tetrahedron Letters, 55(30), 4136-4139.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Green Chemistry. (n.d.). An aza-Michael addition protocol to fluoroalkylated β-amino acid derivatives and enantiopure trifluoromethylated N-heterocycles. Royal Society of Chemistry. Retrieved from [Link]

  • Organic Syntheses. (n.d.). A procedure for Michael reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). N-Methylpiperazine-functionalized polyacrylonitrile fibre-catalysed.... Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of N-methylpiperazine.
  • Google Patents. (n.d.). Method for preparing N-methyl piperazine and catalyst of N-methyl piperazine.
  • Master Organic Chemistry. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the manufacture of 3-piperazin-1-yl-propylamine derivatives.
  • ResearchGate. (n.d.). Synthesis and crystal structure of piperidinyl propanenitrile.... Retrieved from [Link]

  • Ataman Kimya. (n.d.). N-METHYLPIPERAZINE. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION Ultrafast and Efficient Aza- and Thiol-Michael Reactions on Polyester Scaffold with Internal Electron Deficient Triple Bonds. Retrieved from [Link]

  • Sdfine. (n.d.). N-METHYLPIPERAZINE Safety Data Sheet. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Acrylonitrile. Retrieved from [Link]

  • Bond Chemicals Ltd. (2020, October 16). N-Methylpiperazine Safety Data Sheet. Retrieved from [Link]

Sources

Application Notes & Protocols: Strategic Use of 3-(4-Methylpiperazin-1-yl)propanenitrile in N-Alkylation for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-alkylation remains a cornerstone of synthetic and medicinal chemistry, pivotal for the construction of carbon-nitrogen bonds that form the backbone of countless active pharmaceutical ingredients (APIs).[1] This guide provides an in-depth exploration of 3-(4-methylpiperazin-1-yl)propanenitrile, a versatile and strategically important building block for N-alkylation reactions. We will dissect the underlying reaction mechanisms, present detailed, field-proven protocols, and discuss the compound's application in the synthesis of complex, pharmacologically relevant molecules. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this reagent's unique structural and reactive properties.

Introduction: The Strategic Advantage of the Piperazine-Nitrile Scaffold

This compound (CAS: 4491-92-3, MW: 153.22 g/mol ) is more than a simple alkylating agent; it is a bifunctional scaffold of significant interest in drug discovery.[2] Its structure incorporates two key features:

  • The 4-Methylpiperazine Moiety: The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[3] It often imparts favorable physicochemical properties, such as improved aqueous solubility and the ability to form salts. The N-methyl group provides a defined substitution pattern, preventing unwanted side reactions at that position.

  • The Propanenitrile Group: The nitrile functional group is a versatile precursor to a primary amine. Through reduction, it is transformed into a 3-carbon chain terminating in a reactive amino group, effectively becoming a propylamine synthon. This transformation is central to its application in N-alkylation.

The primary utility of this compound in N-alkylation stems from its ability to undergo reductive amination, a powerful and selective method for forming C-N bonds. This process allows for the introduction of a 3-(4-methylpiperazin-1-yl)propyl group onto a target primary or secondary amine, a common strategy in the synthesis of kinase inhibitors and other targeted therapeutic agents.[3][4]

Reaction Mechanism: Reductive N-Alkylation Pathway

The use of nitriles as alkylating agents for amines under hydrogenation conditions is a highly effective method for the selective synthesis of secondary and tertiary amines.[5] The overall transformation involves a domino reaction that begins with the reduction of the nitrile and culminates in the alkylation of a target amine.

The mechanism proceeds through two key stages within a single pot:

  • Initial Nitrile Reduction: The reaction is initiated under catalytic hydrogenation conditions (e.g., using Palladium on Carbon, Pd/C). The nitrile group of this compound is reduced to form an intermediate imine.

  • Nucleophilic Attack and Reductive Amination: A primary or secondary amine present in the reaction mixture acts as a nucleophile, attacking the intermediate imine. The resulting aminal intermediate is unstable and subsequently reduced under the same hydrogenation conditions to yield the final N-alkylated secondary or tertiary amine.

This one-pot approach is highly efficient as it bypasses the need to isolate the intermediate primary amine, 3-(4-methylpiperazin-1-yl)propan-1-amine, which would be the product of a complete initial reduction.[6][7]

G cluster_0 Step 1: Initial Reduction cluster_1 Step 2: Reductive Amination Nitrile This compound (R-C≡N) Imine Intermediate Imine (R-CH=NH) Nitrile->Imine [H₂], Pd/C Catalyst Amine Primary/Secondary Amine (R'-NHR'') Product Final N-Alkylated Amine (R-CH₂-NR'R'') Imine->Product Reaction with Amine Amine->Product Nucleophilic Attack + [H₂], Pd/C

Sources

The Strategic Utility of 3-(4-Methylpiperazin-1-yl)propanenitrile in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unseen Scaffolding of Modern Therapeutics

In the intricate world of pharmaceutical development, the journey from a conceptual molecule to a life-altering medication is paved with carefully chosen chemical precursors. Among these, 3-(4-methylpiperazin-1-yl)propanenitrile emerges as a cornerstone intermediate, a versatile building block whose structural motifs are integral to a range of therapeutic agents. This technical guide delves into the synthesis, characterization, and strategic applications of this compound, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its utility. The inherent value of this compound lies in the synergistic combination of the 4-methylpiperazine moiety, a privileged scaffold in medicinal chemistry, and the chemically malleable propanenitrile side chain. This unique architecture allows for its incorporation into a diverse array of complex molecular frameworks, most notably in the synthesis of antipsychotic and anticancer agents.[1]

Physicochemical Properties and Safety Considerations

A thorough understanding of the physicochemical properties of a precursor is paramount for its effective and safe utilization in synthesis.

PropertyValueReference
CAS Number 4491-92-3[1][2]
Molecular Formula C8H15N3[1][3]
Molecular Weight 153.22 g/mol [1][3]
Boiling Point 134-136 °C at 13 mmHg[2]
Density 0.981 g/cm³[2]
Refractive Index 1.47[2]

Safety Profile: this compound is classified as a hazardous substance and requires careful handling in a well-ventilated laboratory or under a chemical fume hood.[4][5] It is harmful if swallowed or in contact with skin and can cause serious eye irritation.[5] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn at all times.[4][6] For detailed safety information, consult the Safety Data Sheet (SDS).[4][5][6]

Synthesis of this compound: A Protocol Grounded in Efficiency

The most common and efficient route for the synthesis of this compound is the Michael addition of 1-methylpiperazine to acrylonitrile. This cyanoethylation reaction is a well-established and scalable process.

Experimental Protocol: Synthesis via Cyanoethylation

Objective: To synthesize this compound from 1-methylpiperazine and acrylonitrile.

Materials:

  • 1-Methylpiperazine (Reagent Grade)

  • Acrylonitrile (Stabilized with MEHQ)

  • Triton B (40% in methanol) or another suitable basic catalyst

  • Diethyl ether or other suitable extraction solvent

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and magnetic stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagent Addition: Charge the flask with 1-methylpiperazine (0.5 mol). With gentle stirring, slowly add acrylonitrile (0.55 mol, 1.1 eq) to the flask. The reaction is exothermic, so the addition should be controlled to maintain the temperature below 40 °C.

  • Catalyst Addition: Once the addition of acrylonitrile is complete, add a catalytic amount of Triton B (e.g., 1-2 mL).

  • Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and extract the product with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Distillation: Purify the crude product by vacuum distillation to yield pure this compound as a colorless to pale yellow liquid.

Expected Yield: 85-95%

Causality Behind Experimental Choices:

  • The use of a slight excess of acrylonitrile ensures the complete conversion of the limiting reagent, 1-methylpiperazine.

  • Triton B is an effective basic catalyst for the Michael addition, promoting the nucleophilic attack of the piperazine nitrogen on the activated double bond of acrylonitrile.

  • The work-up procedure is designed to remove the catalyst and any water-soluble byproducts, while the final vacuum distillation ensures high purity of the final product.

Application in the Synthesis of Pharmaceutical Intermediates

The true value of this compound lies in its ability to be transformed into more complex molecules that serve as key intermediates in the synthesis of active pharmaceutical ingredients (APIs). The versatile nitrile group is the primary site for these transformations.

Reduction to 3-(4-Methylpiperazin-1-yl)propan-1-amine: Gateway to Amide and Urea Derivatives

The reduction of the nitrile functionality to a primary amine is a pivotal step, as it introduces a new nucleophilic center for further elaboration. This transformation is crucial for the synthesis of various therapeutic agents, including certain antipsychotics and kinase inhibitors.

Workflow for Nitrile Reduction:

G cluster_start Starting Material cluster_reduction Reduction cluster_product Product cluster_application Further Synthesis start This compound reduction_method Catalytic Hydrogenation (e.g., Raney Ni, Pd/C) or Chemical Reduction (e.g., LiAlH4) start->reduction_method product 3-(4-Methylpiperazin-1-yl)propan-1-amine reduction_method->product application Amide/Urea Formation | v Active Pharmaceutical Ingredients product->application G cluster_precursor Precursor cluster_reduction Reduction cluster_amine Intermediate cluster_coupling Coupling cluster_final Final Product precursor This compound reduction Catalytic Hydrogenation precursor->reduction amine 3-(4-Methylpiperazin-1-yl)propan-1-amine reduction->amine coupling Reaction with a functionalized quinolinone derivative amine->coupling final_product Aripiprazole Analogue coupling->final_product

Caption: Synthesis of an Aripiprazole analogue.

Analytical Characterization

The purity and identity of this compound and its derivatives must be confirmed using appropriate analytical techniques.

Analytical MethodExpected Observations for this compound
¹H NMR Signals corresponding to the methyl, piperazine ring, and propanenitrile chain protons. The methyl group will appear as a singlet, while the methylene groups of the propanenitrile chain will be triplets. The piperazine protons will appear as multiplets. [1]
¹³C NMR Signals for the nitrile carbon, the carbons of the piperazine ring, the methyl carbon, and the carbons of the propanenitrile side chain. [1]
Mass Spectrometry The molecular ion peak corresponding to the molecular weight of the compound.
FT-IR A characteristic sharp peak for the nitrile (C≡N) stretch around 2240-2260 cm⁻¹.
HPLC A single major peak indicating the purity of the compound. HPLC is also used to monitor reaction progress and quantify impurities. [7]

Conclusion: A Versatile Tool in the Medicinal Chemist's Arsenal

This compound is more than just a chemical intermediate; it is a strategic tool that offers synthetic flexibility and access to a wide range of pharmacologically relevant structures. Its straightforward synthesis and the versatile reactivity of its nitrile group make it an invaluable precursor for the development of novel therapeutics. By understanding the protocols for its synthesis and subsequent transformations, researchers can effectively leverage this compound to accelerate the discovery and development of new medicines that address unmet medical needs. The robust chemistry and established applications of this compound ensure its continued importance in the landscape of pharmaceutical research and manufacturing.

References

  • Google Patents. (2014). New synthesis method of aripiprazole. CN103787965A.
  • Google Patents. (2016). PROCESS FOR THE PREPARATION OF (3R,4R)-4-METHYL-3-(METHYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL-AMINO)-ß-OXO-1-PIPERIDINEPROPANENITRILE AND ITS SALTS. US20160122354A1.
  • Pharmaffiliates. (2025). Aripiprazole Synthesis Process: A Detailed Guide. Available at: [Link]

  • Google Patents. (2007). A process for the preparation of aripiprazole. WO2007113846A1.
  • Patsnap. (2014). New synthesis method of aripiprazole. Available at: [Link]

  • LookChem. (n.d.). This compound CAS NO.4491-92-3. Available at: [Link]

  • PubMed. (2006). Synthesis and evaluation of 1-(quinoliloxypropyl)-4-aryl piperazines for atypical antipsychotic effect. Available at: [Link]

  • National Institutes of Health. (2014). Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. PMC. Available at: [Link]

  • ResearchGate. (2014). SYNTHESIS AND CHARACTERIZATION OF POTENTIAL IMPURITIES OF ARIPIPRAZOLE. Available at: [Link]

  • PubChem. (n.d.). This compound. Available at: [Link]

  • National Institutes of Health. (2025). Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. PMC. Available at: [Link]

  • PubMed. (2008). ADX47273 [S-(4-fluoro-phenyl)-{3-[3-(4-fluoro-phenyl)--[8][9][10]oxadiazol-5-yl]-piperidin-1-yl}-methanone]: A Novel Metabotropic Glutamate Receptor 5-selective Positive Allosteric Modulator With Preclinical Antipsychotic-Like and Procognitive Activities. Available at: [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available at: [Link]

  • Volgograd State Medical University. (2024). Synthesis and pharmacological activity of various organic and inorganic salts of phenyl derivatives of imidazobenzimidazole. Available at: [Link]

  • Angene Chemical. (2021). Safety Data Sheet. Available at: [Link]

  • ScienceDirect. (2019). The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. Available at: [Link]

  • Rock Chemicals, Inc. (2025). Propionitrile in Pharmaceutical Manufacturing. Available at: [Link]

  • World Journal of Pharmaceutical Research. (2016). exploring pharmacological significance of piperazine scaffold. Available at: [Link]

  • Organic Syntheses. (n.d.). 2-Hydroxyimino-2-phenylacetonitrile. Available at: [Link]

  • MDPI. (2020). An Overview of the Synthesis of 3,4-Fused Pyrrolocoumarins of Biological Interest. Available at: [Link]

  • IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Available at: [Link]

Sources

Application Notes and Protocols for 3-(4-Methylpiperazin-1-yl)propanenitrile: A Versatile Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-(4-Methylpiperazin-1-yl)propanenitrile, a bifunctional molecule featuring a reactive nitrile group and a pharmacologically significant N-methylpiperazine moiety, has emerged as a valuable and versatile building block in contemporary drug discovery and medicinal chemistry. Its unique structural attributes allow for a diverse range of chemical transformations, making it an ideal starting material for the synthesis of complex molecules with potential therapeutic applications. The N-methylpiperazine scaffold is a well-established pharmacophore found in numerous approved drugs, particularly those targeting the central nervous system and various kinases. The propanenitrile side chain offers a synthetic handle for the introduction of additional functional groups, enabling the fine-tuning of physicochemical and pharmacological properties.

This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and experimental protocols involving this compound. The following sections will delve into its synthesis, key chemical transformations, and its application in the generation of novel molecular entities.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in experimental procedures.

PropertyValueReference
CAS Number 4491-92-3[1]
Molecular Formula C₈H₁₅N₃[1]
Molecular Weight 153.23 g/mol [1]
Boiling Point 142°C at 18 mmHg[2]
SMILES CN1CCN(CCC#N)CC1[1]
Predicted XlogP -0.2[3]

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Michael addition of 1-methylpiperazine to acrylonitrile. This reaction is typically performed under neat conditions or in a suitable solvent and often proceeds exothermically.

Protocol: Synthesis via Michael Addition

Materials:

  • 1-Methylpiperazine

  • Acrylonitrile

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 1-methylpiperazine (1.0 equivalent).

  • Cool the flask in an ice bath to control the exothermic reaction.

  • Slowly add acrylonitrile (1.0 - 1.1 equivalents) dropwise to the stirred 1-methylpiperazine over a period of 30-60 minutes, maintaining the internal temperature below 30°C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, remove any unreacted starting materials and solvent (if used) under reduced pressure using a rotary evaporator to yield the crude product.

  • The product can be purified by vacuum distillation to afford this compound as a colorless to pale yellow liquid.

Causality of Experimental Choices: The use of an ice bath is critical to manage the exothermic nature of the Michael addition, preventing side reactions and ensuring a higher yield of the desired product. The dropwise addition of acrylonitrile also helps in controlling the reaction rate and temperature.

Key Chemical Transformations and Applications

The synthetic utility of this compound lies in the selective manipulation of its two key functional groups: the nitrile and the piperazine ring.

Transformations of the Nitrile Group

The nitrile group serves as a versatile precursor to primary amines, carboxylic acids, and ketones, significantly expanding the synthetic possibilities.

The reduction of the nitrile to a primary amine, 3-(4-Methylpiperazin-1-yl)propan-1-amine, is a fundamental transformation that introduces a basic amino group, which can be further functionalized.

Protocol: Nitrile Reduction using Lithium Aluminum Hydride (LiAlH₄)

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Round-bottom flask with a reflux condenser and a dropping funnel

  • Nitrogen or Argon atmosphere

  • Ice bath

  • Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)

  • Rotary evaporator

Procedure:

  • To a dry, three-necked round-bottom flask under an inert atmosphere (N₂ or Ar), add a suspension of LiAlH₄ (1.5 - 2.0 equivalents) in anhydrous diethyl ether or THF.

  • Cool the suspension in an ice bath.

  • Dissolve this compound (1.0 equivalent) in anhydrous diethyl ether or THF and add it dropwise to the LiAlH₄ suspension, maintaining a gentle reflux.

  • After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

  • Filter the resulting precipitate (aluminum salts) and wash it thoroughly with diethyl ether or THF.

  • Combine the organic filtrates, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield 3-(4-Methylpiperazin-1-yl)propan-1-amine.

Causality of Experimental Choices: The use of an inert atmosphere and anhydrous solvents is crucial as LiAlH₄ reacts violently with water. The careful, sequential quenching procedure is a standard and safe method for decomposing the excess hydride and the aluminum complexes formed during the reaction.[4][5]

Workflow for Nitrile Group Transformations

G A This compound B Reduction (e.g., LiAlH₄, H₂/Catalyst) A->B [H] D Hydrolysis (Acid or Base Catalysis) A->D H₂O, H⁺ or OH⁻ F Grignard Reaction (R-MgX) followed by Hydrolysis A->F 1. R-MgX 2. H₃O⁺ C 3-(4-Methylpiperazin-1-yl)propan-1-amine B->C E 3-(4-Methylpiperazin-1-yl)propanoic Acid D->E G Ketone Derivative F->G

Caption: Key transformations of the nitrile group.

Hydrolysis of the nitrile group provides access to 3-(4-Methylpiperazin-1-yl)propanoic acid, a valuable intermediate for amide bond formation and other derivatizations.

Protocol: Acid-Catalyzed Nitrile Hydrolysis

Materials:

  • This compound

  • Concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄)

  • Water

  • Round-bottom flask with a reflux condenser

  • Heating mantle

  • pH paper or pH meter

  • Extraction funnel

Procedure:

  • In a round-bottom flask, combine this compound (1.0 equivalent) with a mixture of water and concentrated HCl or H₂SO₄ (e.g., 6M solution).

  • Heat the mixture to reflux for several hours (4-12 hours). Monitor the reaction progress by TLC, observing the disappearance of the starting material.

  • Cool the reaction mixture to room temperature.

  • Carefully neutralize the reaction mixture by the addition of a base (e.g., sodium hydroxide or sodium carbonate solution) to a pH of approximately 7.

  • The product, 3-(4-Methylpiperazin-1-yl)propanoic acid, may precipitate from the solution upon neutralization. If so, collect the solid by filtration.

  • If the product remains in solution, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the carboxylic acid. Further purification can be achieved by recrystallization.

Causality of Experimental Choices: Refluxing with a strong acid is necessary to drive the hydrolysis of the relatively stable nitrile group. Neutralization is a critical step to isolate the carboxylic acid product from its salt form.[6][7][8]

The addition of a Grignard reagent to the nitrile, followed by acidic workup, yields a ketone. This reaction is an excellent method for carbon-carbon bond formation.

Protocol: Synthesis of a Ketone via Grignard Reaction

Materials:

  • This compound

  • Grignard reagent (e.g., Phenylmagnesium bromide, R-MgX) in a suitable solvent (e.g., THF or diethyl ether)

  • Anhydrous diethyl ether or THF

  • Round-bottom flask with a dropping funnel and a reflux condenser

  • Nitrogen or Argon atmosphere

  • Aqueous solution of ammonium chloride (NH₄Cl) or dilute HCl

  • Extraction funnel

Procedure:

  • In a dry, three-necked round-bottom flask under an inert atmosphere, place a solution of this compound (1.0 equivalent) in anhydrous diethyl ether or THF.

  • Cool the solution in an ice bath.

  • Add the Grignard reagent (1.1 - 1.2 equivalents) dropwise to the nitrile solution.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride or dilute HCl.

  • Extract the mixture with diethyl ether or another suitable organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude ketone can be purified by column chromatography.

Causality of Experimental Choices: The reaction is carried out under anhydrous and inert conditions to prevent the Grignard reagent from being quenched by water or oxygen. The acidic workup is essential to hydrolyze the intermediate imine to the final ketone product.[9][10][11]

Functionalization of the Piperazine Ring

The N-methylpiperazine moiety is a key pharmacophore, and while the tertiary amines of this compound are generally stable, derivatives lacking the N-methyl group (i.e., 3-(piperazin-1-yl)propanenitrile) offer a handle for further functionalization. The secondary amine of such a derivative can undergo various reactions, including N-alkylation, N-acylation, and N-arylation, to introduce diverse substituents and modulate the molecule's properties.[1]

Conceptual Pathway for Piperazine Functionalization

G A 3-(Piperazin-1-yl)propanenitrile (Derivative) B N-Alkylation (R-X) A->B C N-Acylation (RCOCl) A->C D N-Arylation (Ar-X, Buchwald-Hartwig) A->D E N-Alkyl Derivative B->E F N-Acyl Derivative C->F G N-Aryl Derivative D->G

Caption: Functionalization of the piperazine ring.

Application in Kinase Inhibitor Synthesis

The 4-methylpiperazine moiety is a common structural feature in many kinase inhibitors.[1][12] While direct synthesis of major drugs from this compound is not extensively documented, its derivatives are valuable intermediates. For instance, the corresponding amine, 3-(4-Methylpiperazin-1-yl)propan-1-amine, can be coupled with various heterocyclic scaffolds to generate potent kinase inhibitors. The piperazine group often serves to enhance solubility and provide a key interaction point with the kinase active site. The development of novel BCR-ABL kinase inhibitors for the treatment of chronic myeloid leukemia is an area where such scaffolds have shown promise.[12][13]

Spectroscopic Data

Characterization of this compound and its derivatives is typically performed using standard spectroscopic techniques.

Predicted ¹H NMR Data for this compound:

  • δ 2.2-2.3 ppm (s, 3H): -CH₃ protons on the piperazine ring.

  • δ 2.4-2.6 ppm (m, 8H): Protons of the four -CH₂- groups of the piperazine ring.

  • δ 2.6-2.8 ppm (t, 2H): -CH₂- protons adjacent to the nitrile group.

  • δ 2.8-3.0 ppm (t, 2H): -CH₂- protons adjacent to the piperazine nitrogen.

Predicted ¹³C NMR Data:

  • δ ~119 ppm: Nitrile carbon (-C≡N).

  • δ ~55 ppm: Methyl carbon (-CH₃).

  • δ ~53-55 ppm: Carbons of the piperazine ring.

  • δ ~15-20 ppm: Methylene carbons of the propanenitrile chain.

Infrared (IR) Spectroscopy:

  • A characteristic sharp absorption band around 2240-2260 cm⁻¹ corresponding to the C≡N stretching vibration.

Mass Spectrometry (MS):

  • The predicted m/z for the protonated molecule [M+H]⁺ is approximately 154.1339 .[3]

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid contact with skin and eyes, and prevent inhalation of vapors. In case of accidental exposure, refer to the Safety Data Sheet (SDS) for detailed first-aid measures.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of a wide array of complex organic molecules. Its bifunctional nature allows for selective transformations of both the nitrile group and the piperazine moiety, providing access to a diverse chemical space. The protocols and application notes presented in this guide are intended to empower researchers to effectively utilize this compound in their drug discovery and development endeavors, particularly in the synthesis of novel kinase inhibitors and other therapeutically relevant agents.

References

  • PrepChem.com. Synthesis of 3-(4-chlorophenyl)-1-cyano1-phenylpropane. [Link]

  • Zhang, D., et al. (2021). Discovery of a Candidate Containing an (S)-3,3-Difluoro-1-(4-methylpiperazin-1-yl)-2,3-dihydro-1H-inden Scaffold as a Highly Potent Pan-Inhibitor of the BCR-ABL Kinase Including the T315I-Resistant Mutant for the Treatment of Chronic Myeloid Leukemia. Journal of Medicinal Chemistry, 64(11), 7434–7452. [Link]

  • Organic Syntheses. α-PHENYLBUTYRONITRILE. [Link]

  • Google Patents. US20160122354A1 - PROCESS FOR THE PREPARATION OF (3R,4R)-4-METHYL-3-(METHYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL-AMINO)-ß-OXO-1-PIPERIDINEPROPANENITRILE AND ITS SALTS.
  • Master Organic Chemistry. Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). [Link]

  • Moodle. Preparation of Carboxylic Acids: Hydrolysis of Nitriles. [Link]

  • Google Patents.
  • Organic Chemistry Portal. Amine synthesis by nitrile reduction. [Link]

  • Chemistry LibreTexts. Making Carboxylic Acids by the Hydrolysis of Nitriles. [Link]

  • Oakwood Chemical. This compound. [Link]

  • Science of Synthesis. Catalytic Reduction of Nitriles. [Link]

  • PubChemLite. This compound (C8H15N3). [Link]

  • PubMed. Discovery of a Candidate Containing an (S)-3,3-Difluoro-1-(4-methylpiperazin-1-yl)-2,3-dihydro-1H-inden Scaffold as a Highly Potent Pan-Inhibitor of the BCR-ABL Kinase Including the T315I-Resistant Mutant for the Treatment of Chronic Myeloid Leukemia. [Link]

  • ResearchGate. N-Alkylation and N-amination of isomeric nitro derivatives of 3-methyl-4-(1H-pyrazol-3(5)-yl)furazan. [Link]

  • Chemistry LibreTexts. 20.7: Chemistry of Nitriles. [Link]

  • Chemguide. HYDROLYSING NITRILES. [Link]

  • Chemistry LibreTexts. 6.6: Chemistry of Nitriles. [Link]

  • Chemguide. REDUCING NITRILES TO PRIMARY AMINES. [Link]

  • ResearchGate. aryl-/(thio)ureido-/sulfamoylamino-derivatives of alkyl/alkylcarbamoyl piperazines. [Link]

  • Master Organic Chemistry. Hydrolysis of nitriles with aqueous acid to give carboxylic acids. [Link]

  • ResearchGate. Discovery of novel 2-(4-aryl-2-methylpiperazin-1-yl)-pyrimidin-4-ones as glycogen synthase kinase-3β inhibitors. [Link]

  • YouTube. Reaction of nitriles with Grignard reagents. [Link]

  • MIT Open Access Articles. Discovery of 1-(4-(4-Propionylpiperazin-1- yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3. [Link]

  • Ventura College Organic Chemistry Lab. Hydrolysis of Nitriles to Carboxylic Acid. [Link]

  • YouTube. Grignard Reaction of Nitriles EXPLAINED!. [Link]

  • University of Wisconsin. Chemistry 344: Spectroscopy and Spectrometry Problem Set 3. [Link]

  • Organic Chemistry Portal. Nitrile synthesis by oxidation, rearrangement, dehydration. [Link]

Sources

Application Note: A Stability-Indicating HPLC Method for the Purity Analysis of 3-(4-Methylpiperazin-1-yl)propanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity determination of 3-(4-Methylpiperazin-1-yl)propanenitrile, a key intermediate in pharmaceutical synthesis. The method is designed for researchers, scientists, and drug development professionals to accurately assess the purity of this compound and to detect potential process-related impurities and degradation products. The developed isocratic method utilizes a C18 stationary phase with a mobile phase of acetonitrile and a phosphate buffer at a controlled pH, ensuring optimal separation and peak shape. This document provides a detailed protocol, including system suitability parameters, and discusses the rationale behind the methodological choices, aligning with the principles of analytical procedure validation as outlined in the ICH Q2(R1) guidelines.

Introduction

This compound is a versatile building block in the synthesis of various active pharmaceutical ingredients (APIs).[1] The purity of this intermediate is critical as impurities can be carried through subsequent synthetic steps, potentially impacting the safety and efficacy of the final drug product. Therefore, a reliable and validated analytical method for its purity assessment is essential for quality control and regulatory compliance.

This application note addresses the challenges associated with the analysis of polar and basic compounds like this compound by RP-HPLC. The presence of a tertiary amine in the piperazine ring can lead to poor peak shape due to interactions with residual silanols on the silica-based stationary phase. The developed method mitigates these effects through careful selection of the column and mobile phase pH. Furthermore, the stability-indicating nature of the method is established by its ability to separate the main compound from potential degradation products generated under forced degradation conditions.

Chromatographic Principles and Method Development Rationale

The primary separation mechanism in this reversed-phase HPLC method is based on the hydrophobic interactions between the analyte and the C18 stationary phase.[2] As this compound is a polar compound, achieving adequate retention can be challenging. The method development focused on the following key aspects:

  • Stationary Phase Selection: A C18 column with high surface area and end-capping was chosen to maximize hydrophobic interactions and minimize peak tailing associated with silanol interactions.

  • Mobile Phase Composition: A mixture of acetonitrile and water is used to elute the analyte. The organic modifier concentration is optimized to achieve a suitable retention time.

  • pH Control: The piperazine moiety in the analyte is basic. Controlling the mobile phase pH with a phosphate buffer is crucial to ensure consistent ionization of the analyte, leading to reproducible retention times and symmetrical peak shapes. An acidic pH is chosen to protonate the tertiary amine, which can improve peak shape by reducing interactions with silanols.

  • Detection: The nitrile group does not possess a strong chromophore for UV detection at higher wavelengths. Therefore, a lower UV wavelength is selected for adequate sensitivity.

Experimental

Materials and Reagents
  • This compound reference standard (purity >99%)

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (KH2PO4) (AR grade)

  • Orthophosphoric acid (AR grade)

  • Water (Milli-Q or equivalent)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile : 20 mM KH2PO4 buffer (pH 3.0) (30:70, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm
Injection Volume 10 µL
Run Time 15 minutes

Rationale for Parameter Selection:

  • Column: The Zorbax Eclipse Plus C18 is a high-performance column with excellent end-capping, which is ideal for the analysis of basic compounds.

  • Mobile Phase: The 30:70 ratio of acetonitrile to buffer provides a good balance between retention and analysis time. The 20 mM phosphate buffer at pH 3.0 effectively protonates the analyte and maintains a stable pH.

  • Flow Rate and Temperature: A flow rate of 1.0 mL/min and a column temperature of 30 °C are standard conditions that provide good efficiency and reproducibility.

  • Detection Wavelength: 210 nm is chosen for sensitive detection of the nitrile-containing analyte.

Preparation of Solutions
  • Buffer Preparation (20 mM KH2PO4, pH 3.0): Dissolve 2.72 g of KH2PO4 in 1000 mL of water. Adjust the pH to 3.0 with orthophosphoric acid.

  • Mobile Phase Preparation: Mix acetonitrile and the prepared buffer in a 30:70 (v/v) ratio. Filter through a 0.45 µm membrane filter and degas before use.

  • Standard Solution Preparation (1.0 mg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Sample Solution Preparation (1.0 mg/mL): Accurately weigh about 25 mg of the this compound sample and prepare a 25 mL solution in the mobile phase.

Protocol: Step-by-Step HPLC Analysis

  • System Startup and Equilibration:

    • Turn on the HPLC system components.

    • Purge the pump with the mobile phase.

    • Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.

  • System Suitability Test (SST):

    • Inject the standard solution five replicate times.

    • The system is deemed suitable for analysis if the following criteria are met:

      • Tailing factor (Asymmetry): ≤ 1.5

      • Theoretical plates (N): ≥ 2000

      • Relative Standard Deviation (RSD) of peak area: ≤ 2.0%

  • Analysis of Samples:

    • Inject the blank (mobile phase) once to ensure no interfering peaks are present.

    • Inject the standard solution.

    • Inject the sample solution in duplicate.

  • Data Processing and Purity Calculation:

    • Integrate the peaks in the chromatograms.

    • Calculate the percentage purity of the sample using the following formula:

    Where:

    • Area_sample = Peak area of the analyte in the sample solution

    • Area_standard = Peak area of the analyte in the standard solution

    • Conc_standard = Concentration of the standard solution (mg/mL)

    • Conc_sample = Concentration of the sample solution (mg/mL)

    • Purity_standard = Purity of the reference standard (%)

Visualization of the Analytical Workflow

The following diagram illustrates the key stages of the HPLC analysis protocol.

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_mobile Mobile Phase Preparation equilibration System Equilibration prep_mobile->equilibration prep_std Standard Preparation sst System Suitability Test (SST) prep_std->sst prep_sample Sample Preparation analysis Sample Injection prep_sample->analysis equilibration->sst sst->analysis If SST passes integration Peak Integration analysis->integration calculation Purity Calculation integration->calculation report Final Report calculation->report

Caption: Workflow for the HPLC purity analysis of this compound.

Stability-Indicating Aspect and Forced Degradation

To validate the stability-indicating nature of this method, forced degradation studies should be performed on the this compound sample.[3] The goal is to generate potential degradation products and demonstrate that they are well-separated from the main peak.

  • Acid Hydrolysis: 1 N HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 1 N NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H2O2 at room temperature for 24 hours.

  • Thermal Degradation: 105 °C for 48 hours.

  • Photolytic Degradation: Exposure to UV light (254 nm) and visible light for 7 days.

The chromatograms of the stressed samples should show no co-elution of degradation product peaks with the main analyte peak, thus confirming the specificity and stability-indicating capability of the method.

Method Validation

The analytical method should be validated according to the ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[4][5] The validation parameters to be assessed include:

  • Specificity: Demonstrated through forced degradation studies.

  • Linearity: Assessed over a concentration range of 50% to 150% of the nominal sample concentration.

  • Accuracy: Determined by recovery studies of spiked samples.

  • Precision: Evaluated at the repeatability (intra-day) and intermediate precision (inter-day) levels.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio.

  • Robustness: Assessed by making small, deliberate variations in chromatographic parameters such as mobile phase composition, pH, and flow rate.

Conclusion

The described RP-HPLC method provides a reliable and robust solution for the purity determination of this compound. The method is simple, accurate, and stability-indicating, making it a valuable tool for quality control in pharmaceutical development and manufacturing. The detailed protocol and the rationale provided in this application note will enable researchers and scientists to implement this method effectively in their laboratories.

References

  • SIELC Technologies. (2018, May 16). 3-(4-Methyl-1-piperazine)propan-1-ol. Retrieved from [Link]

  • Torontech. (2024, July 23). HPLC Testing and Analysis - Detailed Guide for Accurate Results. Retrieved from [Link]

  • Phenomenex. Reversed Phase HPLC Method Development. Retrieved from [Link]

  • International Journal of Pharmacy & Pharmaceutical Research. (2023, February 28). Stability Indicating HPLC Method Development: A Review. Retrieved from [Link]

  • National Center for Biotechnology Information. Method Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Dronedarone Hydrochloride in Pharmaceutical Tablets. Retrieved from [Link]

  • University of Notre Dame. (2020, March 5). HPLC METHODOLOGY MANUAL. Retrieved from [Link]

  • ScienceDirect. Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. Retrieved from [Link]

  • Chromatography Online. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • National Center for Biotechnology Information. Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS. Retrieved from [Link]

  • Oakwood Chemical. This compound. Retrieved from [Link]

  • International Research Journal of Pharmacy and Medical Sciences. Stability Indicating HPLC Method Development: A Review. Retrieved from [Link]

  • Pharmaguideline. SOP for HPLC Analysis and Documentation. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Retrieved from [Link]

Sources

LC-MS methods for identifying 3-(4-Methylpiperazin-1-yl)propanenitrile products

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity LC-MS/MS Profiling of 3-(4-Methylpiperazin-1-yl)propanenitrile

Executive Summary

This compound (MPPN) is a critical synthetic intermediate widely employed in the manufacture of pharmaceutical agents, including kinase inhibitors and atypical antipsychotics. Its synthesis, typically via the aza-Michael addition of N-methylpiperazine to acrylonitrile, presents unique analytical challenges due to the molecule's high polarity, lack of a strong chromophore, and the basicity of the piperazine core.

This guide details two orthogonal LC-MS/MS methodologies designed to overcome these challenges:

  • High-pH Reversed-Phase (RP) Method: Optimized for robustness and retention of basic impurities.

  • HILIC Method: Optimized for maximum sensitivity and separation of hyper-polar hydrolytic degradants.

Chemical Context & Analytical Challenges

The Molecule:

  • Formula: C

    
    H
    
    
    
    N
    
    
  • Monoisotopic Mass: 153.1266 Da

  • [M+H]

    
    :  154.1339 m/z
    

The Challenges:

  • Retention: The basic nitrogen atoms (pKa ~9.0 and ~5.5) are fully protonated at acidic pH, causing MPPN to elute in the void volume of standard C18 columns.

  • Detection: The nitrile group provides only weak UV absorbance (<210 nm), making UV detection non-specific and prone to solvent interference. Mass Spectrometry is required for definitive identification.

  • Impurity Profile: Common impurities include the bis-addition product (from piperazine contamination) and hydrolysis products (amide/acid), which are even more polar than the parent.

Experimental Protocols

Protocol A: Sample Preparation
  • Standard Stock: Dissolve 10 mg MPPN reference standard in 10 mL Methanol (1 mg/mL).

  • Sample Dilution: Dilute reaction mixtures or raw material to 1 µg/mL in 50:50 Acetonitrile:Water (v/v) containing 0.1% Ammonium Hydroxide (for High pH method) or 90:10 Acetonitrile:Water (for HILIC).

  • Filtration: Filter through a 0.2 µm PTFE or Nylon syringe filter. Avoid PVDF for low concentrations due to potential binding.

Protocol B: High-pH Reversed-Phase LC-MS (Recommended for QC)

Rationale: High pH (pH 10) deprotonates the piperazine nitrogens, rendering the molecule neutral and hydrophobic. This drastically improves retention and peak shape on hybrid-silica columns.

ParameterCondition
Column Waters XBridge BEH C18 XP, 2.1 x 100 mm, 2.5 µm (or equivalent Hybrid particle)
Mobile Phase A 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.0 with NH

OH
Mobile Phase B 100% Acetonitrile
Flow Rate 0.4 mL/min
Column Temp 40 °C
Injection Vol 2.0 µL

Gradient Table:

Time (min) %B Description
0.0 5 Initial Hold
1.0 5 Start Elution
8.0 60 Linear Ramp
8.1 95 Wash
10.0 95 Hold Wash
10.1 5 Re-equilibration

| 13.0 | 5 | End |

Protocol C: HILIC LC-MS (Recommended for Hydrolytic Degradants)

Rationale: Hydrophilic Interaction Liquid Chromatography (HILIC) retains polar analytes by partitioning them into a water-rich layer on the silica surface. This is ideal for separating the highly polar acid/amide hydrolysis products.

ParameterCondition
Column Agilent InfinityLab Poroshell 120 HILIC-Z, 2.1 x 100 mm, 2.7 µm
Mobile Phase A 200 mM Ammonium Formate in Water, pH 3.0 (Stock buffer)
Mobile Phase B Acetonitrile
Final Composition A: 10% (20mM final conc), B: 90% Acetonitrile (Isocratic or Shallow Gradient)
Flow Rate 0.5 mL/min
Column Temp 30 °C

Mass Spectrometry & Fragmentation Analysis

Ionization Source: Electrospray Ionization (ESI) in Positive Mode.[1][2][3][4] Key Settings:

  • Capillary Voltage: 3.5 kV

  • Desolvation Temp: 400 °C

  • Cone Voltage: 30 V (Optimized for [M+H]

    
     stability)
    
Fragmentation Pathway (MS/MS)

The collision-induced dissociation (CID) of MPPN ([M+H]


 154) follows a distinct pathway useful for structural confirmation.
  • m/z 154 -> 101: Loss of the propionitrile side chain (C

    
    H
    
    
    
    N, 53 Da). This yields the N-methylpiperazine cation, the most abundant fragment.
  • m/z 154 -> 111: Ring cleavage (Retro-Michael type or internal rearrangement).

  • m/z 101 -> 70: Characteristic piperazine ring fragmentation (C

    
    H
    
    
    
    N
    
    
    ).

Visualization: Fragmentation Pathway [2][5]

Fragmentation Parent Parent: MPPN [M+H]+ = 154.13 Frag1 Fragment: N-Methylpiperazine m/z = 101.1 Parent->Frag1 Collision Energy 20eV Neutral1 Loss: Acrylonitrile (-53 Da) Parent->Neutral1 Frag2 Fragment: Piperazine Ring Cleavage m/z = 70.06 Frag1->Frag2 Collision Energy 35eV Neutral2 Loss: Methylamine/Ethylene (-31 Da) Frag1->Neutral2

Caption: MS/MS fragmentation pathway of this compound (ESI+).

Impurity Profiling & Identification

In synthetic process control, distinguishing the target product from its precursors and degradants is paramount. The table below outlines the critical "Products" to monitor.

Table 1: Target and Impurity Library

Compound NameOriginFormula[M+H]

(m/z)
Retention (High pH)
MPPN (Target) ProductC

H

N

154.13 ~6.5 min
N-Methylpiperazine Starting MaterialC

H

N

101.11 ~2.0 min
MPP-Amide Hydrolysis (Intermediate)C

H

N

O
172.14 ~4.5 min
MPP-Acid Hydrolysis (Final)C

H

N

O

173.13 ~1.5 min
Bis-Cyanoethyl Piperazine Impurity (from Piperazine)C

H

N

193.14 ~7.8 min
MPPN N-Oxide Oxidative DegradantC

H

N

O
170.13 ~5.8 min

Visualization: Reaction & Impurity Workflow

ReactionMap SM1 N-Methylpiperazine (m/z 101) Prod Target: MPPN (m/z 154) SM1->Prod Michael Addition SM2 Acrylonitrile SM2->Prod Imp_SM Impurity: Piperazine Bis Bis-Adduct (m/z 193) Imp_SM->Bis + 2 Acrylonitrile Amide Hydrolysis: Amide (m/z 172) Prod->Amide + H2O (Slow) Acid Hydrolysis: Acid (m/z 173) Amide->Acid + H2O (Fast)

Caption: Synthetic pathway and potential impurity genesis for MPPN production.

References

  • Alpert, A. J. (1990).[6] Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds. Journal of Chromatography A, 499, 177-196.

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for separation of ionized solutes in hydrophilic interaction chromatography. Journal of Chromatography A, 1217(20), 3408-3417.

  • Rainville, P. D., et al. (2017). High pH Reversed-Phase Chromatography for Basic Pharmaceuticals. Waters Corporation Application Note.

  • Holčapek, M., et al. (2012). Recent advances in the structural analysis of organic molecules by mass spectrometry.[7][8][9] Mass Spectrometry Reviews, 31(1), 79-111.

Sources

Application Notes & Protocols: The Strategic Use of 3-(4-Methylpiperazin-1-yl)propanenitrile in Modern Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of 3-(4-methylpiperazin-1-yl)propanenitrile as a pivotal precursor in the synthesis of medicinally relevant heterocyclic compounds. We move beyond simple procedural outlines to dissect the chemical logic and strategic considerations behind its application. This document details the synthesis of key heterocyclic scaffolds, including pyrazoles and pyrimidines, supported by validated, step-by-step protocols. The inherent reactivity of both the nitrile functionality and the methylpiperazine moiety is examined, highlighting their synergistic roles in constructing complex molecular architectures. This guide is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this versatile building block in drug discovery and development programs.

Introduction: A Profile of a Privileged Synthetic Building Block

This compound (CAS 4491-92-3) is a bifunctional organic molecule that has gained prominence as a versatile intermediate in pharmaceutical research.[1] Its structure is characterized by two key features: the 4-methylpiperazine ring and a terminal nitrile group, linked by a propyl chain.

  • The 4-Methylpiperazine Moiety: This saturated heterocycle is a classic "privileged scaffold" in medicinal chemistry. Its presence is a common feature in numerous approved drugs, including the highly successful anticancer agent Imatinib.[1] The piperazine ring often imparts favorable pharmacokinetic properties, such as improved aqueous solubility (via salt formation at the basic nitrogen), and provides a vector for interaction with biological targets.[1] It is a well-established pharmacophore in many kinase inhibitors, a class of enzymes frequently dysregulated in cancer.[1][2]

  • The Propanenitrile Moiety: The nitrile group is a cornerstone of synthetic versatility. Its linear geometry and strong dipole moment influence the molecule's overall properties, while its rich chemistry allows for a wide array of chemical transformations. The electrophilic carbon atom of the nitrile is susceptible to nucleophilic attack, and the group can be readily converted into other functionalities such as primary amines, amides, or carboxylic acids, opening diverse pathways for derivatization.[1]

This unique combination of a proven pharmacophore and a synthetically malleable functional group makes this compound an ideal starting material for building libraries of novel, pharmacologically active compounds.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 4491-92-3[1]
Molecular Formula C₈H₁₅N₃[1][3]
Molecular Weight 153.23 g/mol [1]
SMILES CN1CCN(CCC#N)CC1[1]
Monoisotopic Mass 153.1266 Da[3]

Core Reactivity and Mechanistic Considerations

The synthetic utility of this compound is primarily driven by the reactivity of the nitrile group, which serves as a linchpin for cyclization reactions. The key to forming heterocyclic rings is the transformation of the C≡N triple bond into a portion of the new ring system. This is typically achieved through reactions with bifunctional nucleophiles.

G cluster_start Starting Material cluster_products Key Heterocyclic Products cluster_intermediates Reactive Intermediates start_node This compound Fused Systems Fused Systems start_node->Fused Systems Ugi-Zhu MCR (Advanced Synthesis) Tetrazoles Tetrazoles start_node->Tetrazoles + Sodium Azide [2+3] Cycloaddition Amidine Amidine start_node->Amidine Pinner Reaction (HCl, EtOH) Activated Nitrile Activated Nitrile start_node->Activated Nitrile Base-catalyzed Condensation Pyrazoles Pyrazoles Pyrimidines Pyrimidines Amidine->Pyrimidines + 1,3-Dicarbonyl (e.g., Acetylacetone) Activated Nitrile->Pyrazoles + Hydrazine (Hydrazine Hydrate) G cluster_reactants Reactants cluster_steps Reaction Steps cluster_products Product R1 This compound Step1 Step 1: Knoevenagel Condensation (Piperidine, EtOH, Reflux) R1->Step1 R2 Aromatic Aldehyde (Ar-CHO) R2->Step1 R3 Hydrazine Hydrate (NH2NH2·H2O) Step2 Step 2: Cyclocondensation (EtOH, Reflux) R3->Step2 Step1->Step2 α,β-Unsaturated Nitrile Intermediate Prod 5-Amino-3-Aryl-1H-pyrazole derivative Step2->Prod

Caption: Workflow for two-step pyrazole synthesis.

Detailed Experimental Protocol

Materials:

  • This compound (1.0 eq)

  • Aromatic aldehyde (e.g., Benzaldehyde, 1.0 eq)

  • Piperidine (catalytic amount, ~0.1 eq)

  • Hydrazine hydrate (1.2 eq)

  • Ethanol (anhydrous)

  • Standard glassware for reflux

Procedure:

  • Step A: Formation of the α,β-Unsaturated Nitrile Intermediate

    • To a 100 mL round-bottom flask, add this compound (e.g., 1.53 g, 10 mmol), the selected aromatic aldehyde (10 mmol), and 30 mL of ethanol.

    • Add piperidine (e.g., 0.1 mL, ~1 mmol) to the mixture.

    • Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, allow the reaction to cool to room temperature. The intermediate can be isolated or, preferably, used directly in the next step.

  • Step B: Cyclization to form the Pyrazole

    • To the cooled reaction mixture from Step A, add hydrazine hydrate (e.g., 0.6 mL, 12 mmol) dropwise.

    • Heat the mixture to reflux for an additional 8-12 hours. Monitor the disappearance of the intermediate by TLC.

    • Upon completion, cool the reaction mixture in an ice bath. The product may precipitate from the solution.

    • If a precipitate forms, collect the solid by vacuum filtration, wash with cold ethanol (2 x 10 mL), and dry under vacuum.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure. Purify the resulting residue by column chromatography (e.g., silica gel, using a gradient of ethyl acetate in hexanes) to yield the pure pyrazole derivative.

Self-Validation:

  • TLC Monitoring: Use a suitable mobile phase (e.g., 50% Ethyl Acetate/Hexane) to track the consumption of starting materials and the formation of the intermediate and final product.

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The ¹H NMR spectrum should show characteristic peaks for the aromatic protons, the pyrazole NH proton (if not N-substituted), and the protons of the methylpiperazine moiety. [1]

Application Protocol 2: Synthesis of Substituted Pyrimidines

Pyrimidines are fundamental N-heterocycles found in nucleic acids and a vast number of pharmaceuticals, including anticancer and antiviral agents. [4]A robust method for their synthesis is the Pinner reaction, which involves the condensation of an amidine with a 1,3-dicarbonyl compound. [5]This protocol outlines a two-stage synthesis where the nitrile is first converted to an amidine hydrochloride salt, which is then cyclized to form the pyrimidine ring.

Causality of Protocol Choices
  • Pinner Reaction (HCl gas, Ethanol): The first step requires anhydrous conditions to form the imidate ester hydrochloride from the nitrile and ethanol, which is then converted to the amidine hydrochloride upon reaction with ammonia. Gaseous HCl is the acid catalyst. This classic method is highly reliable for converting nitriles to amidines. [5]* Base for Cyclization (e.g., Sodium Ethoxide): A strong base is required for the subsequent cyclization step. Sodium ethoxide serves two purposes: it neutralizes the amidine hydrochloride to liberate the free amidine, and it deprotonates the 1,3-dicarbonyl compound (e.g., acetylacetone) to form the nucleophilic enolate, which initiates the condensation cascade.

  • 1,3-Dicarbonyl Compound: This reactant provides the C-C-C backbone of the pyrimidine ring. The choice of dicarbonyl compound dictates the substitution pattern on the final pyrimidine product.

Reaction Scheme: Pyrimidine Synthesis

G cluster_reactants Reactants cluster_steps Reaction Steps cluster_products Product R1 This compound Step1 Step 1: Amidine Formation (1. HCl gas, EtOH; 2. NH3) R1->Step1 R2 1,3-Dicarbonyl (e.g., Acetylacetone) Step2 Step 2: Cyclocondensation (NaOEt, EtOH, Reflux) R2->Step2 Step1->Step2 Amidine Hydrochloride Intermediate Prod 4,6-Dimethyl-2-(2-(4-methylpiperazin-1-yl)ethyl)pyrimidine Step2->Prod

Caption: Workflow for two-step pyrimidine synthesis.

Detailed Experimental Protocol

Materials:

  • This compound (1.0 eq)

  • Anhydrous Ethanol

  • Hydrogen Chloride (gas)

  • Ammonia (gas or saturated solution in ethanol)

  • Acetylacetone (1.0 eq)

  • Sodium metal

  • Diethyl ether (anhydrous)

Procedure:

  • Step A: Synthesis of 3-(4-Methylpiperazin-1-yl)propanimidamide Hydrochloride

    • Dissolve this compound (e.g., 3.06 g, 20 mmol) in 50 mL of anhydrous ethanol in a flask cooled to 0 °C.

    • Bubble dry hydrogen chloride gas through the solution for 1-2 hours while maintaining the temperature at 0 °C.

    • Seal the flask and store it in a refrigerator for 24 hours. The imidate ester hydrochloride salt will precipitate.

    • Collect the precipitate by filtration, wash with cold anhydrous diethyl ether, and dry it under vacuum.

    • Suspend the dried imidate ester salt in 50 mL of anhydrous ethanol and cool to 0 °C. Bubble ammonia gas through the suspension for 1 hour.

    • Seal the flask and stir at room temperature for 24 hours.

    • Filter off the ammonium chloride byproduct. Concentrate the filtrate under reduced pressure to obtain the crude amidine hydrochloride salt.

  • Step B: Cyclization to form the Pyrimidine

    • Prepare a solution of sodium ethoxide by carefully dissolving sodium metal (e.g., 0.46 g, 20 mmol) in 40 mL of anhydrous ethanol under a nitrogen atmosphere.

    • To the sodium ethoxide solution, add acetylacetone (e.g., 2.0 g, 20 mmol).

    • Add the crude amidine hydrochloride salt from Step A to this solution.

    • Heat the resulting mixture to reflux for 6-8 hours. Monitor the reaction by TLC.

    • After completion, cool the reaction to room temperature and neutralize with glacial acetic acid.

    • Remove the solvent under reduced pressure. Partition the residue between water (50 mL) and dichloromethane (50 mL).

    • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography (silica gel) to yield the pure pyrimidine derivative.

Table 2: Representative Yields for Heterocyclic Syntheses

HeterocycleKey ReagentsConditionsTypical Yield (%)
Pyrazole Benzaldehyde, Hydrazine HydrateEtOH, Reflux65 - 80%
Pyrimidine Acetylacetone, HCl, NH₃EtOH, Reflux50 - 70%

Advanced Applications: Multi-Component Reactions (MCRs)

Beyond classical two-component cyclizations, nitriles are valuable participants in more complex, atom-economical multi-component reactions. For example, the nitrile group can be a key functional handle in Ugi-Zhu type reactions to generate sophisticated polyheterocyclic systems like pyrrolo[3,4-b]pyridin-5-ones. [6][7]In these strategies, the nitrile is often retained in an intermediate and then cyclized in a subsequent step (a post-MCR transformation) to form a second heterocyclic ring, such as a tetrazole (with sodium azide) or a triazine (with dicyandiamide). [6]This approach allows for the rapid generation of molecular complexity from simple starting materials, a highly desirable feature in modern drug discovery.

Conclusion

This compound stands out as a strategically valuable and economically viable building block for heterocyclic synthesis. The convergence of a medicinally privileged piperazine core with a versatile nitrile handle provides a powerful platform for accessing diverse and novel chemical matter. The protocols detailed herein for the synthesis of pyrazoles and pyrimidines are robust, scalable, and grounded in well-established chemical principles. By understanding the underlying causality of the reaction steps, researchers can rationally adapt and extend these methodologies to construct a wide array of heterocyclic compounds for applications in drug development and beyond.

References

  • MDPI. An Overview of the Synthesis of 3,4-Fused Pyrrolocoumarins of Biological Interest. Available from: [Link]

  • ResearchGate. 3-Methylpiperazine-containing pre-clinical kinase inhibitors. Available from: [Link]

  • PubChem. This compound (C8H15N3). Available from: [Link]

  • Synthesis of Some Novel Fused Heterocyclic Compounds Derivatives from Bis-chalcones. Available from: [Link]

  • National Institutes of Health (NIH). Synthesis of New Polyheterocyclic Pyrrolo[3,4-b]pyridin-5-ones via an Ugi-Zhu/Cascade/Click Strategy. Available from: [Link]

  • Royal Society of Chemistry (RSC). Developments towards synthesis of N-heterocycles from amidines via C–N/C–C bond formation - Organic Chemistry Frontiers. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. Synthesis of 1,3-disubstituted pyrazoles using ionic liquid. Available from: [Link]

  • Google Patents. US20160122354A1 - PROCESS FOR THE PREPARATION OF (3R,4R)-4-METHYL-3-(METHYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL-AMINO)-ß-OXO-1-PIPERIDINEPROPANENITRILE AND ITS SALTS.
  • The Chemistry of Alkenyl Nitriles and its Utility in Heterocyclic Synthesis. Available from: [Link]

  • MDPI. Molbank | Topical Collection : Heterocycle Reactions. Available from: [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. Available from: [Link]

  • Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. Available from: [Link]

  • Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. Available from: [Link]

  • Organic Syntheses. Organic Syntheses Procedure. Available from: [Link]

  • PubMed. Discovery of a Candidate Containing an (S)-3,3-Difluoro-1-(4-methylpiperazin-1-yl)-2,3-dihydro-1 H-inden Scaffold as a Highly Potent Pan-Inhibitor of the BCR-ABL Kinase Including the T315I-Resistant Mutant for the Treatment of Chronic Myeloid Leukemia. Available from: [Link]

  • MIT Open Access Articles. Discovery of 1-(4-(4-Propionylpiperazin-1- yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3- yl)benzo[h]n[1][6]aphthyridin-2(1H)-one as a Highly Potent, Selective Mammalian Target of Rapamycin (mTOR) Inhibitor for the Treatment of Cancer. Available from: [Link]

  • Beilstein Journals. Nucleophilic and electrophilic cyclization of N-alkyne-substituted pyrrole derivatives: Synthesis of pyrrolopyrazinone, pyrrolotriazinone, and pyrrolooxazinone moieties. Available from: [Link]

  • Organic Chemistry Portal. Pyrimidine synthesis. Available from: [Link]

  • National Institutes of Health (NIH). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Available from: [Link]

  • PubMed Central (PMC). Recent Advancements in the Cyclization Strategies of 1,3‐Enynes Towards the Synthesis of Heterocyclic/Carbocyclic Frameworks. Available from: [Link]

  • PubMed Central (PMC). Recent Advances in Pyrimidine-Based Drugs. Available from: [Link]

  • PubMed. Discovery of novel 2-(4-aryl-2-methylpiperazin-1-yl)-pyrimidin-4-ones as glycogen synthase kinase-3β inhibitors. Available from: [Link]

  • ACG Publications. Synthesis of pyrroles, pyrazoles, imidazoles, pyridines, pyrimidines and pyrazines using nanocatalysts. Available from: [Link]

  • Slideshare. Reactions of heterocyclic chemistry. Available from: [Link]

  • CEM Corporation. Heterocyclic Chemistry. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(4-Methylpiperazin-1-yl)propanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-(4-methylpiperazin-1-yl)propanenitrile (CAS 4491-92-3). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield of this valuable synthetic intermediate.[1] We will move beyond simple procedural outlines to explore the causality behind experimental choices, ensuring a robust and reproducible synthesis.

I. Reaction Overview: The Cyanoethylation of N-Methylpiperazine

The most common and direct route to this compound is the cyanoethylation of 1-methylpiperazine. This reaction is a classic example of a Michael addition, where the secondary amine of the piperazine ring acts as a nucleophile, attacking the electron-deficient β-carbon of acrylonitrile.[2]

G cluster_reactants Reactants NMP 1-Methylpiperazine Product This compound (Desired Product) NMP->Product + Acrylonitrile (Base Catalyst) ACN Acrylonitrile ACN->Product SideProduct Bis-adduct Impurity (Side Product) ACN->SideProduct Product->SideProduct + Acrylonitrile (Excess) [Slower Reaction] AN AN

Caption: Primary reaction pathway and key side reaction.

II. Troubleshooting Guide: Common Synthesis Issues

This section addresses the most frequent challenges encountered during the synthesis in a direct question-and-answer format.

Question 1: My reaction has stalled, showing low conversion of starting materials. What are the primary factors to investigate?

Answer: Low conversion is a common issue that can typically be traced back to one of four key areas: reagent quality, reaction conditions, stoichiometry, or catalyst activity.

  • Reagent Quality:

    • Acrylonitrile: This is the most likely culprit. Acrylonitrile can polymerize over time, especially when exposed to light, heat, or basic impurities.[3] Use a freshly opened bottle or distill older material before use. The presence of a viscous liquid or solid precipitate is a clear indicator of polymerization.

    • 1-Methylpiperazine: While more stable, ensure it is free from excessive water, which can interfere with the base catalyst. 1-Methylpiperazine is a colorless liquid; a significant yellow or brown discoloration may indicate degradation.

  • Reaction Temperature: The cyanoethylation of amines is exothermic.[4] However, insufficient initial heating can prevent the reaction from reaching the necessary activation energy. Conversely, if the reaction is not cooled adequately after initiation, the resulting exotherm can be difficult to control. A gentle warming to 40-50°C is often sufficient to initiate the reaction, after which cooling may be required.

  • Catalyst Activity: This reaction is typically base-catalyzed.[2] If you are using a catalyst, ensure it is active and not "poisoned" by acidic impurities in your reagents or solvent. For reactions run neat (without solvent), the basicity of the piperazine itself is often sufficient.

  • Mixing: In a heterogeneous or viscous reaction mixture, poor agitation can lead to localized "hot spots" and prevent the reactants from interacting effectively. Ensure your stirring is vigorous enough to maintain a homogeneous mixture.

Question 2: I'm achieving good conversion, but my yield is compromised by a significant, higher-boiling point impurity. What is it and how can I prevent it?

Answer: The most probable impurity is the bis-cyanoethylated product, where a second molecule of acrylonitrile has reacted with the nitrogen atom of the newly formed propanenitrile. While this is a known side reaction in cyanoethylation, it can be minimized through careful control of stoichiometry and reaction conditions.

  • Mechanism of Formation: The desired product still possesses a nitrile group, which can activate the adjacent methylene protons, making them susceptible to reaction under strongly basic conditions. However, the more common route to a bis-adduct in this specific synthesis would involve quaternization of the tertiary amine, which is less likely but possible under harsh conditions. A more direct side reaction involves the presence of any unreacted piperazine (the starting material for N-methylpiperazine synthesis), which has two secondary amines and can readily form a bis-adduct.

  • Preventative Measures:

    • Control Stoichiometry: Use a slight molar excess of 1-methylpiperazine (e.g., 1.1 to 1.2 equivalents) relative to acrylonitrile. This ensures the acrylonitrile is consumed before it can react further.

    • Controlled Addition: Add the acrylonitrile dropwise to the heated 1-methylpiperazine. This maintains a low instantaneous concentration of acrylonitrile, favoring the primary reaction. Never add the piperazine to the acrylonitrile , as this creates a high-concentration environment for the undesired secondary reaction.

    • Temperature Management: Avoid excessive temperatures (e.g., > 80°C). High temperatures can accelerate the rate of side reactions. The main reaction is often self-sustaining after initiation.[4]

Question 3: The reaction is proceeding too vigorously, with a rapid and dangerous temperature spike (runaway reaction). What went wrong and what are the correct safety protocols?

Answer: This is a critical safety issue stemming from the highly exothermic nature of the Michael addition. A runaway reaction occurs when the heat generated by the reaction exceeds the rate at which it can be dissipated by the cooling system.

  • Immediate Cause: The most common cause is adding the acrylonitrile too quickly or failing to provide adequate cooling.

  • Safety & Control Protocol:

    • Equipment: Always perform this reaction in a fume hood, with a cooling bath (ice-water or a cryo-cooler) ready. Equip the reaction flask with a thermometer and a reflux condenser.

    • Slow Addition: Use a pressure-equalizing addition funnel to add acrylonitrile dropwise. The addition rate should be controlled to maintain the internal temperature within a safe, predetermined range (e.g., 50-70°C).[4]

    • Monitoring: Continuously monitor the internal temperature. If it begins to rise uncontrollably, immediately stop the addition and increase cooling. In extreme cases, an external quenching bath should be available.

    • Scale: Be extra cautious when scaling up. The surface-area-to-volume ratio decreases as scale increases, making heat dissipation less efficient.[5]

Question 4: Purification by vacuum distillation is giving me a low yield due to product decomposition or co-distillation with impurities. What are the best practices for purification?

Answer: While vacuum distillation is the standard method, its success depends on technique and the purity of the crude product.

  • Best Practices for Distillation:

    • Pressure: Use a good vacuum pump to achieve a low pressure (e.g., <10 mmHg). The boiling point at 18 mmHg is reported as 142°C.[6] Lowering the pressure will further reduce the required temperature, minimizing thermal degradation.

    • Fractionation: Use a short-path distillation apparatus or a Vigreux column to improve separation from lower and higher boiling impurities.

    • Crude Purity: If the crude product is very dark or contains significant polymer, a preliminary purification step (like filtration through a plug of silica or activated carbon) can prevent fouling and decomposition in the distillation flask.

  • Alternative Purification Strategies:

    • Crystallization as a Salt: If distillation is problematic, the product can be converted to a crystalline salt (e.g., hydrochloride or citrate). Dissolve the crude product in a suitable solvent (like isopropanol or acetone), and add a solution of the corresponding acid. The resulting salt will often precipitate in high purity and can be collected by filtration. The free base can be regenerated later if needed.[5]

    • Column Chromatography: For small-scale synthesis, flash column chromatography on silica gel is an effective, albeit less scalable, option. A gradient elution system, for example, starting with ethyl acetate/hexane and gradually increasing the polarity, can provide excellent separation.[1]

III. Optimization Workflow & Key Parameters

A systematic approach is crucial for maximizing yield. The following workflow and data table summarize the key variables and recommended ranges.

G start Start: Low Yield Issue reagent_check 1. Verify Reagent Purity - Distill Acrylonitrile if old - Check N-Methylpiperazine for color start->reagent_check stoich_check 2. Adjust Stoichiometry - Use 1.1 eq. of N-Methylpiperazine - Add Acrylonitrile to Piperazine reagent_check->stoich_check Purity Confirmed temp_control 3. Optimize Conditions - Add Acrylonitrile dropwise - Maintain temp at 50-70°C - Ensure vigorous stirring stoich_check->temp_control Stoichiometry Corrected purification 4. Refine Purification - Use high vacuum for distillation - Consider salt crystallization temp_control->purification Reaction Controlled success High Yield Achieved purification->success Purification Optimized

Caption: Troubleshooting workflow for yield optimization.

Table 1: Recommended Reaction and Purification Parameters

ParameterRecommended Range/ValueRationale & Key Considerations
Stoichiometry 1.0 eq. Acrylonitrile / 1.1-1.2 eq. 1-MethylpiperazineMinimizes bis-adduct formation by ensuring acrylonitrile is the limiting reagent.
Solvent Neat (no solvent) or high-boiling point ether (e.g., Dioxane)The reaction is often run neat. A solvent can help control the exotherm on a larger scale.
Catalyst None required (autocatalytic) or catalytic amount of a non-nucleophilic baseThe basicity of 1-methylpiperazine is usually sufficient to catalyze the reaction.
Temperature Initiate at 40-50°C, maintain at 50-70°C during additionBalances reaction rate against side-product formation. Allows for control of the exotherm.[4]
Addition Rate Slow, dropwise addition of acrylonitrileCrucial for controlling the exotherm and minimizing side reactions.
Monitoring TLC (Thin Layer Chromatography) or GC (Gas Chromatography)Allows for tracking the consumption of starting materials and the formation of the product.
Purification Vacuum Distillation (<10 mmHg) or Salt CrystallizationDistillation is standard for removing unreacted starting material. Salt formation is excellent for achieving high purity.[5]

IV. Detailed Experimental Protocol

Safety Precaution: This reaction must be conducted in a well-ventilated fume hood. Acrylonitrile is toxic and flammable.[7] Appropriate personal protective equipment (gloves, safety glasses, lab coat) is mandatory.

Reagents:

  • 1-Methylpiperazine (111.3 g, 1.11 mol, 1.1 eq.)

  • Acrylonitrile (53.1 g, 1.00 mol, 1.0 eq.), freshly distilled

Procedure:

  • Setup: Equip a 500 mL three-necked round-bottom flask with a mechanical stirrer, a pressure-equalizing addition funnel, a thermometer, and a reflux condenser. Place the flask in a heating mantle with a water bath for cooling readily available.

  • Charging Reagents: Charge the flask with 1-methylpiperazine. Begin stirring.

  • Initiation: Gently heat the stirred 1-methylpiperazine to approximately 45°C.

  • Addition: Add the acrylonitrile to the addition funnel. Begin adding the acrylonitrile dropwise to the 1-methylpiperazine. An exotherm should be observed.

  • Temperature Control: Maintain the internal reaction temperature between 50-65°C by controlling the addition rate and using the water bath for cooling as necessary. The addition typically takes 60-90 minutes.

  • Reaction Completion: After the addition is complete, continue stirring the mixture at 60°C for an additional 1-2 hours, or until TLC/GC analysis indicates the consumption of acrylonitrile.

  • Workup: Cool the reaction mixture to room temperature. The crude product can be purified directly.

  • Purification: Assemble a vacuum distillation apparatus. Distill the crude mixture under high vacuum. Collect the fraction boiling at approximately 142°C at 18 mmHg (adjusting for your specific vacuum level).[6] The resulting product should be a clear, colorless to pale yellow liquid. The typical yield is 75-85%.

V. Frequently Asked Questions (FAQs)

  • Q: Can I use a different base catalyst?

    • A: While the reaction is often autocatalyzed by the basicity of 1-methylpiperazine, a catalyst can be used. However, strong nucleophilic bases like NaOH or KOH can promote the polymerization of acrylonitrile and other side reactions. If a catalyst is deemed necessary, a milder, non-nucleophilic organic base would be a safer choice.

  • Q: What is the best way to monitor the reaction by TLC?

    • A: Use a mobile phase of dichloromethane/methanol (e.g., 9:1 or 8:2 v/v) with a small amount of triethylamine (e.g., 0.5%) to prevent streaking of the basic amine spots. Visualize with potassium permanganate stain. 1-methylpiperazine will be a lower Rf spot, while the product will be higher.

  • Q: My final product is yellow. Is it impure?

    • A: A pale yellow color is common and often does not indicate significant impurity. However, a dark brown or black color suggests decomposition or polymerization, and the material should be redistilled. The purity should be confirmed by analytical methods like GC or NMR.[1]

VI. References

  • Organic Syntheses. (n.d.). Procedure for a related reaction highlighting exothermic nature. Retrieved from [Link]

  • Google Patents. (2016). PROCESS FOR THE PREPARATION OF (3R,4R)-4-METHYL-3-(METHYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL-AMINO)-ß-OXO-1-PIPERIDINEPROPANENITRILE AND ITS SALTS. Retrieved from

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • MDPI. (2021). An Overview of the Synthesis of 3,4-Fused Pyrrolocoumarins of Biological Interest. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (n.d.). N-Methylpiperazine-functionalized polyacrylonitrile fibre-catalysed Gewald reaction in the synthesis of 2-aminothiophenes. Retrieved from [Link]

  • Encyclopedia.pub. (2023). Cyanomethylation Reaction. Retrieved from [Link]

  • Google Patents. (2019). Process for the manufacture of 3-piperazin-1-yl-propylamine derivatives. Retrieved from

  • Google Patents. (2008). Synthesis method of N-methylpiperazine. Retrieved from

  • Wikipedia. (n.d.). Cyanoethylation. Retrieved from [Link]

  • ChemBK. (n.d.). 1-METHYLPIPERAZINE FOR SYNTHESIS. Retrieved from [Link]

  • Glen Research. (n.d.). Transient Cyanoethylation - an unexpected route to chemical bleaching of a fluorophore. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Cyanoethylation – Knowledge and References. Retrieved from [Link]

  • MDPI. (2018). Improved Schmidt Conversion of Aldehydes to Nitriles Using Azidotrimethylsilane in 1,1,1,3,3,3-Hexafluoro-2-propanol. Retrieved from [Link]

  • Ataman Kimya. (n.d.). N-METHYLPIPERAZINE. Retrieved from [Link]

  • ResearchGate. (n.d.). Schematics of acrylonitrile cyanoethylation reaction and overview of the workflow. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 3-(4-Methylpiperazin-1-yl)propanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Department: Chemical Process Development & Optimization Subject: Troubleshooting Side Reactions & Impurity Profiling Reference ID: CAS 4491-92-3 | Imatinib Intermediate Synthesis

Executive Summary & Reaction Logic

This guide addresses the critical side reactions encountered during the aza-Michael addition of


-methylpiperazine  to acrylonitrile . While theoretically simple, this reaction is prone to thermodynamic reversibility, competitive polymerization, and specific impurity formation driven by starting material quality.
The Core Chemistry

The synthesis relies on the nucleophilic attack of the secondary amine of


-methylpiperazine onto the electron-deficient 

-carbon of acrylonitrile.
  • Desired Pathway: 1,4-Conjugate Addition (aza-Michael).[1]

  • Key Challenge: Balancing kinetic activation against thermodynamic reversibility and preventing acrylonitrile polymerization.

ReactionPathways SM1 N-Methylpiperazine Product Target Product (3-(4-Methylpiperazin-1-yl)propanenitrile) SM1->Product  aza-Michael (Kinetic/Thermo Equilibrium) BisAdduct Bis-Cyanoethyl Piperazine (From Piperazine Impurity) SM1->BisAdduct  Impurity Reaction (If SM1 < 99% pure) SM2 Acrylonitrile SM2->Product  aza-Michael (Kinetic/Thermo Equilibrium) Polymer Polyacrylonitrile (Yellow Solid/Goo) SM2->Polymer  Anionic/Radical Polymerization Product->SM1  Retro-Michael (High Temp) Amide Hydrolysis Product (Amide/Acid) Product->Amide  Hydrolysis (High pH/Temp + H2O)

Figure 1: Reaction network showing the main reversible pathway and three critical irreversible side reactions.

Troubleshooting Guides (FAQ Format)

Issue 1: "My reaction mixture turned into a yellow solid/gel."

Diagnosis: Uncontrolled Polymerization of Acrylonitrile. Acrylonitrile is highly susceptible to polymerization initiated by bases (anionic polymerization) or heat/light (radical polymerization). The amine starting material itself can act as a base initiator.

Corrective Actions:

  • Temperature Control: Maintain reaction temperature between 0°C and 25°C during addition. High temperatures significantly favor polymerization over the Michael addition.

  • Inhibitors: Ensure your acrylonitrile contains a stabilizer (typically 35–45 ppm MEHQ - monomethyl ether hydroquinone). If you distilled the acrylonitrile to purify it, you removed the inhibitor; add it back or use immediately.

  • Dilution: Do not run neat if polymerization is observed. Use a protic solvent like water or methanol . Water is particularly effective as it accelerates the Michael addition via hydrogen bonding while moderating the exotherm that triggers polymerization.

Issue 2: "Conversion stalls at ~90% and won't proceed further."

Diagnosis: Thermodynamic Equilibrium (Retro-Michael Reaction). The aza-Michael addition is reversible. At higher temperatures or extended reaction times, the equilibrium may shift back toward the starting materials.

Corrective Actions:

  • Stoichiometry: Use a slight excess of acrylonitrile (1.1 – 1.2 equivalents). Note: Excess acrylonitrile increases the polymerization risk (see Issue 1), so strict temperature control is required.

  • Low-Temperature Finish: Do not heat the reaction to "push" it. This often has the inverse effect. Stirring longer at room temperature is preferable to heating at 60°C.

  • Protic Catalysis: If using an aprotic solvent (e.g., THF, Toluene), the reaction is slow. Add 5-10% water or use methanol as solvent. The proton source activates the nitrile, lowering the activation energy without requiring heat.

Issue 3: "I see a persistent impurity at RRT ~1.2 in HPLC."

Diagnosis: Bis-cyanoethylation (Starting Material Purity). Commercial


-methylpiperazine often contains 0.5–2.0% piperazine  (unmethylated). Piperazine has two secondary amines. Both will react with acrylonitrile, forming 

-bis(2-cyanoethyl)piperazine.

Data Comparison:

Compound Source Molecular Weight HPLC Behavior
Target Main Reaction 153.2 g/mol Main Peak
Bis-Adduct Piperazine Impurity 192.2 g/mol Late Eluter (More Hydrophobic)

| Mono-Adduct | Piperazine Impurity | 139.2 g/mol | Early Eluter |

Corrective Actions:

  • Source QC: Screen

    
    -methylpiperazine purity by GC. Ensure <0.2% piperazine content.[2]
    
  • Purification: The bis-adduct is difficult to remove by distillation due to high boiling points. Crystallization of the final product (or its salt form, e.g., HCl salt) is often required to reject this impurity.

Standard Operating Procedure (SOP)

Objective: Synthesis of this compound with >98% purity and minimized polymerization.

Protocol:

  • Charge: To a reactor, add

    
    -methylpiperazine  (1.0 equiv) and Water  (2.0 vol).
    
    • Why Water? Water acts as a green promoter, accelerating the rate via H-bonding to the nitrile nitrogen, and acts as a heat sink.

  • Cool: Cool the solution to 0–5°C .

  • Addition: Add Acrylonitrile (1.1 equiv) dropwise over 60 minutes.

    • Critical: Maintain internal temperature <15°C. Rapid addition causes an exotherm that triggers polymerization (yellowing).

  • Reaction: Allow to warm to 20–25°C and stir for 4–6 hours.

    • Monitor: Check HPLC/GC. Target <1% unreacted amine.

  • Quench/Workup:

    • Option A (Distillation): Remove water and excess acrylonitrile under reduced pressure (keep bath <50°C to prevent retro-Michael). Distill the oil under high vacuum.

    • Option B (Extraction): Extract with Dichloromethane (DCM), wash with brine, dry over Na₂SO₄, and concentrate.

  • Storage: Store under Nitrogen at <5°C. The product can oxidize (N-oxide formation) or hydrolyze if left exposed to moisture and air.

Decision Logic for Troubleshooting

TroubleshootingTree Start Problem Detected Q1 Is the mixture Yellow/Solid? Start->Q1 Sol1 Polymerization. Action: Add Radical Inhibitor (MEHQ) & Lower Temp. Q1->Sol1 Yes Q2 Is Conversion Low (<90%)? Q1->Q2 No Sol2 Equilibrium Limit. Action: Add 0.1 eq Acrylonitrile & Switch to Protic Solvent. Q2->Sol2 Yes Q3 Unknown Impurity Peaks? Q2->Q3 No Sol3 Check SM Purity. Likely Piperazine Bis-Adduct. Action: Switch Vendor or Recrystallize. Q3->Sol3 Yes

Figure 2: Step-by-step diagnostic flow for process deviations.

References

  • Reaction Mechanism & Kinetics

    • Aza-Michael Addition Overview: The reaction of secondary amines with acrylonitrile is a classic conjugate addition.
    • Source:

  • Impurity Profiling (Imatinib Intermediates)

    • Piperazine Impurities: Bis-alkylation of piperazine impurities is a known issue in the synthesis of piperazine-based drug linkers.
    • Source:

  • Polymerization Risks

    • Acrylonitrile Handling:[1][3][4][5][6] Acrylonitrile undergoes exothermic polymerization initiated by amines (bases).

    • Source:

  • Hydrolysis Side Reactions

    • Nitrile Hydrolysis: Nitriles can hydrolyze to amides under basic conditions, a side reaction relevant during harsh workups.[7]

    • Source:

Sources

Technical Support Center: Purification and Troubleshooting for 3-(4-Methylpiperazin-1-yl)propanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for 3-(4-Methylpiperazin-1-yl)propanenitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the purification of this versatile synthetic intermediate. Drawing upon established chemical principles and field-proven insights, this document will address common challenges encountered during synthesis, purification, and handling of this compound, ensuring the integrity and purity of your compound for downstream applications.

Frequently Asked Questions (FAQs)

Synthesis & Impurity Profile

Q1: What are the most common impurities I should expect from the synthesis of this compound?

A1: The primary synthesis route to this compound is the cyanoethylation of N-methylpiperazine with acrylonitrile.[1] The impurity profile is, therefore, closely tied to this reaction and the purity of the starting materials. Key impurities to anticipate include:

  • Unreacted N-methylpiperazine: Incomplete reaction will leave residual starting material.

  • Acrylonitrile and its polymers: Excess acrylonitrile can remain, and it is prone to polymerization, especially under basic conditions or at elevated temperatures.[2]

  • Bis-cyanoethylated products: If the N-methylpiperazine starting material is contaminated with piperazine, the latter can react with two molecules of acrylonitrile to form a dinitrile impurity.

  • Hydrolysis products: The nitrile group is susceptible to hydrolysis, which can occur during workup or storage, leading to the formation of 3-(4-Methylpiperazin-1-yl)propanamide and subsequently 3-(4-Methylpiperazin-1-yl)propanoic acid.[3][4]

  • Residual Solvents: Solvents used in the reaction and purification steps (e.g., acetonitrile, toluene, alcohols) can be present in the final product.

G N_methylpiperazine N-Methylpiperazine Product This compound N_methylpiperazine->Product Acrylonitrile Acrylonitrile Bis_cyanoethylated Bis-cyanoethylated Piperazine Acrylonitrile->Bis_cyanoethylated Polyacrylonitrile Polyacrylonitrile Acrylonitrile->Polyacrylonitrile Polymerization Acrylonitrile->Product Piperazine Piperazine (in starting material) Piperazine->Bis_cyanoethylated Hydrolysis_amide 3-(4-Methylpiperazin-1-yl)propanamide Hydrolysis_acid 3-(4-Methylpiperazin-1-yl)propanoic acid Hydrolysis_amide->Hydrolysis_acid Further Hydrolysis Product->Hydrolysis_amide Hydrolysis

Caption: Synthetic pathway and potential impurity formation.

Q2: How can I minimize the formation of these impurities during synthesis?

A2: Proactive measures during the synthesis can significantly reduce the impurity burden:

  • High-Purity Starting Materials: Use N-methylpiperazine with the lowest possible content of piperazine to prevent the formation of the bis-cyanoethylated impurity.

  • Control of Stoichiometry: A slight excess of N-methylpiperazine can help to ensure complete consumption of acrylonitrile, which is often more challenging to remove.

  • Temperature Control: Cyanoethylation is an exothermic reaction.[2] Maintaining a controlled temperature (e.g., with an ice bath) is crucial to prevent runaway reactions and minimize acrylonitrile polymerization.

  • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative side reactions.

  • Careful Workup: During the aqueous workup, use of deionized water and controlled pH can minimize hydrolysis of the nitrile group. Prompt extraction into an organic solvent after quenching the reaction is advisable.

Purification Troubleshooting

Q3: My crude product is a dark-colored oil. What is the best initial purification step?

A3: A dark coloration often indicates the presence of polymeric material and other high-molecular-weight byproducts. Vacuum distillation is an excellent first step for purification. This compound has a relatively high boiling point, allowing for the separation from more volatile impurities like residual solvents and unreacted acrylonitrile. It will also separate the desired product from non-volatile polymeric residues.

Parameter Value Reference
Boiling Point134-136 °C at 13 mmHg[5]

Q4: I'm having trouble separating my product from a closely related impurity by distillation. What should I try next?

A4: If distillation is insufficient, column chromatography is a powerful secondary purification technique. Due to the basic nature of the tertiary amine in your product, special considerations are necessary to avoid issues like peak tailing and poor separation on standard silica gel.

  • Normal-Phase Chromatography:

    • Amine-Treated Silica: Use silica gel that has been treated with a small amount of a tertiary amine, such as triethylamine (typically 0.5-1% v/v), in the eluent. This deactivates the acidic silanol groups on the silica surface, preventing strong adsorption of your basic product.[6]

    • Solvent System: A gradient of a polar solvent like methanol or ethyl acetate in a non-polar solvent like dichloromethane or hexanes is a good starting point.

  • Reverse-Phase Chromatography:

    • For more polar impurities, reverse-phase chromatography on a C18 column can be effective. A mobile phase of acetonitrile and water, often with a buffer or pH modifier, will be required.

Q5: Can I purify this compound by crystallization?

A5: While the free base of this compound is often an oil at room temperature, purification via crystallization of a salt is a highly effective method for achieving high purity.

  • Salt Formation: The tertiary amine can be protonated with an acid to form a salt, which is often a crystalline solid. Common acids for this purpose include hydrochloric acid (to form the hydrochloride salt) and acetic acid (to form the acetate salt).

  • Procedure: Dissolve the crude product in a suitable solvent (e.g., isopropanol, acetone) and add a solution of the chosen acid. The salt will precipitate out and can be collected by filtration. The precipitate can then be washed with a cold solvent to remove soluble impurities. The pure free base can be regenerated by treating the salt with a base (e.g., sodium hydroxide solution) and extracting it into an organic solvent.[3]

G Crude_Product Crude Product (Oil) Distillation Vacuum Distillation Crude_Product->Distillation Initial Cleanup Column_Chromatography Column Chromatography Distillation->Column_Chromatography For Close Impurities Salt_Formation Salt Formation & Crystallization Distillation->Salt_Formation Alternative/Further Purification Pure_Product Pure Product Column_Chromatography->Pure_Product Salt_Formation->Pure_Product Regeneration

Caption: Purification workflow for this compound.

Stability & Storage

Q6: How stable is this compound? What are the optimal storage conditions?

A6: this compound is susceptible to a few degradation pathways:

  • Hydrolysis: As mentioned, the nitrile group can hydrolyze to the corresponding amide and carboxylic acid, especially in the presence of moisture and at non-neutral pH.

  • Oxidation: The tertiary amine of the piperazine ring can be susceptible to oxidation, potentially forming an N-oxide.

  • Thermal Degradation: At elevated temperatures, piperazine derivatives can undergo thermal degradation, which may involve ring-opening reactions.[7] Studies on piperazine itself show that degradation is more pronounced at higher temperatures (e.g., 150-175 °C).[7]

For optimal stability, it is recommended to store this compound:

  • In a cool, dry place: To minimize hydrolysis and thermal degradation.

  • Under an inert atmosphere: To prevent oxidation.

  • Protected from light: To avoid potential photodegradation.

For long-term storage, refrigeration (2-8 °C) is advisable. If storing solutions, it is best to use anhydrous solvents and keep them tightly sealed.

Analytical Characterization

Q7: How can I confirm the purity and identity of my purified product?

A7: A combination of analytical techniques is recommended for comprehensive characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will provide information on the proton environment and confirm the presence of the methyl, piperazine, and propanenitrile protons in the correct ratios.

    • ¹³C NMR: Will confirm the number and types of carbon atoms in the molecule.

  • Mass Spectrometry (MS): Will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

  • Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These techniques are excellent for assessing purity by separating the main component from any residual impurities. A stability-indicating HPLC method can be developed to track the formation of degradation products over time.[2]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Will show characteristic absorption bands for the nitrile group (around 2240-2260 cm⁻¹) and C-N bonds.

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation
  • Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry.

  • Charging the Flask: Place the crude this compound into the distillation flask. Add a magnetic stir bar or boiling chips.

  • Applying Vacuum: Gradually apply vacuum to the system.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Fraction Collection: Collect the fraction that distills at the expected boiling point and pressure (e.g., 134-136 °C at 13 mmHg).[5] Discard any initial lower-boiling fractions and stop the distillation before high-boiling residues begin to distill.

Protocol 2: Purification by Column Chromatography (with Triethylamine)
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% dichloromethane).

  • Column Packing: Pack a chromatography column with the silica gel slurry.

  • Equilibration: Equilibrate the packed column by running several column volumes of the initial eluent containing 0.5-1% triethylamine.

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent and load it onto the column.

  • Elution: Begin elution with the initial solvent system, gradually increasing the polarity (e.g., by adding methanol to the dichloromethane) to elute the product.

  • Fraction Collection and Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC) or another suitable method to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

References

  • MDPI. (2021). An Overview of the Synthesis of 3,4-Fused Pyrrolocoumarins of Biological Interest. Molecules, 26(15), 4583. [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (2016). US20160122354A1 - PROCESS FOR THE PREPARATION OF (3R,4R)-4-METHYL-3-(METHYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL-AMINO)-ß-OXO-1-PIPERIDINEPROPANENITRILE AND ITS SALTS.
  • MDPI. (2020). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Molecules, 25(3), 525. [Link]

  • Chemguide. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

  • ResearchGate. (2012). Thermal degradation of piperazine and its structural analogs. International Journal of Greenhouse Gas Control, 7, 131-137. [Link]

  • LookChem. (n.d.). This compound CAS NO.4491-92-3. Retrieved from [Link]

  • ResearchGate. (2010). Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. Analytical Chemistry: An Indian Journal, 10(7), 453-457. [Link]

  • ScienceDirect. (2019). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. International Journal of Greenhouse Gas Control, 83, 10-23. [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile synthesis by C-C coupling (Cyanomethylation). Retrieved from [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. [Link]

  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • ACS Publications. (2010). Thermal Degradation of Aqueous Piperazine for CO2 Capture. 1. Effect of Process Conditions and Comparison of Thermal Stability of CO2 Capture Amines. Industrial & Engineering Chemistry Research, 49(21), 11048–11055. [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile synthesis by C-C coupling (cyanation). Retrieved from [Link]

  • Asian Journal of Chemistry. (2011). Cyanoethylation: A Vital Reaction in the Synthesis of Biologically Active Heterocycles. 23(1), 1-8. [Link]

  • PubMed. (2018). Stability of Synthetic Piperazines in Human Whole Blood. Journal of analytical toxicology, 42(2), 116–124. [Link]

  • NIH. (2020). Degradation of 2-Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. ACS Sustainable Chemistry & Engineering, 8(49), 18195–18206. [Link]

  • ResearchGate. (2010). Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates. Industrial & Engineering Chemistry Research, 49(21), 11056-11063. [Link]

Sources

Technical Support Center: Optimizing Synthesis of 3-(4-Methylpiperazin-1-yl)propanenitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of 3-(4-methylpiperazin-1-yl)propanenitrile and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this versatile building block. Here, we provide in-depth, experience-driven advice in a question-and-answer format to help you achieve optimal reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

The most common and direct method for synthesizing this compound is through a Michael addition reaction, specifically a cyanoethylation of N-methylpiperazine with acrylonitrile. This reaction is typically catalyzed by a base.[1] An alternative, though less common, route involves the N-alkylation of N-methylpiperazine with 3-bromopropanenitrile, which is also conducted in the presence of a base to neutralize the HBr formed.[2]

Q2: What are the critical parameters to control for a successful synthesis?

To ensure a high yield and purity of the desired product, the following parameters are critical:

  • Temperature: The cyanoethylation reaction is often exothermic. Careful temperature control is crucial to prevent runaway polymerization of acrylonitrile, a common and significant side reaction.[3]

  • Stoichiometry: The molar ratio of N-methylpiperazine to acrylonitrile should be carefully controlled. An excess of the amine can help to minimize the formation of di-cyanoethylated byproducts, especially when working with piperazine derivatives that have more than one reactive N-H bond.[4]

  • Catalyst: While the reaction can proceed without a catalyst, a base is typically used to enhance the reaction rate. The choice and concentration of the base are important; strong bases can increase the rate of the desired reaction but also the undesired polymerization of acrylonitrile.[3][5]

  • Solvent: The use of an inert solvent is recommended to help manage the exothermic nature of the reaction.[3] The choice of solvent can also impact the selectivity of the reaction.[4]

  • Water Content: The presence of water can lead to the hydrolysis of acrylonitrile to acrylamide and subsequently to acrylic acid.[6] This not only consumes the reactant but also introduces impurities that can be challenging to remove. Therefore, using anhydrous conditions is advisable.

Q3: How can I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is an effective and straightforward method for monitoring the reaction's progress.[2][7] By spotting the reaction mixture alongside the starting materials, you can visually track the consumption of reactants and the formation of the product. A suitable solvent system for TLC analysis would be a mixture of a polar and a non-polar solvent, such as ethyl acetate and hexane, which can be adjusted to achieve good separation of the spots.

Troubleshooting Guide

Problem 1: Low or No Product Yield
Potential Cause Troubleshooting Action Rationale
Incomplete Reaction Extend the reaction time and continue monitoring by TLC. If the reaction has stalled, a slight increase in temperature may be beneficial, but be cautious of promoting side reactions.The reaction may be kinetically slow under the initial conditions.
Polymerization of Acrylonitrile If the reaction mixture becomes viscous or solidifies, polymerization is likely the cause. This is often irreversible for the current batch. For future reactions, ensure adequate cooling, consider a less reactive base, or add a polymerization inhibitor.Acrylonitrile is prone to self-polymerization, especially in the presence of strong bases or at elevated temperatures.[8]
Hydrolysis of Acrylonitrile Ensure all reagents and solvents are anhydrous for future reactions.Water can react with acrylonitrile, leading to the formation of undesired byproducts and reducing the availability of the reactant for the desired reaction.[6]
Ineffective Catalyst If using a base catalyst, ensure it is of good quality and has been stored correctly. Consider trying a different base, such as K₂CO₃ or an amine base like triethylamine.The choice of base can significantly impact the reaction rate.[5]
Problem 2: Presence of Significant Impurities in the Crude Product
Potential Cause Troubleshooting Action Rationale
Unreacted Starting Materials If TLC indicates the presence of starting materials, consider extending the reaction time or slightly increasing the temperature. For purification, column chromatography is effective.[2]The reaction may not have gone to completion.
Polymerized Acrylonitrile This often appears as a viscous oil or a solid that is difficult to characterize. Purification can be challenging. It is often best to optimize the reaction conditions to prevent its formation.Polyacrylonitrile is a common byproduct that can be difficult to separate from the desired product.
Hydrolysis Byproducts These are typically more polar than the desired product and can often be removed by an aqueous workup or column chromatography.Acrylamide and acrylic acid are common hydrolysis products of acrylonitrile in the presence of water.[6]
Di-cyanoethylation Product This is more likely with piperazine derivatives that have two N-H bonds. Using an excess of the piperazine starting material can help to minimize this.The second N-H bond can also react with acrylonitrile.
Problem 3: Difficulty in Product Purification
Potential Cause Troubleshooting Action Rationale
Product is Water Soluble If the product is highly polar, extraction with organic solvents may be inefficient. In such cases, consider using a more polar solvent for extraction or proceeding directly to column chromatography.The piperazine moiety can impart significant water solubility to the molecule.
Co-elution of Impurities If impurities co-elute with the product during column chromatography, try a different solvent system with a different polarity or a different stationary phase.Achieving good separation is key to obtaining a pure product.
Product is an Oil If the product is a non-crystalline oil, purification by crystallization may not be feasible. In this case, column chromatography is the preferred method.Many piperazine derivatives are oils at room temperature.

Experimental Protocols

Protocol 1: Synthesis of this compound via Cyanoethylation

Materials:

  • N-methylpiperazine

  • Acrylonitrile

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile, anhydrous

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add N-methylpiperazine (1.0 eq) and anhydrous acetonitrile.

  • Add anhydrous potassium carbonate (1.2 eq).

  • Slowly add acrylonitrile (1.1 eq) to the stirring suspension at room temperature. Caution: The reaction can be exothermic. If necessary, cool the flask in an ice bath during the addition.

  • After the addition is complete, heat the reaction mixture to a gentle reflux (around 60-80°C) and monitor the progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the mobile phase).

  • Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • Filter off the potassium carbonate and wash the solid with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane to elute the product.

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound.

Visualizing the Process

Reaction Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reagents N-Methylpiperazine Acrylonitrile K₂CO₃ (anhydrous) Acetonitrile (anhydrous) Mix Mix Reagents in Acetonitrile Reagents->Mix Heat Heat to Reflux (60-80°C) Mix->Heat Monitor Monitor by TLC Heat->Monitor Cool Cool to Room Temp Monitor->Cool Reaction Complete Filter Filter K₂CO₃ Cool->Filter Concentrate Concentrate Filtrate Filter->Concentrate Chromatography Column Chromatography Concentrate->Chromatography Final_Product Pure Product Chromatography->Final_Product

Caption: A typical workflow for the synthesis of this compound.

Potential Side Reactions

G Reactants N-Methylpiperazine + Acrylonitrile Desired_Product This compound Reactants->Desired_Product Desired Reaction Polymerization Polyacrylonitrile Reactants->Polymerization High Temp / Strong Base Hydrolysis Acrylamide / Acrylic Acid Reactants->Hydrolysis Presence of Water

Caption: Common side reactions in the synthesis of this compound.

References

  • Cyanoethylation – Knowledge and References. Taylor & Francis. Available at: [Link]

  • Rajasekaran, A., et al. "Cyanoethylation: A Vital Reaction in the Synthesis of Biologically Active Heterocycles." Asian Journal of Chemistry, vol. 25, no. 10, 2013, pp. 5467-5473.
  • Homogeneous Cyanoethylation of Cellulose with Acrylonitrile in CO2 Switchable Solvent | Request PDF. ResearchGate. Available at: [Link]

  • Cyanoethylation. Organic Reactions. Available at: [Link]

  • An effective method and pathways of acrylonitrile degradation to acrylic acid through an alkaline hydrothermal system. PubMed. Available at: [Link]

  • Acrylonitrile. INEOS Group. Available at: [Link]

  • Glen Report 28.26 - Transient Cyanoethylation - an unexpected route to chemical bleaching of a fluorophore. Glen Research. Available at: [Link]

  • Cyanomethylation Reaction. Encyclopedia.pub. Available at: [Link]

  • US2579580A - Cyanoethylation. Google Patents.
  • WO2014184039A1 - Method for preparing n-alkyl-piperazines. Google Patents.
  • Cyanoethylation. Wikipedia. Available at: [Link]

  • THE Chemistry - OF Acrylonitrile. IGTPAN. Available at: [Link]

  • Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. PMC - NIH. Available at: [Link]

  • US20190092739A1 - Process for the manufacture of 3-piperazin-1-yl-propylamine derivatives. Google Patents.
  • US20160122354A1 - PROCESS FOR THE PREPARATION OF (3R,4R)-4-METHYL-3-(METHYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL-AMINO)-ß-OXO-1-PIPERIDINEPROPANENITRILE AND ITS SALTS. Google Patents.
  • Michael additions of acrylonitrile with various alcohols over CO32 - ResearchGate. Available at: [Link]

  • Water as the reaction medium in organic chemistry: from our worst enemy to our best friend. RSC Publishing. Available at: [Link]

  • Michael additions of primary and secondary amines to acrylonitrile catalyzed by lipases. ScienceDirect. Available at: [Link]

  • Procedure for N-alkylation of Piperidine? ResearchGate. Available at: [Link]

  • The aza-Michael reaction as an alternative strategy to generate advanced silicon-based (macro)molecules and materials. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Solubility Optimization for 3-(4-Methylpiperazin-1-yl)propanenitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SOL-MPPN-001 Status: Open Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Priority: High (Blocker for In Vivo Studies)[1]

Specialist’s Analysis: The Root Cause

Welcome to the technical support center. Based on your inquiry, you are struggling with the aqueous solubility of 3-(4-Methylpiperazin-1-yl)propanenitrile derivatives.

To solve this, we must first diagnose the molecular behavior.[1] These derivatives present a classic medicinal chemistry paradox:

  • The Piperazine Core: Highly polar and basic (pKa ~9.0 for the N-methyl nitrogen).[1]

  • The Nitrile Linker: Polar but non-ionizable (

    
    ).[1]
    
  • The Derivative Scaffold: Likely a large, lipophilic aromatic system that overrides the hydrophilicity of the piperazine, resulting in "brick dust" insolubility.

The Causality: The poor solubility is not due to the lack of polar groups, but rather the high lattice energy of the crystalline solid (if it crystallizes) or the molecular aggregation (if it oils out). The nitrile group acts as a dipole but does not participate in protonation, leaving the distal N-methyl nitrogen as your only "handle" for ionization.

Module 1: Chemical Modification (Salt Selection)

Objective: Disrupt the crystal lattice by introducing an ionic counter-ion to the basic N-methyl nitrogen.

Critical Warning: Nitrile Stability

⚠️ CAUTION: While nitriles are generally stable, they can hydrolyze to amides (and eventually carboxylic acids) under strong acidic conditions combined with heat (e.g., concentrated HCl at >60°C).

  • Recommendation: Perform salt formation at ambient temperature.[1] Avoid prolonged exposure to strong mineral acids if the derivative is heat-sensitive.[1]

Workflow 1: The "Golden Triangle" Salt Screen

Do not randomly select acids.[1] Use this targeted screening protocol designed for piperazine bases.

Counter-ion ClassAcid CandidatepKa (Acid)Rationale for Piperazines
Class A (Strong) Hydrochloric Acid-6.0Standard first-choice.[1] Forms stable lattice but risk of hygroscopicity.[1]
Class B (Organic) Maleic Acid1.9Excellent for preventing "oiling out."[1] Often crystallizes better than HCl.[1]
Class C (Bulky) Tosylic Acid-2.8The aromatic ring helps pack with lipophilic derivatives (Pi-Pi stacking).[1]
Experimental Protocol: Anti-Solvent Vapor Diffusion

Standard evaporation often leads to oils for these flexible propyl-linked molecules.[1] Use vapor diffusion instead.

  • Dissolution: Dissolve 50 mg of free base in the minimum amount of THF or Acetone (Solvent A).[1]

  • Acid Addition: Add 1.05 equivalents of the selected acid (dissolved in Solvent A).

  • Setup: Place the open vial inside a larger jar containing Pentane or Diethyl Ether (Anti-solvent B).[1]

  • Equilibration: Seal the outer jar. The anti-solvent vapors will slowly diffuse into the solution, gently lowering solubility and promoting crystal growth over 24-48 hours.

  • Harvest: Filter solids and dry under vacuum at 40°C.

Module 2: Formulation Strategies (Excipients)

Objective: If salt formation fails (or yields unstable oils), use encapsulation.[1]

The Cyclodextrin Solution

The propyl-nitrile chain is flexible, making it a poor candidate for rigid crystal packing but an excellent candidate for inclusion complexation .

Why SBE-β-CD (Sulfobutyl Ether Beta-Cyclodextrin)?

  • Mechanism: The hydrophobic piperazine/propyl chain fits inside the torus. The sulfobutyl groups on the exterior repel each other, preventing aggregation.

  • Safety: IV and Oral approved (e.g., Captisol®).[1]

Visual Workflow: Formulation Decision Matrix

FormulationMatrix Start Solubility Issue Check_pKa Check pKa (N-methyl) Start->Check_pKa Salt_Screen Salt Screen (Module 1) Check_pKa->Salt_Screen pKa > 4 Success_Salt Stable Salt? Salt_Screen->Success_Salt Cyclodextrin Cyclodextrin Complexation Success_Salt->Cyclodextrin No (Hygroscopic) Cosolvent Cosolvent System (PEG400/Water) Success_Salt->Cosolvent No (Oiling Out) Cyclodextrin->Cosolvent Low Binding Constant

Figure 1: Decision matrix for selecting the appropriate solubility enhancement strategy based on physicochemical outcomes.

Module 3: Troubleshooting Guide (FAQ)

Q1: My salt formation resulted in a sticky oil/gum, not a powder. What happened? A: This is "Oiling Out" (Liquid-Liquid Phase Separation), common with flexible linkers like the propanenitrile chain.[1]

  • The Cause: The system entered a metastable zone where the oil phase is more stable than the crystal phase.

  • The Fix:

    • Change Solvent: Switch from Methanol to Isopropyl Acetate or Acetonitrile .

    • Temperature Cycling: Heat the oil to dissolve, then cool very slowly (1°C/min).

    • Seeding: If you have any solid from a previous batch, add a speck at the cloud point.[1]

Q2: The compound precipitates when I dilute my DMSO stock into water. A: You are hitting the "Crash Point."

  • The Cause: The logP of your derivative is likely >3. The dielectric constant drops too fast.[1]

  • The Fix: Do not dilute directly into water. Dilute into a buffer (pH 4.0) containing 5% Solutol HS 15 or 10% HP-β-CD . The buffer keeps the piperazine protonated, and the surfactant/CD shields the lipophilic tail.

Q3: Can I use strong acids for salt formation? A: Yes, but with caution.

  • Risk: The nitrile (

    
    ) can hydrolyze to an amide (
    
    
    
    ) in strong acid (HCl) if heated.[1]
  • Validation: Always run an LC-MS after salt formation to check for a mass shift of +18 Da (Water addition/Hydrolysis).

References

  • BenchChem. (2025).[1][2] A Technical Guide to the Physicochemical Properties of Piperazine Salts. Retrieved from [1]

  • National Center for Biotechnology Information. (2025).[1] Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. PMC. Retrieved from

  • Mettler Toledo. (n.d.).[1] Oiling Out in Crystallization - Causes and Solutions. Retrieved from [1]

  • Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. (Contextual citation for Module 2).

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[1] (2011).[1] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1] (Standard reference for Class A/B/C acid selection).

Sources

Technical Support Center: Enhancing the Reactivity of the Nitrile Group in 3-(4-Methylpiperazin-1-yl)propanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-(4-methylpiperazin-1-yl)propanenitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile compound. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and enhance the reactivity of the nitrile group in your experiments.

Introduction: Understanding the Reactivity of this compound

This compound is a bifunctional molecule containing a tertiary amine (the methylpiperazine moiety) and a nitrile group. The nitrile group is a valuable functional handle in organic synthesis, capable of being transformed into amines, carboxylic acids, amides, and ketones.[1] However, its reactivity can be influenced by various factors, including steric hindrance from the bulky piperazine ring and the electronic properties of the molecule. This guide will explore strategies to overcome these challenges and successfully functionalize the nitrile group.

The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles.[1] The reactivity of the nitrile can be enhanced by increasing the electrophilicity of this carbon atom. This is typically achieved through protonation under acidic conditions or by using Lewis acids.[2][3][4] Conversely, in basic media, strong nucleophiles can directly attack the nitrile carbon.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common transformations of the nitrile group in this compound?

The nitrile group can be converted into several key functional groups:

  • Primary Amines: Through reduction.

  • Carboxylic Acids: Via hydrolysis.

  • Amides: As an intermediate in hydrolysis or through partial hydrolysis.

  • Ketones: By reaction with Grignard reagents followed by hydrolysis.[2]

Q2: I am having difficulty hydrolyzing the nitrile to a carboxylic acid. What conditions do you recommend?

Nitrile hydrolysis can be sluggish.[5] For complete hydrolysis to 3-(4-methylpiperazin-1-yl)propanoic acid, we recommend heating under reflux with either a strong acid or a strong base.

  • Acidic Hydrolysis: Refluxing with an aqueous solution of a strong acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) will yield the carboxylic acid directly.[2][5] The reaction proceeds via protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon, making it more susceptible to nucleophilic attack by water.[2][3][6]

  • Basic Hydrolysis: Refluxing with an aqueous solution of a strong base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) will initially form the carboxylate salt.[1][5][7] Subsequent acidification of the reaction mixture with a strong acid is necessary to obtain the free carboxylic acid.[1][7]

Q3: Can I stop the hydrolysis at the amide stage?

Isolating the amide intermediate, 3-(4-methylpiperazin-1-yl)propanamide, can be challenging as the hydrolysis often proceeds to the carboxylic acid. However, using milder reaction conditions can sometimes allow for the isolation of the amide, especially in a basic medium.[1] A rhodium-catalyzed method using acetaldoxime as a hydrating agent has also been reported for the conversion of nitriles to amides under neutral conditions, which could be a viable alternative.[8]

Q4: What are the best methods for reducing the nitrile to a primary amine?

Reduction of the nitrile group to yield 3-(4-methylpiperazin-1-yl)propan-1-amine can be achieved using several methods:

  • Lithium Aluminum Hydride (LiAlH₄): This is a powerful reducing agent that effectively converts nitriles to primary amines.[1][2][3][6] The reaction typically involves the nucleophilic addition of a hydride ion to the electrophilic carbon of the nitrile.[1]

  • Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst.[1] Common catalysts include Raney-Nickel, palladium on carbon (Pd/C), and platinum on carbon (Pt/C).[1] Reaction conditions such as temperature, pressure, and solvent choice can be optimized for better yields.[1]

Q5: I want to synthesize a ketone from this nitrile. How can I do this?

The synthesis of a ketone can be accomplished by reacting this compound with a Grignard reagent.[2][9] The Grignard reagent attacks the electrophilic carbon of the nitrile to form an imine salt intermediate.[2][9][10][11] This intermediate is then hydrolyzed in a subsequent step with aqueous acid to yield the desired ketone.[2][9]

Troubleshooting Guides

Problem 1: Low Yield or Incomplete Nitrile Hydrolysis
Potential Cause Troubleshooting Steps Scientific Rationale
Insufficient Reaction Time or Temperature Increase the reflux time and/or temperature. Monitor the reaction progress using TLC or another suitable analytical technique.Nitrile hydrolysis is often a slow reaction that requires significant energy input to overcome the activation barrier.[5]
Inadequate Acid/Base Concentration Use a more concentrated acid or base solution. For basic hydrolysis, consider using barium hydroxide, which has shown unique properties in nitrile hydrolysis.[12]Higher concentrations of H⁺ or OH⁻ ions increase the rate of the respective catalyzed reactions.
Poor Solubility of Starting Material Add a co-solvent such as methanol or ethanol to improve the solubility of the nitrile in the aqueous reaction mixture.[7]Enhanced solubility ensures better contact between the reactants, leading to a more efficient reaction.
Problem 2: Formation of Side Products During Nitrile Reduction
Potential Cause Troubleshooting Steps Scientific Rationale
Over-reduction with LiAlH₄ Ensure the reaction is performed at a low temperature (e.g., 0 °C to room temperature) and that the LiAlH₄ is added portion-wise. Quench the reaction carefully once the starting material is consumed.LiAlH₄ is a very reactive hydride donor. Controlling the reaction temperature helps to moderate its reactivity and prevent unwanted side reactions.
Incomplete reaction or side reactions during catalytic hydrogenation Optimize the catalyst, solvent, temperature, and hydrogen pressure. Ensure the catalyst is active and not poisoned.The efficiency of catalytic hydrogenation is highly dependent on the reaction conditions. Different catalysts exhibit different activities and selectivities.
Problem 3: Difficulty in Ketone Synthesis Using Grignard Reagents
Potential Cause Troubleshooting Steps Scientific Rationale
Reaction with the Piperazine Nitrogen The tertiary amine of the piperazine ring is basic and can react with the Grignard reagent. While this is less likely to be a major competing reaction, consider using a protecting group for the piperazine nitrogen if significant side products are observed.Grignard reagents are strong bases and can deprotonate acidic protons. However, the reaction with the nitrile is generally faster.
Hydrolysis of the Grignard Reagent Ensure all glassware is flame-dried and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.Grignard reagents are highly sensitive to moisture and will be quenched by water.
Incomplete Hydrolysis of the Imine Intermediate After the addition of the Grignard reagent, ensure that the aqueous acid workup is sufficiently acidic and allowed to stir for an adequate amount of time to fully hydrolyze the imine to the ketone.[9]The hydrolysis of the imine intermediate is a crucial step to obtain the final ketone product.

Experimental Protocols

Protocol 1: Acid-Catalyzed Hydrolysis to 3-(4-Methylpiperazin-1-yl)propanoic Acid
  • To a round-bottom flask equipped with a reflux condenser, add this compound (1 equivalent).

  • Add a 6 M aqueous solution of hydrochloric acid (10 volumes).

  • Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure.

  • Dilute the residue with water and adjust the pH to approximately 3 with a suitable base (e.g., NaOH).

  • Extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or recrystallization as needed.

Protocol 2: Reduction to 3-(4-Methylpiperazin-1-yl)propan-1-amine using LiAlH₄
  • To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of LiAlH₄ (1.5 equivalents) in anhydrous diethyl ether or tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1 equivalent) in the same anhydrous solvent to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

  • Filter the resulting solid and wash it thoroughly with the reaction solvent.

  • Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amine.

  • Purify by distillation or column chromatography if necessary.

Visualizing Reaction Pathways

Below are diagrams illustrating the key transformations of the nitrile group.

hydrolysis Nitrile This compound Amide 3-(4-Methylpiperazin-1-yl)propanamide Nitrile->Amide H₂O, H⁺ or OH⁻ (mild) CarboxylicAcid 3-(4-Methylpiperazin-1-yl)propanoic Acid Amide->CarboxylicAcid H₂O, H⁺ or OH⁻ (strong)

Caption: Hydrolysis of the nitrile to an amide and then a carboxylic acid.

reduction_grignard cluster_reduction Reduction cluster_grignard Grignard Reaction Nitrile_R This compound Amine 3-(4-Methylpiperazin-1-yl)propan-1-amine Nitrile_R->Amine 1. LiAlH₄ 2. H₂O Nitrile_G This compound Imine Imine Intermediate Nitrile_G->Imine 1. R-MgBr Ketone Ketone Imine->Ketone 2. H₃O⁺

Sources

Technical Support Center: By-product Analysis in the Synthesis of 3-(4-Methylpiperazin-1-yl)propanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 3-(4-Methylpiperazin-1-yl)propanenitrile. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the common by-products encountered during synthesis, along with robust troubleshooting strategies and analytical methodologies. As a versatile building block in pharmaceutical research, ensuring the purity of this compound is paramount.[1] This guide moves beyond simple protocols to explain the chemical rationale behind by-product formation and control.

Section 1: Understanding the Core Synthesis Pathway

The synthesis of this compound is predominantly achieved through aza-Michael addition, a specific type of cyanoethylation.[2][3] In this reaction, the secondary amine of 1-methylpiperazine acts as a nucleophile, attacking the electron-deficient β-carbon of acrylonitrile.[4] The reaction is typically base-catalyzed to enhance the nucleophilicity of the amine, though it can sometimes proceed without a catalyst.[5] Understanding this primary mechanism is the first step in diagnosing and preventing side reactions.

Synthesis_Pathway NMP 1-Methylpiperazine intermediate Nucleophilic Attack NMP->intermediate ACN Acrylonitrile ACN->intermediate Product This compound intermediate->Product Proton Transfer Catalyst Base Catalyst (e.g., OH⁻) Catalyst->NMP Activates

Caption: Primary reaction pathway for the synthesis of this compound.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis and subsequent analysis. Each question is framed as a typical user query, followed by an in-depth explanation and actionable solutions.

Q1: My reaction yield is low, and my crude NMR shows significant amounts of unreacted 1-methylpiperazine and acrylonitrile. What are the likely causes?

A1: Root Cause Analysis & Solution

Low conversion is often traced back to suboptimal reaction conditions that fail to sufficiently activate the nucleophile or promote the reaction kinetics.

  • Causality (Expertise): The aza-Michael addition is a second-order reaction, meaning its rate is dependent on the concentration of both reactants.[6] More critically, the reaction often requires a basic catalyst to deprotonate the secondary amine of 1-methylpiperazine (or the protonated form if an acid salt is used), thereby increasing its nucleophilicity.[5] Without sufficient catalysis, the reaction proceeds slowly, leading to incomplete conversion. Furthermore, the reaction can be exothermic; inadequate temperature control can lead to side reactions rather than the desired product formation.[7]

  • Troubleshooting Steps:

    • Catalyst Check: Ensure a suitable base catalyst (e.g., NaOH, KOH, or a basic resin like Amberlyst A-21) is used if the reaction is sluggish.[8] The catalyst should be used in appropriate molar quantities (typically 1-10 mol%).

    • Stoichiometry: While a 1:1 molar ratio is theoretical, a slight excess (1.05-1.1 equivalents) of acrylonitrile can be used to drive the reaction to completion. However, be cautious, as a large excess can promote polymerization (see Q3).

    • Temperature Control: Monitor the internal temperature. Many cyanoethylation reactions are exothermic.[5] If the reaction is initiated at room temperature, it may require gentle heating (e.g., 40-50°C) to proceed at a reasonable rate. Conversely, if a strong exotherm is observed, cooling may be necessary to prevent runaway reactions.

    • Solvent: While the reaction can be run neat, using a polar aprotic solvent like acetonitrile (ACN) or tetrahydrofuran (THF) can improve solubility and heat transfer.

Q2: I've observed an impurity with a mass of [M+100] in my LC-MS analysis. It seems related to my starting material. What could it be?

A2: Identifying Impurities from Starting Materials

This impurity is likely 1,4-bis(2-cyanoethyl)piperazine , arising from piperazine contamination in your 1-methylpiperazine starting material. 1-Methylpiperazine is often synthesized from piperazine, making piperazine a common process-related impurity.[9]

  • Causality (Expertise): Piperazine contains two secondary amine functional groups. Both are nucleophilic and can react with acrylonitrile. The first addition produces 1-(2-cyanoethyl)piperazine, which can then react with a second molecule of acrylonitrile to yield the symmetrical 1,4-bis(2-cyanoethyl)piperazine by-product. This impurity has a molecular weight of 192.25 g/mol , which is 100.1 g/mol higher than 1-methylpiperazine (MW: 100.16 g/mol ) and 39.02 g/mol higher than the desired product (MW: 153.23 g/mol ).

  • Verification & Prevention Protocol:

    • Starting Material QC: Before synthesis, run a GC-MS analysis on your 1-methylpiperazine starting material to quantify the level of piperazine impurity.

    • Stoichiometric Control: If piperazine is present, be aware that it will consume two equivalents of acrylonitrile. Adjusting the stoichiometry based on the impurity level can be complex. The most reliable solution is to use a higher purity grade of 1-methylpiperazine.

    • Purification: This by-product has a significantly different polarity and higher boiling point than the desired product and can typically be removed via vacuum distillation or column chromatography.

Q3: After the reaction, I have a significant amount of a white, insoluble solid in my flask. What is it and how do I prevent its formation?

A3: Managing Acrylonitrile Polymerization

The insoluble solid is almost certainly polyacrylonitrile.

  • Causality (Expertise): Acrylonitrile is highly susceptible to free-radical or anionic polymerization, a process that is often accelerated by bases, heat, and light.[5] In your reaction, the basic catalyst used to promote the Michael addition also creates an ideal environment for the anionic polymerization of excess acrylonitrile. This is one of the most common competing side reactions.

  • Mitigation Strategies:

    • Controlled Addition: Add the acrylonitrile slowly (dropwise) to the reaction mixture containing 1-methylpiperazine, especially if the reaction is being heated. This keeps the instantaneous concentration of free acrylonitrile low, favoring the desired bimolecular reaction over polymerization.

    • Inhibitors: Commercial acrylonitrile is often supplied with a polymerization inhibitor (e.g., hydroquinone monomethyl ether, MEHQ). Ensure you are using inhibited acrylonitrile. For very sensitive reactions, it may be necessary to add a small amount of a radical scavenger like phenothiazine.

    • Temperature Management: Avoid excessive heating. Run the reaction at the lowest temperature that provides a reasonable reaction rate. An uncontrolled exotherm is a primary cause of polymerization.[7]

    • Atmosphere: Conducting the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can help prevent radical polymerization initiated by atmospheric oxygen.

Q4: My MS analysis shows peaks at [M+18] and [M+19], corresponding to the amide and carboxylic acid of my product. How can I avoid these hydrolysis by-products?

A4: Preventing Nitrile Hydrolysis

The nitrile functional group is prone to hydrolysis under both acidic and basic conditions, especially in the presence of water and heat. The by-products are 3-(4-methylpiperazin-1-yl)propanamide and 3-(4-methylpiperazin-1-yl)propanoic acid.[1]

  • Causality (Expertise): The hydrolysis proceeds in two steps: first, the nitrile is converted to an amide intermediate, which can then be further hydrolyzed to a carboxylic acid.[1] This process is catalyzed by H⁺ or OH⁻ ions. If your reaction is run with an aqueous base (e.g., aqueous NaOH) or if the work-up involves strong acidic or basic washes while residual heat is present, hydrolysis is a significant risk.

Byproduct_Pathways ACN Acrylonitrile Conditions2 Excess ACN Base, Heat ACN->Conditions2 Product Desired Product (Nitrile) Conditions1 H₂O, Base/Acid Heat Product->Conditions1 Amide Amide By-product [M+18] Acid Acid By-product [M+19] Amide->Acid Further Hydrolysis Polymer Polyacrylonitrile Conditions1->Amide Hydrolysis Conditions2->Polymer Polymerization

Caption: Key by-product formation pathways from the desired product and starting material.

  • Preventative Measures:

    • Use Anhydrous Conditions: Use anhydrous solvents and reagents where possible to minimize the amount of water in the reaction.

    • Non-Aqueous Base: Consider using a non-aqueous base, such as an alkoxide (e.g., sodium methoxide) in an alcohol solvent, or an organic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), if hydrolysis is a persistent issue.[10]

    • Controlled Work-up: When the reaction is complete, cool the mixture to room temperature before performing any aqueous washes or pH adjustments. Use dilute acid/base for washes and minimize contact time.

    • Extraction: After quenching, promptly extract the product into a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to separate it from the aqueous, potentially hydrolytic, environment.

Section 3: Analytical Workflows and Protocols

A robust analytical strategy is essential for identifying and quantifying by-products. A combination of chromatography and spectroscopy is the gold standard.[11]

Analytical_Workflow A Crude Reaction Mixture B Sample Prep (Dilute in Mobile Phase) A->B G NMR Analysis (On Crude or Purified Fractions) A->G Parallel Analysis C HPLC-UV/MS Analysis B->C D Peak Identification C->D E UV Detection (Quantify Relative Area %) D->E F MS Detection (Identify Mass of Impurities) D->F I Final Purity Report E->I H Structural Confirmation & By-product ID F->H G->H H->I

Caption: A typical analytical workflow for by-product identification and quantification.

Protocol 1: HPLC-UV/MS Method for Impurity Profiling

This method is designed to separate the polar product from non-polar starting materials and related impurities.

ParameterSettingRationale (Trustworthiness)
Column C18 Reversed-Phase, 2.1 x 100 mm, 1.8 µmStandard for polar analytes; provides good retention and resolution.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for good ionization in positive ESI-MS mode.
Mobile Phase B 0.1% Formic Acid in AcetonitrileElutes compounds from the C18 column.
Gradient 5% B to 95% B over 10 minutesA broad gradient ensures elution of compounds with a wide polarity range.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
UV Detection 210 nmDetects the nitrile and piperazine moieties which lack strong chromophores.
MS Detector Electrospray Ionization (ESI), Positive ModeThe multiple nitrogen atoms in the product and by-products are easily protonated.
MS Scan Range 50 - 500 m/zCovers the molecular weights of all expected species.[12]
Protocol 2: ¹H NMR Analysis for Structural Confirmation

NMR is indispensable for confirming the structure of your main product and identifying by-products.[1]

  • Sample Preparation: Dissolve ~5-10 mg of the crude or purified sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or D₂O).

  • Acquisition: Acquire a standard ¹H NMR spectrum.

  • Analysis: Compare the observed chemical shifts to expected values.

Table of Expected ¹H NMR Shifts (in CDCl₃)

ProtonsExpected Chemical Shift (ppm)MultiplicityIntegration
-CH₃ (on piperazine)~2.3Singlet3H
-CH₂-CN~2.5Triplet2H
Piperazine ring protons~2.4 - 2.6Multiplet8H
-N-CH₂- (in chain)~2.7Triplet2H

Source: Adapted from general principles for similar structures.[1]

Section 4: Summary of Key By-products

By-product NameStructure/FormulaFormation CauseKey Analytical Signature
Polyacrylonitrile (-CH₂-CH(CN)-)nPolymerization of excess acrylonitrileInsoluble white solid, no distinct LC peak
1,4-bis(2-cyanoethyl)piperazine C₁₀H₁₆N₄Piperazine impurity in starting materialLC-MS peak with m/z [M+H]⁺ of 193.1
3-(4-Methylpiperazin-1-yl)propanamide C₈H₁₇N₃OHydrolysis of the product nitrileLC-MS peak with m/z [M+H]⁺ of 172.1
3-(4-Methylpiperazin-1-yl)propanoic acid C₈H₁₆N₂O₂Further hydrolysis of the amideLC-MS peak with m/z [M+H]⁺ of 173.1

References

  • This compound (C8H15N3) Predicted MS Data . PubChem. [Link]

  • An Overview of the Synthesis of 3,4-Fused Pyrrolocoumarins of Biological Interest . MDPI. [Link]

  • PROCESS FOR THE PREPARATION OF ... ß-OXO-1-PIPERIDINEPROPANENITRILE AND ITS SALTS.
  • 3,3'-DITHIOBISPROPIONITRILE . Organic Syntheses. [Link]

  • Process for the manufacture of 3-piperazin-1-yl-propylamine derivatives.
  • Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities . National Institutes of Health (NIH). [Link]

  • This compound Product Information . Oakwood Chemical. [Link]

  • Transient Cyanoethylation - an unexpected route to chemical bleaching of a fluorophore . Glen Research. [Link]

  • The aza-Michael reaction of N-alkyl-and N-arylpiperazines with acrylonitrile using Cu-nanoparticles . ResearchGate. [Link]

  • Solvent-Free Cyanoethylation of Selected Alcohols Using Amberlyst A-21 Polymer Resin . ResearchGate. [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials . United Nations Office on Drugs and Crime (UNODC). [Link]

  • Synthesis method of N-methylpiperazine.
  • Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions . National Institutes of Health (NIH). [Link]

  • Cyanoethylation . Wikipedia. [Link]

  • Cyanoethylation . Organic Reactions. [Link]

  • Michael addition of phenylacetonitrile to the acrylonitrile group leading to diphenylpentanedinitrile . ResearchGate. [Link]

  • Synthesis of Acrylonitriles via Mild Base Promoted Tandem Nucleophilic Substitution-Isomerization . Thieme Connect. [Link]

  • Cyanoethylation . Grokipedia. [Link]

  • Impurities Application Notebook . Waters Corporation. [Link]

  • An Exhaustive Review on Impurity Profiling of Pharmaceuticals . International Journal of Pharmaceutical Sciences and Research. [Link]

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Validation & Comparative

Comparative Analysis: 3-(4-Methylpiperazin-1-yl)propanenitrile vs. Traditional Alkylating Reagents

[1]

Executive Summary

3-(4-Methylpiperazin-1-yl)propanenitrile (CAS: 4491-92-3) represents a superior synthetic building block for introducing the N-methylpiperazine motif into pharmaceutical scaffolds, particularly when a propyl-linker is required.[1] Unlike traditional alkylating agents such as 1-(3-chloropropyl)-4-methylpiperazine , the nitrile derivative offers a "green" synthesis pathway via Michael addition, characterized by 100% atom economy, absence of salt waste, and significantly reduced toxicity risks.[1]

This guide objectively compares the nitrile reagent against its alkyl halide counterparts, providing experimental protocols for its synthesis and downstream conversion to the versatile intermediate 3-(4-methylpiperazin-1-yl)propan-1-amine .[1]

Chemical Profile & Reactivity Comparison

The introduction of an N-methylpiperazine tail is a common strategy in medicinal chemistry to improve the solubility and pharmacokinetic profile of lipophilic drug candidates. Two primary reagents are used to install this group with a three-carbon linker:

FeatureReagent A: The Nitrile Reagent B: The Alkyl Chloride
Chemical Name This compound 1-(3-Chloropropyl)-4-methylpiperazine
CAS Number 4491-92-3104-16-5
Structure Masked Propylamine (Nitrile)Activated Electrophile (Alkyl Chloride)
Reaction Type Precursor for Reduction/HydrolysisDirect Nucleophilic Substitution (

)
Atom Economy High (100%) via Michael AdditionLow (Generates stoichiometric salt waste)
Toxicity Profile Harmful (Standard Nitrile Hazards)High Risk (Nitrogen Mustard Analog/Vesicant)
Stability Stable liquid/low-melting solidProne to cyclization (aziridinium formation)
The "Mustard" Risk in Alkyl Halides

Reagent B, 1-(3-chloropropyl)-4-methylpiperazine , shares structural similarities with nitrogen mustards.[1] In solution, the tertiary amine can intramolecularly displace the chloride, forming a highly reactive and toxic aziridinium ion. This not only poses a safety hazard (vesicant properties) but can also lead to dimerization and polymerization, reducing shelf-life and yield.[1]

The Nitrile Advantage: The nitrile group in Reagent A is chemically inert to the tertiary amine under storage conditions, eliminating the risk of auto-quaternization.

Synthetic Utility: The Michael Addition Route[2][3]

The synthesis of this compound exploits the nucleophilicity of N-methylpiperazine in a Michael addition to acrylonitrile.[1] This route is operationally simple and avoids the use of strong bases.

Mechanistic Pathway Diagram

The following diagram contrasts the "Green" Michael addition route with the "Red" traditional alkylation route.

ReactionPathwaysNMPN-MethylpiperazineNitrile3-(4-Methylpiperazin-1-yl)propanenitrile(Target Reagent)NMP->NitrileRoute A: Michael Addition(No Waste, 100% Atom Econ)Chloride1-(3-Chloropropyl)-4-methylpiperazineNMP->ChlorideRoute B: Alkylation(Requires Base)ACNAcrylonitrile(Michael Acceptor)ACN->NitrileCl_Reagent1-Bromo-3-chloropropaneCl_Reagent->ChlorideWasteWaste: NaBr/HBr SaltsCl_Reagent->Waste

Figure 1: Comparison of the atom-economic Michael addition (Route A) versus the waste-generating alkylation (Route B).[1]

Experimental Protocols

Protocol A: Synthesis of this compound

This protocol utilizes the high nucleophilicity of N-methylpiperazine to drive the reaction without external catalysts.[1]

Reagents:

  • N-Methylpiperazine (1.0 equiv)[1]

  • Acrylonitrile (1.1 equiv) [Caution: Toxic/Carcinogenic][1]

  • Solvent: Methanol (optional, can be run neat)[1]

Methodology:

  • Setup: Charge N-methylpiperazine into a round-bottom flask equipped with a reflux condenser and a dropping funnel.

  • Addition: Cool the flask to 0°C in an ice bath. Add acrylonitrile dropwise over 30 minutes.[1] The reaction is exothermic; control the rate to maintain temperature <20°C.

  • Reaction: Once addition is complete, allow the mixture to warm to room temperature and stir for 3–5 hours.

  • Workup: Remove excess acrylonitrile and solvent (if used) under reduced pressure (rotary evaporator).

  • Purification: The crude oil is typically >95% pure.[1] High purity can be achieved via vacuum distillation (bp ~120°C at 10 mmHg).[1]

Validation:

  • Yield: Typically 90–98%.[1]

  • NMR (CDCl3): Look for the disappearance of vinyl protons (acrylonitrile) and the appearance of triplets at

    
     2.5–2.7 ppm (propanyl chain).[1]
    
Protocol B: Reduction to 3-(4-Methylpiperazin-1-yl)propan-1-amine

The nitrile is a "masked" primary amine.[1] This reduction is the key step for generating the drug-linker intermediate.[1]

Reagents:

  • Substrate: this compound[1]

  • Catalyst: Raney Nickel (approx. 10 wt% loading)[1]

  • Solvent: Methanol saturated with Ammonia (7N

    
     in MeOH)[1]
    
  • Hydrogen Gas (

    
    )[1]
    

Methodology:

  • Loading: In a high-pressure autoclave, dissolve the nitrile in ammoniacal methanol. Add Raney Nickel (slurry in water/methanol).[1]

  • Pressurization: Purge the vessel with nitrogen (3x) and then hydrogen (3x).[1] Pressurize to 10 bar (approx. 145 psi)

    
    .
    
  • Reaction: Heat to 40°C and stir vigorously for 5 hours.

  • Filtration: Cool the vessel, vent

    
    , and filter the catalyst through a Celite pad (Caution: Raney Ni is pyrophoric; keep wet).
    
  • Isolation: Concentrate the filtrate to yield the diamine as a colorless oil.[1]

Performance Data: Literature indicates conversion rates of 100% with isolated yields of 98.9% under these conditions [1].[1]

Downstream Applications & Logic

The utility of the nitrile reagent extends beyond simple amine synthesis. It serves as a divergent intermediate:

  • Reduction (

    
    /Cat):  Yields the Primary Amine  (Linker for amides/ureas).[1]
    
  • Hydrolysis (NaOH/H2O): Yields the Carboxylic Acid (Linker for esters/amides).[1]

  • Addition (Organometallics): Yields Ketones (less common but possible).[1]

Application Workflow

UtilityNitrile3-(4-Methylpiperazin-1-yl)propanenitrileAminePrimary Amine(Linker for Kinase Inhibitors)Nitrile->Amine H2 / Raney Ni AcidCarboxylic Acid(Linker for Prodrugs)Nitrile->Acid NaOH / H2O DrugFinal API(e.g., GPCR Ligand)Amine->Drug Ar-COCl or Ar-NCO

Figure 2: Divergent synthesis pathways from the nitrile intermediate.[1]

Safety & Handling Summary

Hazard CategoryThis compound1-(3-Chloropropyl)-4-methylpiperazine
Acute Toxicity Harmful if swallowed/inhaled.[1]Toxic . Potential vesicant.[1]
Skin/Eye Irritant.[1][2][3][4]Severe Irritant / Corrosive .[1] Risk of chemical burns.[1]
Sensitization Low risk.[1]High risk (alkylating agent).[1]
Storage Store cool, dry. Stable.Store frozen. Hygroscopic. Unstable (cyclizes).

Recommendation: For all applications requiring a propyl-piperazine linker, the nitrile route is strongly recommended over the alkyl chloride route due to superior safety, stability, and atom economy.

References

  • Process for the manufacture of 3-piperazin-1-yl-propylamine derivatives. US Patent Application 2019/0092739 A1.[1] Google Patents.[1] Link

  • 1-(3-Chloropropyl)-4-methylpiperazine Safety Data Sheet. PubChem. Link

  • Acrylonitrile Toxicity Profile. Agency for Toxic Substances and Disease Registry (ATSDR).[1] Link

  • Michael Addition of Amines to Acrylonitrile. Journal of the American Chemical Society. Pollard et al. (1953).[1] Link[1]

Comparative Guide: 3-(4-Methylpiperazin-1-yl)propanenitrile Scaffolds in Drug Discovery

[1][2][3]

Executive Summary

This compound (3-MPPN) is frequently dismissed as a mere Michael addition intermediate.[1][2] However, in modern drug design, it represents a critical "fork in the road" scaffold. The propanenitrile tail is not just a linker; it acts as a reversible covalent warhead in kinase inhibitors (targeting cysteine residues) or a polar anchor in epigenetic modulators.

This guide compares 3-MPPN against its two dominant functional analogs: the Reduced Amine (3-MPPA) and the Hydrolyzed/Derivatized Amide (3-MPPAD) .[1][2]

Key Finding:

  • For Kinase/Epigenetic Targets: Retain the Nitrile . It offers superior metabolic stability and potential for reversible covalent bonding (e.g., JAK3 selectivity).

  • For CNS/GPCR Targets: Reduce to the Amine . The basic nitrogen is essential for the salt bridge interactions required for Dopamine D2 and 5-HT receptor affinity.

Chemical Biology Profile & Mechanism[1][2]

The Pharmacophore Divergence

The biological activity of the 3-(4-methylpiperazin-1-yl)propyl moiety hinges on the terminal functional group.[1][2]

Feature3-MPPN (Nitrile) 3-MPPA (Amine) 3-MPPAD (Amide/Het)
Primary Target Class Kinases (JAK), BRD4, CathepsinsGPCRs (D2, 5-HT), Ion ChannelsAntimicrobial, Antifungal
Binding Mechanism Polar Interaction or Reversible Covalent (Cys)Ionic Salt Bridge (Asp/Glu residues)H-Bond Donor/Acceptor Network
Metabolic Liability Low (CYP stable, slow hydrolysis)High (N-dealkylation, oxidation)Moderate (Hydrolysis)
BBB Permeability Moderate (Polar but uncharged)High (Active transport/Lipophilic)Variable
Visualization: Mechanism of Action Pathways

The following diagram illustrates how the structural variation dictates the biological pathway and target engagement.

MOA_PathwaysScaffold3-(4-Methylpiperazin-1-yl)propyl ScaffoldNitrileNitrile Analog (3-MPPN)(Electrophilic/Polar)Scaffold->Nitrile Retention AmineAmine Analog (3-MPPA)(Basic/Cationic)Scaffold->Amine Reduction (LiAlH4) DerivHeterocyclic Analog(Oxadiazole/Triazole)Scaffold->Deriv Cyclization Target_KinaseKinase/Epigenetic Pocket(Cys-SH or Ser-OH)Nitrile->Target_Kinase Reversible CovalentBonding (CN...S) Target_GPCRGPCR Orthosteric Site(Asp-COO-)Amine->Target_GPCR Ionic Salt Bridge Target_MicrobialMicrobial Cell WallSynthesis EnzymesDeriv->Target_Microbial H-Bond Network

Figure 1: Divergent biological pathways based on the terminal functional group modification of the piperazine scaffold.[1][2]

Detailed Comparative Analysis

Candidate A: The Nitrile (3-MPPN)

Best For: Targeted Covalent Inhibitors (TCI) and Epigenetic Modulators.

  • Mechanism: The nitrile group is less electrophilic than an acrylamide, making it ideal for reversible covalent inhibition. It targets non-catalytic cysteines in kinases (e.g., JAK3) without the permanent "suicide" inhibition risks associated with stronger warheads.

  • Performance Data:

    • Metabolic Stability: High.[3] Nitriles are generally resistant to rapid oxidative metabolism compared to primary amines.

    • Selectivity: The rigid linear geometry of the nitrile often fits into narrow hydrophobic pockets (e.g., the ATP binding site gatekeeper region).

  • Limitation: Lacks the strong electrostatic anchor needed for many neurotransmitter receptors.

Candidate B: The Reduced Amine (3-MPPA)

Best For: CNS Therapeutics (Antipsychotics, Antidepressants).

  • Mechanism: This is the "tail" found in drugs like Prochlorperazine and Trifluoperazine . The terminal amine becomes protonated at physiological pH, forming a critical salt bridge with aspartate residues (e.g., Asp3.32 in Dopamine D2 receptors).

  • Performance Data:

    • Receptor Affinity: Increases binding affinity by 10-100x fold over the nitrile for GPCR targets.[1][2]

    • Solubility: Significantly higher aqueous solubility due to ionization.

  • Limitation: Higher toxicity profile (hERG channel inhibition risk) and faster clearance via MAO/CYP enzymes.

Candidate C: Heterocyclic Derivatives (Oxadiazoles/Triazoles)

Best For: Anti-infectives (Antifungal/Antimicrobial).[4]

  • Mechanism: Converting the nitrile into a 1,2,4-triazole or 1,3,4-oxadiazole creates a flat, aromatic linker that can stack within microbial enzyme active sites (e.g., CYP51 in fungi).

  • Performance Data:

    • Spectrum: Broad-spectrum activity against Candida spp. and Gram-positive bacteria.[1][2]

    • Toxicity:[5][6][7] Often lower acute CNS toxicity than the amine analogs.

Experimental Protocols

Protocol 1: Synthesis of 3-MPPN (The Scaffold)

Self-Validating Step: The disappearance of the acrylonitrile vinyl protons in NMR confirms reaction completion.

  • Reagents: N-Methylpiperazine (1.0 eq), Acrylonitrile (1.1 eq), Methanol (Solvent).

  • Procedure:

    • Dissolve N-methylpiperazine in Methanol at 0°C.

    • Add Acrylonitrile dropwise (Exothermic reaction—control temp < 10°C to prevent polymerization).

    • Stir at Room Temperature (25°C) for 3–6 hours.

    • Monitor: TLC (Mobile phase: DCM/MeOH 9:1). Product is less polar than the starting amine.

    • Workup: Concentrate in vacuo. The product is typically a clear oil.

    • Validation:

      
      H NMR (CDCl
      
      
      ): Look for triplet at
      
      
      2.5 (CH
      
      
      CN) and disappearance of vinyl signals (
      
      
      5.6–6.2).
Protocol 2: Microsomal Stability Assay (Nitrile vs. Amine)

Purpose: To demonstrate the superior metabolic stability of the nitrile analog.

  • System: Pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein).

  • Substrates: 3-MPPN (Nitrile) and 3-MPPA (Amine) at 1 µM final concentration.

  • Cofactor: NADPH regenerating system.

  • Workflow:

    • Incubate substrates with HLM at 37°C.

    • Initiate with NADPH.

    • Sample at t = 0, 15, 30, 60 min.

    • Quench with ice-cold Acetonitrile (containing internal standard).

    • Analyze via LC-MS/MS.[1][2]

  • Calculation: Plot ln(% remaining) vs. time. Calculate

    
     and 
    
    
    .
    • Expected Result: 3-MPPN

      
       > 60 min; 3-MPPA 
      
      
      < 30 min (due to N-dealkylation).

Synthesis & Derivatization Workflow

The following diagram outlines the synthetic utility of the 3-MPPN scaffold, showing how it serves as the central hub for generating the functional analogs described above.

Synthesis_WorkflowInput1N-MethylpiperazineScaffold3-(4-Methylpiperazin-1-yl)propanenitrile (3-MPPN)Input1->Scaffold Michael Addition(MeOH, RT) Input2AcrylonitrileInput2->ScaffoldAminePropylamine Analog(CNS Active)Scaffold->Amine Reduction(LiAlH4 or H2/Raney Ni) AcidPropanoic Acid(Linker/Prodrug)Scaffold->Acid Hydrolysis(HCl/H2O, Reflux) HeterocycleTetrazole/Oxadiazole(Antimicrobial)Scaffold->Heterocycle Cyclization(NaN3 or Hydrazine) Check1Check: IR ~2250 cm-1 (CN)Scaffold->Check1Check2Check: Loss of CN signalAmine->Check2

Figure 2: Synthetic divergence from the parent nitrile scaffold to bioactive analogs.

References

  • BenchChem. this compound: Scaffold for Novel Pharmacologically Active Compounds.[1][2] Retrieved from

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 77808, 1,4-Piperazinedipropanenitrile. Retrieved from

  • Journal of Medicinal Chemistry. Discovery of Irreversible Covalent FGFR Inhibitors (PRN1371).[3] (Discusses the role of piperazine-linked acrylamides/nitriles in kinase inhibition). Retrieved from

  • MDPI Molecules. Biological Activities of Piperazine Derivatives: A Comprehensive Review. (2024).[7] Retrieved from

  • Ossila. 1-Bis(4-fluorophenyl)methyl piperazine: Synthesis Intermediate. (Context on piperazine scaffolds in CNS drugs). Retrieved from

A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of 3-(4-Methylpiperazin-1-yl)propanenitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 3-(4-Methylpiperazin-1-yl)propanenitrile Scaffold

In the landscape of medicinal chemistry, certain molecular scaffolds consistently emerge as privileged structures due to their versatile nature and presence in a multitude of clinically successful drugs. The this compound framework is one such scaffold.[1] Its value lies in the strategic combination of two key pharmacophoric elements: the 4-methylpiperazine moiety and a flexible propanenitrile chain.

The piperazine ring is a cornerstone in drug design, prized for its ability to improve aqueous solubility and pharmacokinetic profiles.[2] The two nitrogen atoms offer handles for synthetic modification and can act as hydrogen bond acceptors, while the overall ring structure provides a rigid linker to orient other functional groups.[2][3] The nitrile group, once considered a potential metabolic liability, is now recognized as a valuable and largely stable pharmacophore that can participate in key binding interactions and serve as a versatile synthetic handle for further chemical elaboration.[1][4]

This guide provides a comparative analysis of the structure-activity relationships (SAR) for derivatives of this core scaffold across various therapeutic areas. We will delve into the causality behind experimental design, present detailed protocols for key biological assays, and summarize critical data to empower researchers in the rational design of next-generation therapeutic agents.

Core Scaffold Analysis and General Synthetic Strategies

The this compound molecule (CAS 4491-92-3) offers three primary points for chemical modification, which dictates the synthetic strategies employed in generating diverse chemical libraries.[1][5]

  • N-1 of the Piperazine Ring: This secondary amine is a nucleophilic center, readily participating in reactions like N-alkylation, N-arylation (e.g., Buchwald-Hartwig amination), amide bond formation, and reductive amination.[6] This position is crucial for introducing large, diverse substituents that often dictate the primary pharmacology of the derivative.

  • The Nitrile Group (-C≡N): This group can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or participate in cycloaddition reactions to form heterocyclic rings (e.g., tetrazoles).[1] These transformations dramatically alter the electronic and steric properties of the side chain.

  • The Propyl Linker: While less commonly modified, changes to the length or rigidity of this three-carbon chain can be used to fine-tune the distance and orientation between the piperazine ring and the terminal functional group.

The following diagram illustrates a generalized workflow for the synthesis and evaluation of derivatives from this scaffold.

G cluster_0 Synthesis & Derivatization cluster_1 Screening & Evaluation Start Core Scaffold: This compound Syn_N1 Modification at N-1 (e.g., Arylation, Alkylation) Start->Syn_N1 Syn_CN Modification of Nitrile (e.g., Reduction, Hydrolysis) Start->Syn_CN Library Diverse Chemical Library Syn_N1->Library Syn_CN->Library InVitro In Vitro Assays (Binding, Enzyme Inhibition) Library->InVitro InVivo In Vivo Models (Efficacy, PK/PD) InVitro->InVivo Active Hits SAR_Analysis SAR Analysis & Iteration InVivo->SAR_Analysis SAR_Analysis->Syn_N1 Rational Design Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt

Caption: Workflow for SAR studies of the core scaffold.

Comparative SAR Analysis Across Therapeutic Targets

The versatility of the this compound scaffold has led to its exploration against a wide array of biological targets. Below, we compare the SAR for several key areas.

Central Nervous System (CNS) Applications

Piperazine derivatives are well-known for their central pharmacological activity, often targeting neurotransmitter pathways.[7]

Key Insights:

  • Neuroprotection: In models of Alzheimer's Disease, certain phenylpiperazine derivatives have demonstrated neuroprotective effects. The mechanism is linked to the activation of neuronal store-operated calcium entry.[8]

  • Antidepressant/Anxiolytic Activity: Arylpiperazine derivatives frequently show affinity for serotonin (5-HT) and sigma (σ) receptors, which are key targets for antidepressant and anxiolytic drugs.[9][10] The nature of the aryl group and the linker between it and the piperazine nitrogen are critical for receptor affinity and selectivity.[11]

  • Glycine Transporter-1 (GlyT-1) Inhibition: A series of N-((1-(4-(sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors, which can be seen as elaborations of the core scaffold, have shown potent GlyT-1 inhibition.[12] The sulfonamide and benzamide moieties were found to be critical for potency and favorable pharmacokinetic profiles.[12]

Comparative Data for CNS Targets:

Derivative Class Modification Highlights Target(s) Observed Activity Reference
PhenylpiperazinesSubstitution on the phenyl ringNeuronal Calcium ChannelsRestored long-term potentiation (LTP) in 5xFAD mouse hippocampal slices.[8]
ArylpiperazinesVaried aryl groups (naphthyl, biphenyl) and linkers5-HT1A, Sigma-1 ReceptorsHigh affinity and selectivity achieved with specific aryl substitutions, leading to potential antidepressant effects.[9][10]
Benzamide AnalogsOptimization of sulfonamide and benzamide groupsGlycine Transporter-1 (GlyT-1)Potent in vitro inhibition and robust in vivo activity in raising CSF glycine levels in rodents and primates.[12]
Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases, making anti-inflammatory agents a major focus of drug discovery.

Key Insights:

  • Mechanism of Action: Some piperazine derivatives exert their anti-inflammatory effects by modulating the NF-κB/TNF-α/COX-2 pathway, thereby reducing neuroinflammation and oxidative stress.[13]

  • SAR of Benzimidazole Derivatives: A study synthesizing 1-((4-methylpiperazin-1-yl)methyl)-1H-benzo[d]imidazole derivatives found that specific substitutions on the benzimidazole ring were crucial for potency.[14] Compounds with electron-withdrawing groups often showed enhanced activity in the carrageenan-induced rat paw edema model.[14]

Comparative Data for Anti-inflammatory Activity:

Compound ID (from source) Key Structural Feature In Vivo Model % Inhibition of Edema @ 50mg/kg Reference
42-c 5-Nitro-benzimidazoleCarrageenan-induced rat paw edema58.62%[14]
42-d 5,6-Dichloro-benzimidazoleCarrageenan-induced rat paw edema55.17%[14]
42-h 5-Chloro-benzimidazoleCarrageenan-induced rat paw edema51.72%[14]
Standard (Diclofenac) -Carrageenan-induced rat paw edema62.06%[14]

The data clearly indicates that electron-withdrawing substituents on the benzimidazole moiety are favorable for anti-inflammatory activity, with the 5-nitro derivative approaching the efficacy of the standard drug, diclofenac.

Antimicrobial and Antiviral Activity

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents.[15] The piperazine scaffold is a promising nucleus for this purpose.

Key Insights:

  • Antibacterial SAR: Structural modifications incorporating electron-withdrawing groups (e.g., Cl, Br, NO₂) on aryl substituents have been shown to enhance antibacterial activity.[15] Conversely, electron-donating groups tend to reduce potency.

  • Antiviral (HCV) Activity: A series of 2-((4-bisarylmethyl-piperazin-1-yl)methyl)benzonitrile derivatives were identified as potent Hepatitis C Virus (HCV) entry inhibitors.[16] The activity was driven by targeting the HCV E1 protein, and pharmacokinetic studies showed that lead compounds were orally available.[16]

SAR_Diagram Scaffold Core Scaffold N1 N-1 CN CN CNS CNS Activity (Neuroprotection, Antidepressant) N1->CNS Aryl groups enhance receptor affinity AntiInflam Anti-inflammatory Activity N1->AntiInflam Benzimidazole with EWGs increases potency Antimicrobial Antimicrobial/ Antiviral Activity CN->Antimicrobial Conversion to other heterocycles can modulate activity

Caption: Key SAR takeaways for the core scaffold.

Experimental Protocols: A Self-Validating Approach

To ensure trustworthiness and reproducibility, detailed experimental protocols are essential. Below are methodologies for key assays used in the evaluation of these derivatives.

Protocol 1: General Synthesis of N-Aryl Piperazine Derivatives via Buchwald-Hartwig Amination
  • Causality: The Buchwald-Hartwig cross-coupling reaction is a powerful and widely used method for forming carbon-nitrogen bonds. Its choice is dictated by its high functional group tolerance and broad substrate scope, allowing for the synthesis of a wide array of N-aryl piperazine derivatives from the core scaffold and various aryl halides.[6]

  • Methodology:

    • To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), this compound (1.2 mmol, 1.2 eq), a palladium catalyst such as Pd₂(dba)₃ (0.02 mmol, 2 mol%), and a phosphine ligand such as Xantphos (0.04 mmol, 4 mol%).

    • Add a base, typically sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 eq).

    • Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.

    • Add anhydrous toluene (5 mL) via syringe.

    • Heat the reaction mixture at 100-110 °C for 12-24 hours, monitoring by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

    • Concentrate the filtrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired N-aryl derivative.

    • Characterize the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[13][14]

Protocol 2: In Vivo Anti-inflammatory Assessment (Carrageenan-Induced Paw Edema)
  • Causality: This is a classic and well-validated model for evaluating the acute anti-inflammatory activity of novel compounds.[14] Carrageenan injection induces a biphasic inflammatory response, allowing for the assessment of a compound's ability to suppress edema formation, a hallmark of acute inflammation.

  • Methodology:

    • Use adult Wistar rats (150-200 g), fasted overnight with free access to water.

    • Divide animals into groups (n=6): Vehicle control, standard drug (e.g., Diclofenac sodium, 50 mg/kg), and test compound groups (e.g., 50 mg/kg).

    • Administer the vehicle, standard, or test compounds orally (p.o.) or intraperitoneally (i.p.).

    • One hour after administration, inject 0.1 mL of a 1% w/v carrageenan solution in normal saline into the sub-plantar region of the right hind paw of each rat.

    • Measure the paw volume immediately after injection (0 hours) and at 1, 2, 3, and 4 hours post-injection using a plethysmometer.

    • Calculate the percentage inhibition of edema using the following formula:

      • % Inhibition = [1 - (Vt - V₀)test / (Vt - V₀)control] x 100

      • Where V₀ is the initial paw volume and Vt is the paw volume at time 't'.

    • Analyze data using statistical methods (e.g., ANOVA followed by Dunnett's test).[14]

Protocol 3: In Vitro Neuroprotection Assay (LTP in Hippocampal Slices)
  • Causality: Long-term potentiation (LTP) is a cellular mechanism underlying learning and memory.[8] Its impairment is a key feature of neurodegenerative diseases like Alzheimer's. Assessing a compound's ability to restore LTP in a disease model (e.g., 5xFAD mice) provides direct evidence of its potential synapto-protective and cognitive-enhancing effects.[8]

  • Methodology:

    • Prepare acute hippocampal slices (350-400 µm thick) from adult 5xFAD mice.

    • Allow slices to recover for at least 1 hour in artificial cerebrospinal fluid (aCSF) continuously bubbled with 95% O₂ / 5% CO₂.

    • Transfer a slice to a recording chamber and perfuse with aCSF.

    • Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

    • After establishing a stable baseline fEPSP recording for at least 20 minutes, apply the test compound (e.g., 30 µM) to the perfusion medium.

    • Induce LTP using a theta-burst stimulation (TBS) protocol (e.g., five bursts of five 100 Hz pulses, repeated five times).[8]

    • Record fEPSPs for at least 40-60 minutes post-TBS.

    • Measure the fEPSP slope and compare the degree of potentiation in compound-treated slices versus vehicle-treated control slices from 5xFAD mice and wild-type controls.

    • Data is typically expressed as the percentage of the pre-TBS baseline slope.[8]

Conclusion and Future Perspectives

The this compound scaffold is a proven and highly tractable starting point for the development of novel therapeutics. The structure-activity relationship studies highlighted in this guide demonstrate that targeted modifications at the N-1 position of the piperazine ring and chemical transformations of the nitrile group can yield potent and selective modulators of diverse biological targets, from CNS receptors to inflammatory enzymes and viral proteins.

Future research should focus on integrating computational methods, such as molecular docking and dynamic simulations, to refine the rational design of next-generation derivatives.[15][17] Furthermore, a deeper investigation into the absorption, distribution, metabolism, and excretion (ADME) properties early in the discovery process will be critical to translating potent in vitro activity into successful in vivo candidates.[2][12] The continued exploration of this versatile scaffold holds significant promise for addressing unmet medical needs across multiple disease areas.

References

  • Zha, G. F., et al. (2020). Structure-activity relationships (SAR) of triazine derivatives: Promising antimicrobial agents. European Journal of Medicinal Chemistry. [Link]

  • NIH. (Date not available). Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. [Link]

  • PubChem. This compound (C8H15N3). [Link]

  • PubMed. (2022). Design, Synthesis, and Biological Evaluation of 2-((4-Bisarylmethyl-piperazin-1-yl)methyl)benzonitrile Derivatives as HCV Entry Inhibitors. [Link]

  • PubMed. (2021). Discovery, Structure-Activity Relationship, and Mechanistic Studies of 1-((3R,4S)-3-((Dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)piperidin-1-yl)-2-(2,4,5-trifluorophenyl)ethan-1-one as a Novel Potent Analgesic. [Link]

  • PubMed Central. (Date not available). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]

  • MDPI. (Date not available). An Overview of the Synthesis of 3,4-Fused Pyrrolocoumarins of Biological Interest. [Link]

  • PubMed. (Date not available). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. [Link]

  • PubMed Central. (Date not available). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. [Link]

  • Bentham Science. (2025). Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential. [Link]

  • PubMed. (2016). Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1. [Link]

  • ResearchGate. (Date not available). Piperazine Derivatives Attenuate Scopolamine‐Induced Memory Deficits by Modulating Neuroinflammation and Oxidative Stress via the NF‐κB/TNF‐α/COX‐2 Pathway. [Link]

  • Journal of Drug Delivery and Therapeutics. (2019). Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents. [Link]

  • ACS Publications. (Date not available). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. [Link]

  • ResearchGate. (Date not available). SAR studies of piperazine derivatives as antidepressant compounds. [Link]

  • ResearchGate. (2025). An Evolving Role of Piperazine Moieties in Drug Design and Discovery. [Link]

  • PubMed. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. [Link]

  • NIH. (Date not available). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. [Link]

  • MDPI. (Date not available). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. [Link]

Sources

In Vitro Validation of 3-(4-Methylpiperazin-1-yl)propanenitrile Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Advantage

In medicinal chemistry, 3-(4-Methylpiperazin-1-yl)propanenitrile (CAS 4491-92-3) is not merely a reagent; it is a strategic installer of the N-methylpiperazine (NMP) moiety. This guide validates the performance of compounds synthesized from this precursor, specifically comparing the resulting NMP-linked pharmacophores against standard Morpholine and Piperidine alternatives.

The NMP moiety is a "privileged structure" found in blockbuster kinase inhibitors (e.g., Imatinib, Dasatinib) and GPCR ligands. Its inclusion typically aims to solve two critical failure modes in early drug discovery: poor aqueous solubility and sub-optimal pharmacokinetic (PK) profiles .

This guide provides a rigorous, data-backed framework for validating these derivatives using industry-standard in vitro assays.

Comparative Performance Analysis

The following analysis contrasts the physicochemical and biological profiles of derivatives synthesized from the subject nitrile (NMP-propyl linker) versus isosteric alternatives derived from 3-morpholinopropanenitrile and 3-(piperidin-1-yl)propanenitrile.

Physicochemical & Metabolic Profile[1]
FeatureN-Methylpiperazine (Product) Morpholine (Alternative) Piperidine (Alternative) Impact on Drug Design
pKa (Conjugate Acid) ~9.0 (N1) & ~5.6 (N4)~8.3~11.1NMP provides tunable basicity; diprotonation aids solubility.
LogP (Lipophilicity) Lower (More Polar)ModerateHigher (Lipophilic)NMP lowers LogP, reducing non-specific binding.
Kinetic Solubility High (++++) Medium (++)Low (+)NMP is the gold standard for "solubilizing tails."
Metabolic Liability N-Dealkylation Ring OxidationHydroxylationNMP suffers from CYP-mediated demethylation (-14 Da).
H-Bond Potential 2 Acceptors, 0 Donors (tertiary)2 Acceptors (O, N)1 AcceptorNMP's distal nitrogen often engages Glu/Asp residues in binding pockets.
Mechanism of Action: Why NMP Outperforms
  • Solubility Causality: The distal nitrogen (N4) of the methylpiperazine remains protonated at physiological pH (pKa ~9.0), creating a cationic center that drastically reduces crystal lattice energy and enhances solvation compared to the neutral ether oxygen of morpholine.

  • Target Affinity: In kinase inhibitors, the NMP tail often extends into the solvent-front region of the ATP binding pocket, where the protonated amine forms critical salt bridges with surface residues (e.g., Asp or Glu), a mechanism absent in lipophilic piperidine analogs.

Experimental Validation Protocols

To validate compounds synthesized from this compound, you must establish a testing cascade that specifically interrogates the NMP moiety's liabilities (metabolic stability) and assets (solubility).

Workflow Visualization

ValidationCascade Start Synthesized Derivative (NMP-Linker) Solubility Assay 1: Kinetic Solubility (Nephelometry) Start->Solubility Step 1 Metabolism Assay 2: Microsomal Stability (HLM/RLM) Solubility->Metabolism If > 50 µM Metabolism->Start High Clearance? (Modify N-substituent) Permeability Assay 3: PAMPA/Caco-2 Metabolism->Permeability If T1/2 > 30 min Decision Go/No-Go Decision Permeability->Decision

Caption: Figure 1. Sequential validation cascade prioritizing physicochemical "kill steps" before biological potency testing.

Protocol 1: Kinetic Solubility (Nephelometry)

Objective: Quantify the solubility advantage of the NMP derivative over morpholine analogs.

Methodology:

  • Preparation: Prepare 10 mM stock solutions of the NMP-derivative and the Morpholine-analog in DMSO.

  • Spiking: Spiking 2 µL of stock into 198 µL of PBS (pH 7.4) in a 96-well clear-bottom plate to achieve a final concentration of 100 µM (1% DMSO).

  • Incubation: Shake at 600 rpm for 2 hours at room temperature.

  • Readout: Measure light scattering (nephelometry) or absorbance at 620 nm.

  • Validation Criteria: A compound is considered "Soluble" if the absorbance is <10% greater than the solvent blank.

    • NMP Target: >100 µM solubility.

    • Failure Mode: Precipitation indicates the NMP moiety is insufficient to counteract the lipophilicity of the core scaffold.

Protocol 2: Microsomal Metabolic Stability

Objective: Assess the N-dealkylation liability specific to the methylpiperazine group.

Methodology:

  • System: Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration.

  • Reaction: Incubate 1 µM test compound with NADPH-regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase) in phosphate buffer (pH 7.4).

  • Timepoints: Quench aliquots at 0, 5, 15, 30, and 60 minutes using ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Critical Data Interpretation:

    • Monitor the parent ion [M+H]+.

    • Crucial Step: Specifically scan for the [M-14]+ metabolite . This corresponds to the N-desmethyl piperazine.

    • Comparison: Morpholine analogs will not show [M-14] but may show [M+16] (oxidation).

Calculation:



  • Acceptance Criteria:

    
     is ideal for lead compounds.
    
Protocol 3: Target Potency & Selectivity (Kinase Example)

Objective: Verify that the NMP tail contributes to binding affinity via salt-bridge formation.

Methodology:

  • Assay: FRET-based enzymatic assay (e.g., LanthaScreen) or Radioligand binding (for GPCRs).

  • Comparison Set: Test the NMP-derivative alongside a "Truncated" analog (lacking the piperazine tail) or a "Neutral" analog (Morpholine).

  • Data Analysis:

    • If

      
      , the basic nitrogen is driving potency via electrostatic interactions.
      
    • If

      
      , the group is acting merely as a solvent-exposed solubilizing group.
      

Mechanistic Pathway: Synthesis & Metabolism

Understanding the lifecycle of the molecule is crucial for interpreting assay results.

ChemicalLifecycle Precursor Precursor: 3-(4-Methylpiperazin-1-yl) propanenitrile Reaction Reduction (LiAlH4 or H2/Raney-Ni) Precursor->Reaction Synthesis ActiveDrug Active Drug Scaffold (NMP-Propyl-Linker) Reaction->ActiveDrug Coupling to Core Metabolite Major Metabolite: Desmethyl-Piperazine (Loss of Activity/Solubility) ActiveDrug->Metabolite CYP450 Metabolism (N-Dealkylation)

Caption: Figure 2. The transformation from nitrile precursor to active drug, and the subsequent metabolic risk of N-demethylation.

Troubleshooting & Optimization

Observation in AssayRoot Cause AnalysisCorrective Action
High Clearance in HLM Rapid N-demethylation of the methylpiperazine.Switch to N-ethyl or N-isopropyl piperazine (steric hindrance slows CYP attack) or deuterated N-methyl (

).
Low Permeability (PAMPA) Compound is too polar/ionized at pH 7.4.The NMP group is fully protonated. Consider a bioisostere like a bridged piperazine to modulate pKa.
Cytotoxicity (HepG2) Cationic amphiphilic drug (CAD) phospholipidosis.Calculate pKa/LogP. If pKa > 8 and LogP > 3, the NMP tail may be causing lysosomal trapping.

References

  • BenchChem. this compound: Role As a Synthetic Building Block in Medicinal Chemistry.

  • Journal of Medicinal Chemistry. Discovery of the Irreversible Covalent FGFR Inhibitor PRN1371.[1] (Demonstrates the use of piperazine linkers for solubility and potency).

  • National Institutes of Health (PMC). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore.

  • ResearchGate. Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (Review of metabolic pathways including N-dealkylation).

  • MDPI. Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. (Comparative data on lipophilicity and metabolic stability).

Sources

Comparative Guide: Catalytic Strategies for 3-(4-Methylpiperazin-1-yl)propanenitrile Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical, head-to-head comparison of catalytic methodologies for the synthesis of 3-(4-Methylpiperazin-1-yl)propanenitrile , a critical intermediate in the manufacturing of pharmaceutical agents such as antipsychotics (e.g., Olanzapine analogs) and kinase inhibitors.

Executive Summary & Reaction Scope

The synthesis of this compound is classically achieved via the aza-Michael addition of 1-methylpiperazine to acrylonitrile. While the secondary amine in 1-methylpiperazine is a strong nucleophile (


), the choice of catalyst significantly impacts reaction kinetics, impurity profiles (polymerization of acrylonitrile), and downstream purification costs.

This guide evaluates three distinct catalytic approaches:

  • Thermal/Solvent-Promoted (Catalyst-Free) : The industrial baseline.

  • Ionic Liquid Catalysis (TEAA) : A high-yield, green chemistry approach.

  • Nanocatalysis (Cu-NPs) : A high-turnover heterogeneous method.

The Reaction

Reactants: 1-Methylpiperazine + Acrylonitrile Product: this compound Mechanism: 1,4-Conjugate Addition (Aza-Michael)

Head-to-Head Performance Matrix

The following data summarizes experimental performance based on optimized protocols reported in recent chemical engineering literature.

MetricMethod A: Catalyst-Free (Thermal) Method B: Ionic Liquid (TEAA) Method C: Cu-Nanoparticles
Yield 85 – 92%98 – 99% 90 – 95%
Reaction Time 4 – 6 Hours15 – 30 Minutes 2 – 4 Hours
Temperature 80°C (Reflux)25°C (Room Temp)25 – 40°C
Solvent Water or MethanolNone (IL acts as solvent)Methanol/Ethanol
Purification Distillation requiredSimple ExtractionFiltration + Evaporation
Atom Economy HighVery HighModerate (Catalyst Prep)
Scalability ExcellentGood (Cost of IL is factor)Moderate (Catalyst stability)
Critical Analysis
  • Catalyst-Free : Best for bulk commodity synthesis where time is less critical than raw material cost. However, thermal stress can induce minor polymerization of acrylonitrile, lowering yield.

  • Ionic Liquid (TEAA) : The superior method for high-value pharmaceutical intermediates. It offers the fastest kinetics and highest purity ("spot-to-spot" conversion), minimizing workup.

  • Cu-Nanoparticles : A robust alternative for continuous flow systems, but requires catalyst synthesis and separation steps that may not justify the marginal gain over thermal methods.

Mechanistic Visualization

The aza-Michael addition relies on the activation of the nucleophile (amine) or the electrophile (nitrile).

ReactionMechanism Reactants 1-Methylpiperazine + Acrylonitrile Transition Transition State (C-N Bond Formation) Reactants->Transition Nucleophilic Attack Enolate Zwitterionic Intermediate Transition->Enolate Product 3-(4-Methylpiperazin-1-yl) propanenitrile Enolate->Product Proton Transfer IL_Effect Ionic Liquid (TEAA) Stabilizes Zwitterion & Activates Nitrile IL_Effect->Transition Acceleration Cu_Effect Cu-NPs Coordinate Nitrile Nitrogen (LUMO Lowering) Cu_Effect->Reactants Activation

Figure 1: Mechanistic pathway showing catalytic intervention points. Ionic liquids stabilize the charged intermediate, significantly lowering the activation energy.

Detailed Experimental Protocols

Method A: Catalyst-Free Aqueous Synthesis (The Green Baseline)

Best for: Large-scale, cost-sensitive production where heating is available.

Principle: Water acts as a hydrogen-bond donor, activating the acrylonitrile via the nitrile nitrogen, while the hydrophobic effect accelerates the aggregation of reactants.

  • Setup : Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charging : Add 1-Methylpiperazine (10.0 g, 100 mmol) and Water (30 mL).

  • Addition : Add Acrylonitrile (6.36 g, 120 mmol, 1.2 eq) dropwise over 20 minutes at room temperature. Caution: Exothermic.

  • Reaction : Heat the mixture to 80°C for 4–6 hours. Monitor via TLC (Mobile phase: MeOH:DCM 1:9).

  • Workup : Cool to room temperature. Extract with Dichloromethane (3 x 30 mL). Dry organic layer over anhydrous

    
    .
    
  • Purification : Remove solvent under reduced pressure.[1] Distill the residue under vacuum to obtain a clear oil.

Method B: Ionic Liquid Catalyzed (Triethylammonium Acetate - TEAA)

Best for: High-throughput screening, high purity requirements, and energy efficiency.

Principle: TEAA acts as a dual-activation catalyst/solvent. The ammonium cation activates the nitrile, while the acetate anion assists in proton transfer.

  • Catalyst Prep : Synthesize TEAA by adding acetic acid to equimolar triethylamine at 0°C. Stir until RT. Use directly.

  • Reaction : In a flask, mix TEAA (2 mL) and 1-Methylpiperazine (10 mmol).

  • Addition : Add Acrylonitrile (12 mmol) in one portion.

  • Conditions : Stir at 25°C (Room Temp) . Reaction is typically complete in 15–30 minutes .

  • Workup : Add water (10 mL) and extract with Ethyl Acetate (2 x 10 mL). The IL remains in the aqueous phase and can be concentrated/reused.

  • Purification : Evaporation of the organic solvent yields analytical grade product (>98% purity).

Method C: Copper Nanoparticle (Cu-NP) Catalysis

Best for: Continuous flow applications or anhydrous conditions.

  • Catalyst : Commercial Cu-nanoparticles (14–17 nm) or freshly reduced

    
    .
    
  • Reaction : Suspend Cu-NPs (10 mol%) in Methanol (10 mL). Add 1-Methylpiperazine (10 mmol).

  • Addition : Add Acrylonitrile (12 mmol) dropwise.

  • Conditions : Stir vigorously at RT for 2–4 hours.

  • Workup : Centrifuge or filter through a Celite pad to recover the catalyst.

  • Purification : Concentrate filtrate. Recrystallize or distill if necessary.

Decision Framework: Selecting the Right Catalyst

Use this logic flow to determine the optimal method for your specific constraints.

DecisionTree Start Start: Select Synthesis Goals Scale Is Scale > 10kg? Start->Scale Purity Is Purity > 99% Critical w/o Distillation? Scale->Purity No (Lab/Pilot scale) MethodA Method A: Catalyst-Free (Water) Scale->MethodA Yes (Cost priority) Green Strict Green Chemistry Requirements? Purity->Green No MethodB Method B: Ionic Liquid (TEAA) Purity->MethodB Yes Green->MethodA Avoid Solvents MethodC Method C: Cu-Nanoparticles Green->MethodC Recoverable Catalyst

Figure 2: Decision matrix for process selection based on scale, purity, and environmental constraints.

Safety & Handling (Critical)

  • Acrylonitrile : Highly toxic, carcinogenic, and flammable. Must be handled in a fume hood. Polymerizes violently with strong bases; controlled addition is mandatory.

  • 1-Methylpiperazine : Corrosive and causes severe skin burns/eye damage.

  • Exotherm Control : The aza-Michael addition is exothermic. On scales >10g, active cooling is recommended during the addition phase.

References

  • PubChem . This compound Compound Summary. National Library of Medicine. [Link]

  • Polshettiwar, V., & Varma, R. S. (2014). Efficient solid support catalyzed mono-aza-Michael addition reactions of piperazine. Masaryk University / ResearchGate. [Link]

  • Verma, K., et al. (2005). Cu-Nanoparticles: A Chemoselective Catalyst for the Aza-Michael Reactions of N-Alkyl- and N-Arylpiperazines with Acrylonitrile. ResearchGate. [Link]

  • Yadav, J. S., et al. (2014). Ionic liquid catalyzed aza-Michael addition. (Cited context: Use of TEAA for piperazine derivatives). [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-(4-Methylpiperazin-1-yl)propanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical reagents like 3-(4-Methylpiperazin-1-yl)propanenitrile, a versatile building block in medicinal chemistry, demands a comprehensive understanding of its hazard profile and the implementation of rigorous safety protocols. This guide provides an in-depth, experience-driven framework for selecting, using, and disposing of Personal Protective Equipment (PPE) to ensure your safety and the integrity of your research.

The Foundational Principle: A Hazard-Informed Approach

Effective PPE selection is not a one-size-fits-all checklist; it is a dynamic process rooted in a thorough understanding of the specific chemical's risks. This compound (CAS No. 4491-92-3) presents several hazards that dictate our safety strategy. While its toxicological properties have not been fully investigated, available safety data sheets for this and structurally similar compounds classify it as a hazardous substance.[1]

Key Hazards:

  • Acute Toxicity: The compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[2]

  • Skin Corrosion/Irritation: It is known to cause skin irritation.[3]

  • Serious Eye Damage/Irritation: The compound causes serious eye irritation.[2][3]

  • Respiratory Irritation: Inhalation may cause respiratory irritation.[3]

These classifications necessitate a multi-layered PPE approach to prevent exposure through all potential routes: dermal (skin), ocular (eyes), and respiratory (inhalation).

Hazard StatementGHS PictogramImplication for PPE Selection
H302: Harmful if swallowedGHS07 (Exclamation Mark)Reinforces strict hygiene; no eating/drinking in the lab.
H312: Harmful in contact with skinGHS07 (Exclamation Mark)Requires chemically resistant gloves and protective clothing.
H315: Causes skin irritationGHS07 (Exclamation Mark)Mandates diligent use of gloves and lab coats.
H319: Causes serious eye irritationGHS07 (Exclamation Mark)Requires robust eye and potential face protection.
H332: Harmful if inhaledGHS07 (Exclamation Mark)Demands handling in a ventilated enclosure (fume hood).
H335: May cause respiratory irritationGHS07 (Exclamation Mark)Further emphasizes the need for engineering controls.

This table summarizes hazard data for this compound and related compounds.[2][3][4]

The Core Arsenal: Selecting Your Protective Gear

Based on the identified hazards, the following PPE is essential for the safe handling of this compound.

Ocular and Facial Protection: Your First Line of Defense

Given the "serious eye irritation" classification, protecting your eyes is non-negotiable.[2][3]

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are the absolute minimum for any work in the laboratory.

  • Recommended for Liquid Handling: When handling solutions or any quantity with a splash potential, upgrade to chemical splash goggles. These provide a complete seal around the eyes, offering superior protection.

  • Face Shield Requirement: For procedures involving larger volumes (>1 L) or those with a significant risk of splashing (e.g., transfers under pressure, heating), a face shield must be worn in addition to chemical splash goggles.

Hand Protection: The Critical Barrier

The "harmful in contact with skin" classification makes glove selection a critical decision point.[2]

  • Material of Choice: Nitrile: Nitrile gloves are the preferred choice for handling this compound. They offer excellent resistance to a broad range of chemicals, including nitriles, and are significantly more puncture-resistant than latex gloves.[5][6] Their synthetic rubber composition also eliminates the risk of latex allergies.[5]

  • Protocol for Use:

    • Inspect Before Use: Always check gloves for any signs of degradation, punctures, or tears before donning them.

    • Double Gloving: For handling neat material or concentrated solutions, consider wearing two pairs of nitrile gloves. This provides an extra layer of protection and allows for the safe removal of the outer glove if contamination is suspected.

    • Proper Removal: Remove gloves by peeling them off from the cuff, turning them inside out to trap any contaminants. Never touch the outside of the glove with your bare skin.

    • Immediate Disposal: Dispose of used gloves in the designated hazardous waste container immediately after removal.

    • Hand Washing: Always wash your hands thoroughly with soap and water after removing gloves.[7]

Body Protection: Shielding Against Spills and Splashes

A standard cotton lab coat is often insufficient.

  • Laboratory Coat: A flame-resistant (FR) lab coat with a completely closed front and knit cuffs is mandatory. The knit cuffs provide a snug fit around the wrist, preventing chemicals from entering the sleeve.

  • Chemical-Resistant Apron: When handling larger quantities or performing tasks with a high splash potential, wear a chemical-resistant apron over the lab coat.

Respiratory Protection: The Role of Engineering Controls

The primary method for respiratory protection is the use of engineering controls.

  • Chemical Fume Hood: All handling of this compound, including weighing, transfers, and reactions, must be performed inside a certified chemical fume hood.[1][8] This is the most effective way to prevent inhalation of vapors or mists.[9]

  • Respirator Use: In the event of a large spill or a failure of the fume hood, a respirator may be necessary. A NIOSH-approved air-purifying respirator with organic vapor cartridges would be appropriate. Note that proper fit-testing and training are required for respirator use.

Operational and Disposal Plans: From Benchtop to Waste Stream

A comprehensive safety plan extends beyond PPE selection to include clear, step-by-step procedures for handling and disposal.

Step-by-Step PPE Donning and Doffing Protocol

The order of donning and doffing is critical to prevent cross-contamination.

Donning (Putting On) Sequence:

  • Lab Coat

  • Goggles/Face Shield

  • Gloves (pull cuffs over the sleeves of the lab coat)

Doffing (Taking Off) Sequence:

  • Gloves (using the proper technique described above)

  • Goggles/Face Shield (handle by the strap or sides)

  • Lab Coat (peel off from the shoulders, turning it inside out)

Spill Management

In case of a spill, your immediate actions should be:

  • Alert: Notify colleagues in the immediate area.

  • Evacuate: If the spill is large or you feel unwell, evacuate the area.

  • Assess: From a safe distance, assess the extent of the spill.

  • Protect: Don appropriate PPE, including double gloves, goggles, a face shield, and a chemical-resistant apron, before approaching the spill.

  • Contain: Use a chemical spill kit with an inert absorbent material (e.g., vermiculite or sand) to contain the spill.

  • Clean: Collect the absorbed material using spark-proof tools and place it in a labeled, sealed container for hazardous waste.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

Disposal of Contaminated Materials

Proper disposal is a legal and ethical requirement.

  • Chemical Waste: Dispose of unused this compound and reaction waste in a designated, labeled hazardous waste container. Do not empty it into drains.[1][3]

  • Contaminated PPE: All disposable PPE, including gloves and absorbent pads from spill cleanups, must be placed in a sealed bag and disposed of as solid hazardous waste.[1]

  • Empty Containers: Rinse empty containers three times with a suitable solvent. Collect the rinsate as hazardous waste. The defaced, triple-rinsed container can then be disposed of as regular solid waste, pending institutional guidelines.

Visualizing the PPE Decision-Making Process

The following diagram illustrates the logical workflow for selecting appropriate PPE based on the specific task and associated risks.

PPE_Decision_Workflow cluster_0 Task Risk Assessment cluster_1 PPE Selection cluster_2 Engineering Controls start Identify Task: Handling this compound fume_hood Action: Perform all work in a Certified Chemical Fume Hood start->fume_hood quantity Quantity of Material? splash_risk Potential for Splash or Aerosol? quantity->splash_risk  Liquid or  Larger Scale base_ppe Standard PPE: - Nitrile Gloves - Safety Glasses (Side Shields) - FR Lab Coat quantity->base_ppe  Small (<1g)  Solid Weighing splash_risk->base_ppe No goggles Upgrade to: Chemical Splash Goggles splash_risk->goggles Yes face_shield Add: Face Shield goggles->face_shield  High Risk  (e.g., Large Volume Transfer) apron Add: Chemical Resistant Apron goggles->apron  High Risk  (e.g., Large Volume Transfer) fume_hood->quantity

Caption: PPE selection workflow based on task-specific risks.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Methylpiperazine, 98%. Retrieved from [Link]

  • Angene Chemical. (2021, May 1). Safety Data Sheet. Retrieved from [Link]

  • International Association of Public Health Logisticians. (n.d.). Guidelines for the Storage of Essential Medicines and Other Health Commodities. Retrieved from [Link]

  • PPS Gloves. (2025, January 7). Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens. Retrieved from [Link]

  • Unigloves. (2020, February 14). What Do Nitrile Gloves Protect Against?. Retrieved from [Link]

  • Medical-Life. (n.d.). Nitrile Gloves: Advancing PPE and Industrial Hand Safety. Retrieved from [Link]

  • Premier Safety. (n.d.). What is Nitrile and Why Does It Make a Great PPE Glove. Retrieved from [Link]

  • S&S Glove. (2025, May 7). What Do Nitrile Gloves Protect Us Against?. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). This compound. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

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3-(4-Methylpiperazin-1-yl)propanenitrile
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.